Pacritinib Citrate
Description
Properties
CAS No. |
1228923-42-9 |
|---|---|
Molecular Formula |
C34H40N4O10 |
Molecular Weight |
664.7 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;(16E)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene |
InChI |
InChI=1S/C28H32N4O3.C6H8O7/c1-2-13-32(12-1)14-17-35-27-9-8-25-19-24(27)21-34-16-4-3-15-33-20-22-6-5-7-23(18-22)26-10-11-29-28(30-25)31-26;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-11,18-19H,1-2,12-17,20-21H2,(H,29,30,31);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b4-3+; |
InChI Key |
BAHHBHSHSRTKNK-BJILWQEISA-N |
Isomeric SMILES |
C1CCN(C1)CCOC2=C3COC/C=C/COCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Pacritinib Citrate: A Multi-Kinase Inhibitor Targeting Key Signaling Pathways in Hematological Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Pacritinib is an oral, macrocyclic multi-kinase inhibitor approved for the treatment of adult patients with intermediate or high-risk primary or secondary myelofibrosis (MF) and severe thrombocytopenia.[1] Its mechanism of action is distinguished by its potent, targeted inhibition of several key kinases implicated in the pathogenesis of hematological malignancies. Unlike other Janus kinase (JAK) inhibitors, pacritinib demonstrates a unique kinome profile, primarily inhibiting JAK2, FMS-like tyrosine kinase 3 (FLT3), Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), and Activin A receptor type 1 (ACVR1).[2][3][4] This multi-targeted approach allows pacritinib to disrupt several oncogenic signaling pathways simultaneously, including the JAK/STAT, NF-κB, and MAPK pathways, while notably sparing JAK1, which may account for its non-myelosuppressive profile.[2][4][5] This guide provides a detailed examination of the molecular mechanisms of pacritinib, supported by quantitative data, experimental methodologies, and signaling pathway visualizations.
Core Mechanism of Action: A Multi-Kinase Inhibition Profile
Pacritinib's therapeutic efficacy stems from its ability to concurrently inhibit multiple kinases that are critical drivers of myeloproliferative neoplasms (MPNs) and other hematological disorders. A comprehensive kinome analysis revealed that pacritinib inhibits a range of tyrosine and non-tyrosine kinases at low nanomolar concentrations.[4]
Janus Kinase 2 (JAK2) Inhibition
Dysregulation of the JAK-STAT signaling pathway is a central pathogenic feature of MF and other MPNs.[6][7] The activating mutation JAK2V617F is found in a majority of patients with MF.[6] Pacritinib is a potent inhibitor of both wild-type JAK2 and the pathogenic JAK2V617F mutant, abrogating the constitutive signaling that drives uncontrolled cell proliferation.[2][7][8] Critically, pacritinib shows significantly less activity against other JAK family members, particularly JAK1, which is involved in signaling for inflammatory cytokines.[2][5] This selectivity for JAK2 over JAK1 is thought to contribute to its limited myelosuppression, a significant advantage over less selective JAK inhibitors.[5][6]
By inhibiting JAK2, pacritinib effectively blocks the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[9][10][11] This prevents their translocation to the nucleus and subsequent transcription of genes involved in cell survival, proliferation, and inflammation.[12]
FMS-like Tyrosine Kinase 3 (FLT3) Inhibition
Mutations in FLT3, such as internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[13] These mutations lead to constitutive activation of the FLT3 kinase, promoting leukemic cell proliferation and survival through downstream pathways including RAS/MAPK and PI3K/AKT.[2][13] Pacritinib is a potent, equipotent inhibitor of both wild-type FLT3 and its activating mutants (e.g., FLT3D835Y).[2][8] By blocking FLT3 phosphorylation, pacritinib inhibits these downstream pro-survival signals, leading to cell cycle arrest and apoptosis in FLT3-dependent cancer cells.[2][13] This dual inhibition of JAK2 and FLT3 makes pacritinib a rational therapeutic option for malignancies where these pathways are co-activated.[13][14]
Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) Inhibition
Beyond its activity against tyrosine kinases, pacritinib is a potent inhibitor of the serine/threonine kinase IRAK1.[3][5] IRAK1 is a crucial downstream mediator for Toll-like receptor (TLR) and IL-1 receptor signaling, pathways central to innate immunity and inflammation.[5] In hematological malignancies like AML and myelodysplastic syndromes (MDS), these pathways are often dysregulated, contributing to a pro-inflammatory microenvironment that supports tumor growth.[3][4] Inhibition of IRAK1 by pacritinib blocks the activation of TRAF6 and the subsequent activation of NF-κB, a key transcription factor for inflammatory cytokines.[5][15] This mechanism may contribute to the reduction of constitutional symptoms in MF patients and provides a therapeutic rationale for pacritinib in inflammation-driven cancers.[4][16]
Activin A Receptor Type 1 (ACVR1) Inhibition and Anemia Benefit
A distinguishing feature of pacritinib is its ability to improve anemia in patients with MF, contrasting with other JAK2 inhibitors that can worsen it.[17][18] This benefit is attributed to its potent inhibition of ACVR1, a key regulator of hepcidin production.[19][20] Hepcidin is the principal regulator of iron homeostasis, and its overproduction in MF leads to iron-restricted erythropoiesis and anemia. By inhibiting ACVR1, pacritinib suppresses downstream SMAD signaling, leading to a marked reduction in hepcidin production.[19] This restores iron availability for red blood cell production, resulting in improved hemoglobin levels and transfusion independence in a significant portion of patients.[17][19]
Quantitative Data Summary: Kinase Inhibition Profile
The potency of pacritinib against its key targets has been quantified through half-maximal inhibitory concentration (IC50) values determined in various preclinical studies.
| Kinase Target | IC₅₀ (nM) | Reference(s) |
| JAK2 (Wild-Type) | 23 | [2][8] |
| JAK2V617F (Mutant) | 19 | [2][8] |
| FLT3 (Wild-Type) | 22 | [2][8] |
| FLT3D835Y (Mutant) | 6 | [2][8] |
| IRAK1 | 13.6 | [3][5] |
| ACVR1 | 16.7 | [17][19][20] |
| TYK2 | 50 | [2] |
| JAK3 | 520 | [2] |
| JAK1 | 1280 | [2][5] |
| Fedratinib (vs ACVR1) | 273.5 | [17][20] |
| Momelotinib (vs ACVR1) | 52.5 | [17][19][20] |
| Ruxolitinib (vs ACVR1) | > 1000 | [19][20] |
Detailed Experimental Protocols
The characterization of pacritinib's mechanism of action relies on a suite of standard and advanced molecular biology techniques.
Kinase Inhibition Assays
-
Objective: To determine the IC50 of pacritinib against a panel of purified recombinant kinases.
-
Methodology: A comprehensive kinome analysis was performed screening 439 kinases.[4] For kinases showing significant inhibition (>50% at 100 nM pacritinib), dose-response curves were generated.[4] Assays typically involve incubating the purified kinase with its specific substrate and ATP in the presence of varying concentrations of pacritinib. The kinase activity is then measured, often by quantifying the amount of phosphorylated substrate using methods like radiometric assays (33P-ATP) or fluorescence-based immunoassays. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.
Western Blot Analysis for Pathway Inhibition
-
Objective: To assess the effect of pacritinib on the phosphorylation status of downstream signaling proteins in whole-cell lysates.
-
Methodology:
-
Cell Culture and Treatment: Hematological cancer cell lines (e.g., JSC-1, BCBL-1, MV4-11) are cultured under standard conditions.[9][21] Cells are then treated with a specified concentration of pacritinib (e.g., 1 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 3 to 48 hours).[9][21]
-
Protein Extraction: Following treatment, cells are harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Quantification and Electrophoresis: Total protein concentration is determined using a BCA assay. Equal amounts of protein from each sample are denatured, loaded onto an SDS-PAGE gel, and separated by electrophoresis.
-
Immunoblotting: Proteins are transferred to a PVDF membrane. The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-JAK2, p-STAT3, p-FLT3, p-ERK).[9][13][15] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane is often stripped and re-probed with antibodies for the total (phosphorylated and unphosphorylated) forms of the proteins and a loading control (e.g., β-actin) to ensure equal loading.[9]
-
Cell Proliferation and Apoptosis Assays
-
Objective: To evaluate the effect of pacritinib on the viability and growth of cancer cells.
-
Methodology:
-
Proliferation/Viability: Cell lines dependent on JAK2 or FLT3 signaling (e.g., Ba/F3-JAK2V617F, MV4-11) are seeded in multi-well plates and treated with a range of pacritinib concentrations.[2][8] After a set incubation period (e.g., 72 hours), cell viability is measured using assays like AlamarBlue or MTT, which quantify metabolic activity.
-
Apoptosis: To confirm that cell death occurs via apoptosis, treated cells can be stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry. Caspase activity assays (e.g., Caspase-Glo 3/7) can also be used to quantify the induction of apoptosis.[2][15]
-
Conclusion
Pacritinib citrate exhibits a unique and potent mechanism of action in hematological malignancies, characterized by the targeted inhibition of multiple key pathogenic kinases. Its dual activity against JAK2 and FLT3 provides a strong rationale for its use in MPNs and AML.[2][22] Furthermore, its inhibitory effects on IRAK1 and ACVR1 distinguish it from other agents in its class, offering a novel approach to mitigating disease-related inflammation and anemia.[4][15][17] The sparing of JAK1 likely contributes to its favorable safety profile, particularly the lack of significant myelosuppression.[5] This multi-faceted mechanism of action, targeting both tumor cell-intrinsic pathways and the inflammatory tumor microenvironment, positions pacritinib as a valuable therapeutic agent for patients with hematological malignancies, especially those with cytopenias.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Comprehensive kinase profile of pacritinib, a nonmyelosuppressive Janus kinase 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The odyssey of pacritinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncoprescribe.com [oncoprescribe.com]
- 7. What is the mechanism of Pacritinib? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. The JAK2/STAT3 inhibitor pacritinib effectively inhibits patient-derived GBM brain tumor initiating cells in vitro and when used in combination with temozolomide increases survival in an orthotopic xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pacritinib to inhibit JAK/STAT signaling in refractory metastatic colon and rectal cancer - Regenbogen - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 13. Pacritinib (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. citeab.com [citeab.com]
- 15. Pacritinib inhibits proliferation of primary effusion lymphoma cells and production of viral interleukin-6 induced cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. targetedonc.com [targetedonc.com]
- 18. ashpublications.org [ashpublications.org]
- 19. "Pacritinib is a potent ACVR1 inhibitor with significant anemia benefit" by Stephen T Oh, Tim Kong et al. [digitalcommons.wustl.edu]
- 20. Pacritinib is a potent ACVR1 inhibitor with significant anemia benefit in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. dovepress.com [dovepress.com]
Preclinical Profile of Pacritinib Citrate for Myelofibrosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pacritinib (formerly SB1518) is an orally bioavailable macrocyclic inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). Preclinical investigations have elucidated its multimodal mechanism of action, which extends beyond JAK2 inhibition to include activity against Interleukin-1 receptor-associated kinase 1 (IRAK1) and Activin A receptor type 1 (ACVR1). This unique kinase profile underlies its efficacy in reducing myelofibrosis (MF) disease hallmarks, such as splenomegaly and constitutional symptoms, while notably exhibiting a non-myelosuppressive safety profile. This technical guide provides a comprehensive overview of the preclinical data for pacritinib, focusing on its inhibitory activities, efficacy in various in vitro and in vivo models, and the experimental methodologies employed in these foundational studies.
Kinase Inhibition Profile
Pacritinib demonstrates potent inhibitory activity against key kinases implicated in the pathophysiology of myelofibrosis. The selectivity for JAK2 over other JAK family members, particularly JAK1, is a distinguishing feature that may contribute to its limited myelosuppression. Furthermore, its activity against FLT3, IRAK1, and ACVR1 provides additional mechanisms for its therapeutic effects.
Table 1: In Vitro Kinase Inhibitory Activity of Pacritinib
| Target Kinase | IC₅₀ (nM) | Reference(s) |
| JAK Family | ||
| JAK2 (Wild-Type) | 6.0 - 23 | [1] |
| JAK2V617F | 9.4 - 19 | [1] |
| TYK2 | 27 - 50 | [2] |
| JAK3 | 18.3 - 520 | [2] |
| JAK1 | > 100 - 1280 | [1] |
| Other Key Kinases | ||
| FLT3 (Wild-Type) | 22 | [3] |
| FLT3D835Y | 6 | [4] |
| FLT3-ITD | 9 | [5] |
| IRAK1 | 13.6 | [1] |
| ACVR1 | 16.7 | [6][7] |
| FMS (CSF1R) | 39.5 | [2] |
Preclinical Efficacy
The antitumor and anti-inflammatory activity of pacritinib has been demonstrated in a range of preclinical models, from engineered cell lines to murine models of myelofibrosis and related pathologies.
In Vitro Cellular Activity
Pacritinib has been shown to inhibit the proliferation of hematopoietic cells driven by aberrant kinase signaling and to suppress downstream signaling pathways.
| Cell Line/Model | Key Mutation | Effect | IC₅₀/EC₅₀ (nM) | Reference(s) |
| Ba/F3-JAK2V617F | JAK2V617F | Inhibition of STAT5 phosphorylation | Dose-dependent | [2] |
| Ba/F3-FLT3-ITD | FLT3-ITD | Inhibition of cell viability | 133 | [5] |
| MOLM-13 | FLT3-ITD | Inhibition of cell growth | 32 | [8] |
| MV4-11 | FLT3-ITD | Inhibition of cell growth | - | [3] |
| Primary erythroid progenitors (PV patients) | JAK2V617F | Inhibition of STAT5 phosphorylation | Dose-dependent | [2] |
| HepG2 cells (BMP6 stimulated) | - | Inhibition of SMAD1/5/9 phosphorylation | - | [6] |
| HepG2 cells (BMP6 stimulated) | - | Reduction of hepcidin (HAMP) mRNA | Potent reduction | [6] |
In Vivo Animal Model Efficacy
Studies in murine models of myeloproliferative neoplasms have demonstrated pacritinib's ability to ameliorate key disease characteristics.
| Animal Model | Treatment Regimen | Key Findings | Reference(s) |
| Ba/F3-JAK2V617F orthotopic model | 150 mg/kg, orally, twice daily | 42% normalization of spleen weight99% normalization of liver weight | [2] |
| miR-146a-/- mice (inflammation-driven MF-like phenotype) | Preventive treatment for 3 or 6 months | Prevented splenomegaly, reticulin fibrosis, and osteosclerosisAttenuated increase in proinflammatory cytokines | [9] |
| Stelic Animal Model (SAM) of liver fibrosis | - | Significantly reduced fibrotic areas in the liver (P<0.01) | [10][11] |
| MV4-11 (FLT3-ITD) xenograft | Daily treatment for 21 days | Significant inhibition of primary tumor growth | [3] |
| MOLM-13 (FLT3-ITD) xenograft | 150 mg/kg, twice daily for 8 days | Significant inhibition of primary tumor growth and lung metastasis | [3] |
Signaling Pathways and Mechanism of Action
Pacritinib exerts its therapeutic effects through the modulation of multiple signaling cascades central to myelofibrosis pathogenesis.
JAK/STAT Pathway Inhibition
The canonical mechanism of action for pacritinib in myelofibrosis involves the direct inhibition of JAK2, a key mediator of cytokine and growth factor signaling that is often constitutively activated in myeloproliferative neoplasms. This inhibition leads to the suppression of downstream STAT3 and STAT5 phosphorylation, which are critical for the transcription of genes involved in cell proliferation and survival.
IRAK1 Pathway Inhibition
Pacritinib also inhibits IRAK1, a crucial kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. This pathway is a key driver of inflammation through the activation of NF-κB. By inhibiting IRAK1, pacritinib can reduce the production of pro-inflammatory cytokines, which are known to contribute to the symptoms and bone marrow fibrosis in myelofibrosis.
ACVR1 Pathway and Anemia
A key differentiator for pacritinib is its ability to ameliorate anemia, a common and debilitating feature of myelofibrosis. This effect is attributed to its potent inhibition of ACVR1. ACVR1 is a key regulator of hepcidin, a hormone that controls iron homeostasis. By inhibiting ACVR1, pacritinib suppresses hepcidin production, leading to increased iron availability for erythropoiesis and thereby improving anemia.
Preclinical Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of pacritinib have been characterized in several preclinical species.
Table 4: Pharmacokinetic Parameters of Pacritinib in Preclinical Species
| Species | Systemic Clearance (L/h/kg) | Volume of Distribution (L/kg) | Half-life (t₁/₂) (h) | Oral Bioavailability (%) | Reference(s) |
| Mouse | 8.0 | 14.2 | 5.6 | 39 | [12] |
| Rat | 1.6 | 7.9 | 6.0 | 10 | [12] |
| Dog | 1.6 | 8.5 | 4.6 | 24 | [12] |
Metabolism of pacritinib is primarily mediated by CYP3A4, with four major metabolites identified (M1: oxidation, M2: dealkylation, M3: oxidation, M4: reduction). In mice, approximately 91% of the administered dose is recovered in the feces, indicating that biliary clearance is the main route of elimination.[12]
Experimental Protocols
This section outlines the methodologies for key preclinical experiments that have defined the activity and mechanism of pacritinib.
In Vitro Kinase and Cellular Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of pacritinib against a panel of purified kinases.
-
Methodology: Kinase activity was assessed using radiometric or fluorescence-based assays. For instance, the HotSpot assay platform (Reaction Biology Corp.) was used for ACVR1 inhibition assessment.[6] Kinases were incubated with a substrate (e.g., a generic peptide substrate and [γ-³³P]-ATP) and varying concentrations of pacritinib. The amount of phosphorylated substrate was then quantified to determine the level of kinase inhibition at each pacritinib concentration. IC₅₀ values were calculated from dose-response curves.[8]
-
Objective: To evaluate the effect of pacritinib on the growth and survival of cancer cell lines.
-
Cell Lines: Ba/F3 cells engineered to express JAK2V617F or various FLT3 mutations, as well as human AML cell lines (e.g., MV4-11, MOLM-13).[3][5]
-
Methodology: Cells were seeded in 96-well plates (2,000-6,000 cells/well) and treated with a range of pacritinib concentrations for 48-72 hours. Cell viability was measured using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT assay.[3][13] Dose-response curves were generated to determine IC₅₀ values.
-
Objective: To assess the inhibition of downstream signaling pathways by measuring the phosphorylation status of key proteins like STAT5, SMAD, and IRAK1.
-
Methodology: Cells (e.g., Ba/F3-JAK2V617F, HepG2, AML cell lines) were treated with pacritinib for a specified duration (e.g., 3 hours).[3] Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., pSTAT5, STAT5, pSMAD1/5/9).[6][14] After incubation with secondary antibodies, protein bands were visualized using chemiluminescence.
In Vivo Animal Studies
-
Objective: To evaluate the in vivo efficacy of pacritinib in a model that recapitulates features of myelofibrosis.
-
Model: An orthotopic model induced by the intravenous injection of Ba/F3 cells expressing the JAK2V617F mutation into mice.[2][15]
-
Methodology: Following the establishment of the disease (evidenced by splenomegaly), mice were treated with pacritinib (e.g., 150 mg/kg, administered orally twice daily) or a vehicle control.[2] Efficacy was assessed by monitoring animal weight, and at the end of the study, spleens and livers were excised and weighed to determine the extent of organomegaly reduction.
-
Objective: To assess the ability of pacritinib to prevent the development of myelofibrosis in a non-mutation-driven, inflammation-focused model.
-
Model: miR-146a knockout (miR-146a-/-) mice, which develop an age-associated myelofibrotic phenotype.[9]
Conclusion
The preclinical data for pacritinib citrate provide a strong rationale for its clinical development in myelofibrosis. Its unique kinase inhibition profile, which includes potent activity against JAK2, FLT3, IRAK1, and ACVR1, allows it to address multiple facets of the disease. In vitro and in vivo studies have consistently demonstrated its ability to inhibit the aberrant signaling pathways that drive myeloproliferation and inflammation, leading to reductions in splenomegaly and other disease-related symptoms. Notably, its mechanism of ACVR1 inhibition offers a distinct advantage in ameliorating the anemia associated with myelofibrosis. The detailed experimental protocols and quantitative data presented in this guide underscore the robust preclinical foundation of pacritinib as a targeted therapy for patients with myelofibrosis.
References
- 1. Pacritinib Inhibition of IRAK1 Blocks Aberrant TLR8 Signalling by SARS-CoV-2 and HIV-1-Derived RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical potential of pacritinib in the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical activity and a pilot phase I study of pacritinib, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Pacritinib is a potent ACVR1 inhibitor with significant anemia benefit in patients with myelofibrosis [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of interleukin-1 receptor-associated kinase-1 is a therapeutic strategy for acute myeloid leukemia subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pacritinib prevents inflammation-driven myelofibrosis-like phenotype in a miR-146a-/- murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pilot study of the antifibrotic effects of the multikinase inhibitor pacritinib in a mouse model of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pilot study of the antifibrotic effects of the multikinase inhibitor pacritinib in a mouse model of liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Pacritinib Citrate: A Deep Dive into its Inhibition of the JAK-STAT Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pacritinib citrate is a potent and selective inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), playing a crucial role in the modulation of the JAK-STAT signaling pathway.[1][2][3] Dysregulation of this pathway is a key driver in the pathogenesis of various myeloproliferative neoplasms, including myelofibrosis.[1][4] This technical guide provides a comprehensive overview of the mechanism of action of pacritinib, its inhibitory profile against key kinases, detailed experimental protocols for assessing its activity, and a visual representation of its interaction with the JAK-STAT pathway.
Introduction to the JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical cellular cascade responsible for transducing signals from a multitude of cytokines and growth factors, thereby regulating essential cellular processes such as hematopoiesis, immune response, proliferation, and differentiation.[1][5] The pathway is initiated by the binding of a ligand to its corresponding transmembrane receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors, modulating the expression of target genes. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[6][7]
This compound: Mechanism of Action
Pacritinib is an orally bioavailable kinase inhibitor that exerts its therapeutic effects by targeting key components of the JAK-STAT pathway.[4][8][9] It is the citrate salt of pacritinib.[8] Its primary mechanism of action involves the inhibition of both wild-type JAK2 and its mutated form, JAK2V617F, which is frequently implicated in myeloproliferative neoplasms.[1][4] By inhibiting JAK2, pacritinib effectively blocks the downstream phosphorylation and activation of STAT proteins, thereby interrupting the aberrant signaling that drives uncontrolled cell proliferation and inflammation characteristic of diseases like myelofibrosis.[1]
Notably, pacritinib exhibits a degree of selectivity for JAK2 over other JAK family members, particularly JAK1.[1][4] This selectivity may contribute to its distinct clinical profile, potentially offering a reduced risk of certain side effects associated with broader JAK inhibition.[1][10] Beyond its effects on the JAK family, pacritinib also demonstrates potent inhibitory activity against FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia.[1][2]
Visualizing the Inhibition: The JAK-STAT Pathway
Caption: Pacritinib's inhibition of JAK2 phosphorylation in the JAK-STAT pathway.
Quantitative Analysis of Kinase Inhibition
Pacritinib's inhibitory activity has been quantified against a panel of kinases. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below. These values highlight pacritinib's potency and selectivity.
| Kinase Target | IC50 (nM) | Reference |
| JAK2 | 6.0 - 23 | [6][11] |
| JAK2 (V617F) | 9.4 - 19 | [6][11] |
| FLT3 | 14.8 - 22 | [6] |
| FLT3 (D835Y) | 6.0 | [6] |
| TYK2 | 27.0 - 50 | [6][12] |
| IRAK1 | 13.6 | [6][11] |
| JAK3 | 18.3 - 520 | [6][12] |
| JAK1 | >100 - 1280 | [6][11] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (HotSpot™ Assay)
This assay is a radioisotope-based filter binding method used to determine the inhibitory activity of a compound against a specific kinase.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.[13]
-
Kinase and Substrate Preparation: The specific kinase-substrate pair and any required cofactors are added to the reaction buffer.[13]
-
Compound Addition: Pacritinib is added to the reaction mixture at varying concentrations. For initial screening, a concentration of 100 nM is often used.[13]
-
Reaction Initiation: The reaction is initiated by adding a mixture of non-radiolabeled ATP and 33P-labeled ATP to a final concentration of 10 µM.[13]
-
Incubation: The reaction is carried out at 25°C for 120 minutes.[13]
-
Reaction Termination and Filtration: The reaction mixtures are spotted onto P81 ion-exchange filter paper. The filters are then washed with 0.75% phosphoric acid to remove unbound phosphate.[13]
-
Data Analysis: Kinase activity is quantified by measuring the amount of incorporated radiolabel. The percentage of remaining kinase activity in the presence of the inhibitor is compared to a vehicle control. IC50 values are calculated from dose-response curves.[13]
Visualizing the Workflow: Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cellular Phosphorylation Assay (Western Blotting)
This technique is used to assess the effect of pacritinib on the phosphorylation status of key signaling proteins, such as STAT3, within a cellular context.
Methodology:
-
Cell Culture and Treatment: A relevant cell line (e.g., patient-derived glioblastoma brain tumor initiating cells) is cultured under appropriate conditions.[14][15] The cells are then treated with varying concentrations of pacritinib or a vehicle control for a specified duration (e.g., 3 hours).[14][16]
-
Cell Lysis: After treatment, the cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT3 (Tyr705)) and the total form of the protein. A loading control antibody (e.g., anti-β-actin) is also used to ensure equal protein loading.[17]
-
Detection: The membrane is incubated with appropriate secondary antibodies conjugated to a detection enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands corresponding to the phosphorylated and total proteins is quantified. The level of phosphorylated protein is normalized to the total protein level to determine the effect of pacritinib on protein phosphorylation.[17]
Conclusion
This compound is a targeted therapeutic agent that effectively inhibits the JAK-STAT signaling pathway, primarily through the potent and selective inhibition of JAK2. Its mechanism of action, supported by robust in vitro and cellular data, underscores its clinical utility in the treatment of myeloproliferative neoplasms. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and other kinase inhibitors. The continued study of pacritinib's interactions with the broader kinome will further elucidate its therapeutic potential and inform the development of next-generation targeted therapies.
References
- 1. What is the mechanism of Pacritinib? [synapse.patsnap.com]
- 2. Clinical potential of pacritinib in the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First Approval of Pacritinib as a Selective Janus Associated Kinase-2 Inhibitor for the Treatment of Patients with Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C34H40N4O10 | CID 46216795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. Results of a phase 2 study of pacritinib (SB1518), a JAK2/JAK2(V617F) inhibitor, in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive kinase profile of pacritinib, a nonmyelosuppressive Janus kinase 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The JAK2/STAT3 inhibitor pacritinib effectively inhibits patient-derived GBM brain tumor initiating cells in vitro and when used in combination with temozolomide increases survival in an orthotopic xenograft model | PLOS One [journals.plos.org]
- 15. The JAK2/STAT3 inhibitor pacritinib effectively inhibits patient-derived GBM brain tumor initiating cells in vitro and when used in combination with temozolomide increases survival in an orthotopic xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Targets of Pacritinib Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pacritinib citrate is an orally bioavailable kinase inhibitor approved for the treatment of adults with intermediate or high-risk primary or secondary myelofibrosis (MF) and severe thrombocytopenia.[1][2] Unlike other Janus kinase (JAK) inhibitors, pacritinib exhibits a unique pharmacological profile by targeting multiple key kinases involved in the pathogenesis of myeloproliferative neoplasms and other hematologic disorders.[3] Its mechanism of action involves the inhibition of several driver kinases, leading to reduced pathological cell proliferation and amelioration of disease symptoms.[4] This technical guide provides a comprehensive overview of the molecular targets of pacritinib, presenting quantitative data, detailing relevant signaling pathways, and outlining the experimental protocols used for their identification and characterization.
Primary and Secondary Molecular Targets
Pacritinib is a potent, ATP-competitive, small-molecule macrocyclic inhibitor with a distinct selectivity profile.[5][6] It was developed as a selective JAK2 and FMS-like tyrosine kinase 3 (FLT3) inhibitor with minimal suppression of JAK1.[7] Subsequent comprehensive kinome profiling revealed its activity against a broader range of kinases, including Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), Colony-Stimulating Factor 1 Receptor (CSF1R), and Activin A receptor type 1 (ACVR1).[3][7] This multi-targeted nature is believed to contribute to its clinical efficacy, particularly its limited myelosuppression and beneficial effects on anemia.[7][8]
The primary molecular targets of Pacritinib include:
-
Janus Kinase 2 (JAK2) and its mutant form JAK2V617F [9]
-
FMS-like Tyrosine Kinase 3 (FLT3) and its mutant forms[9]
-
Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) [5]
-
Colony-Stimulating Factor 1 Receptor (CSF1R) [7]
Quantitative Inhibition Data
The inhibitory activity of pacritinib against its key molecular targets has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. A summary of these values for pacritinib is presented below.
| Target Kinase | IC50 Value (nM) | Notes |
| JAK2 (Wild-Type) | 23 | [9][11] |
| JAK2V617F | 19 | [9] |
| FLT3 (Wild-Type) | 22 | [9][11] |
| FLT3D835Y | 6 | [9] |
| IRAK1 | 13.6 | [5][6] |
| CSF1R | 46 | [5] |
| ACVR1 | 16.7 | [8][10][12] |
| JAK1 | 1,280 | Pacritinib is highly selective for JAK2 over JAK1.[11] |
| JAK3 | 520 | [11] |
| TYK2 | 50 | [13] |
Signaling Pathways and Mechanism of Action
Pacritinib exerts its therapeutic effects by modulating critical signaling pathways that are often dysregulated in myeloid malignancies.
JAK/STAT Pathway
The JAK-STAT signaling pathway is a primary mediator of cytokine and growth factor signaling, crucial for hematopoiesis and immune function.[6][14] In myeloproliferative neoplasms, mutations such as JAK2V617F lead to constitutive activation of this pathway, resulting in uncontrolled cell proliferation.[4] Pacritinib directly competes with ATP for binding to JAK2, inhibiting its activation and the subsequent phosphorylation of STAT proteins (STAT3/STAT5).[14][15] This blockade disrupts the downstream signaling cascade, leading to cell cycle arrest and the induction of apoptosis in malignant cells.[11][16]
FLT3 Signaling Pathway
FLT3 is a receptor tyrosine kinase that plays a key role in the proliferation and differentiation of hematopoietic cells.[4] Mutations, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and lead to constitutive kinase activation.[16] This drives downstream pathways like RAS/MAPK and PI3K/AKT, promoting leukemic cell survival.[16] Pacritinib is a potent inhibitor of both wild-type and mutated FLT3, blocking its autophosphorylation and downstream signaling, thereby inducing apoptosis in FLT3-dependent cancer cells.[13][15]
ACVR1/Hepcidin Pathway
A unique aspect of pacritinib is its potent inhibition of ACVR1, a key regulator of the iron-regulating hormone hepcidin.[8][12] In MF, inflammation often leads to elevated hepcidin levels, which restricts iron availability for erythropoiesis and contributes to anemia. By inhibiting ACVR1, pacritinib suppresses downstream SMAD signaling, leading to a marked reduction in hepcidin production.[10][17] This mechanism is thought to underlie the clinically observed anemia benefit and increased transfusion independence in patients treated with pacritinib, a characteristic that distinguishes it from other JAK inhibitors that can worsen anemia.[8][12][18]
IRAK1 and CSF1R Inhibition
Pacritinib also inhibits IRAK1 and CSF1R at low nanomolar concentrations.[7] IRAK1 is a kinase involved in inflammatory signaling pathways, and its inhibition may contribute to pacritinib's anti-inflammatory effects and therapeutic potential in AML, independent of FLT3 status.[5][7] CSF1R is a tyrosine kinase involved in the regulation of macrophages and osteoclasts, and its activation can have anti-inflammatory effects.[7] The combined ability to suppress signaling by these kinases, which are involved in microenvironmental tumor interactions and tumor progression, broadens the therapeutic potential of pacritinib.[7]
Experimental Protocols
The identification and validation of pacritinib's molecular targets involve a range of biochemical and cell-based assays.
Kinase Profiling via Radioisotope-Based Filter Binding Assay
A comprehensive kinome analysis to identify pacritinib's targets was performed using a 439-member kinase panel with the HotSpot assay platform, a radioisotope-based filter binding method.[7]
Methodology:
-
Reaction Mixture Preparation: Kinase-substrate pairs and required cofactors are prepared in a reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij 35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).[7]
-
Compound Addition: Pacritinib (or vehicle control) is added to the reaction mixture.[7]
-
Reaction Initiation: After a 20-minute pre-incubation, the reaction is started by adding 10 µM of an ATP mixture containing both non-radiolabeled ATP and 33P-labeled ATP. The reaction proceeds for 120 minutes at 25°C.[7]
-
Filter Binding: The reaction mixtures are spotted onto P81 ion-exchange filter paper.[7]
-
Washing: The filters are washed in 0.75% phosphoric acid to remove unbound phosphate, leaving only the radiolabeled phosphate that has been incorporated into the substrate.[7]
-
Data Analysis: Kinase activity is quantified by measuring the remaining radioactivity. Activity is expressed as the percentage of kinase activity remaining in the test samples compared to the vehicle control. IC50 values are determined by performing the assay with graduated dosing of pacritinib.[7]
Western Blotting for Signaling Pathway Analysis
Western blotting is used to assess the effect of pacritinib on the phosphorylation status of its target kinases and their downstream signaling proteins.
General Protocol:
-
Cell Treatment: Culture relevant cell lines (e.g., PEL cells, AML cells) and treat with various concentrations of pacritinib or a DMSO control for a specified time (e.g., 48 hours).[19]
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE: Separate the protein lysates by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., pJAK2, JAK2, pSTAT3, STAT3).[19]
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels upon pacritinib treatment.[19]
Cell Viability and Proliferation Assays
These assays determine the functional consequence of kinase inhibition on cancer cells.
General Protocol (using CellTiter-Glo):
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells in triplicate with a range of pacritinib concentrations for a specified period (e.g., 72 hours).[19]
-
Lysis and Luminescence: Add CellTiter-Glo reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the relative light units (RLU) to determine the number of viable cells and calculate the IC50 for cell proliferation.[19]
Conclusion
This compound is a multi-kinase inhibitor with a complex and advantageous molecular targeting profile. Its potent, dual inhibition of the critical oncoproteins JAK2 and FLT3 forms the primary basis of its efficacy in myeloproliferative neoplasms.[7][14] Furthermore, its unique inhibitory activity against ACVR1 provides a clear mechanistic rationale for its observed clinical benefit in improving anemia, a significant advantage over other therapies in its class.[18] The additional targeting of IRAK1 and CSF1R further contributes to its therapeutic potential by modulating the tumor microenvironment and inflammatory signaling.[7] This in-depth understanding of pacritinib's molecular targets, supported by quantitative data and pathway analysis, is essential for researchers and clinicians working to optimize its use and explore its potential in a broader range of neoplastic and inflammatory diseases.[7]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. What are the approved indications for Pacritinib? [synapse.patsnap.com]
- 4. What is the mechanism of Pacritinib? [synapse.patsnap.com]
- 5. Inhibition of interleukin-1 receptor-associated kinase-1 is a therapeutic strategy for acute myeloid leukemia subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical potential of pacritinib in the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive kinase profile of pacritinib, a nonmyelosuppressive Janus kinase 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pacritinib is a potent ACVR1 inhibitor with significant anemia benefit in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pacritinib|cas 937272-79-2|DC Chemicals|Price|Buy [dcchemicals.com]
- 12. Pacritinib is a potent ACVR1 inhibitor with significant anemia benefit in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pacritinib (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facebook [cancer.gov]
- 15. This compound | C34H40N4O10 | CID 46216795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. profiles.wustl.edu [profiles.wustl.edu]
- 18. targetedonc.com [targetedonc.com]
- 19. Pacritinib inhibits proliferation of primary effusion lymphoma cells and production of viral interleukin-6 induced cytokines - PMC [pmc.ncbi.nlm.nih.gov]
Early-phase clinical trials of Pacritinib Citrate in hematologic disorders
An In-Depth Technical Guide to Early-Phase Clinical Trials of Pacritinib Citrate in Hematologic Disorders
Abstract
This compound (formerly SB-1518) is an oral tyrosine kinase inhibitor that selectively targets Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2] Dysregulation of the JAK-STAT and FLT3 signaling pathways is a known driver in the pathogenesis of various hematologic malignancies, including myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML).[1][2] This technical guide provides a comprehensive overview of the early-phase clinical development of pacritinib, focusing on its mechanism of action, clinical trial protocols, and a summary of key quantitative data from Phase 1 and 2 studies in patients with hematologic disorders. The document details experimental methodologies, summarizes clinical efficacy and safety outcomes in structured tables, and visualizes complex biological pathways and experimental workflows to offer a detailed resource for researchers, scientists, and drug development professionals.
Mechanism of Action
Pacritinib is a multi-target kinase inhibitor with potent activity against JAK2 and FLT3, key mediators in cellular signaling pathways that control hematopoiesis and immune function.[1][3] Unlike other JAK inhibitors, pacritinib is highly selective for JAK2 over JAK1 at clinically relevant concentrations.[1][4] It also demonstrates inhibitory activity against other cellular kinases such as IRAK1 and CSF1R, although the clinical significance of this is not fully known.[3][4]
The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in cellular growth, differentiation, and survival.[1] In hematologic malignancies like myelofibrosis (MF), a common mutation, JAK2 V617F, leads to the constitutive activation of the JAK-STAT pathway.[1][5] This uncontrolled signaling results in excessive production of blood cells, an aberrant inflammatory response, and the clinical manifestations of the disease, such as splenomegaly.[1][6] Pacritinib inhibits both wild-type JAK2 and the mutated JAK2 V617F, thereby blocking downstream signaling and reducing pathological cell proliferation.[4][5]
The FLT3 Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a significant role in the proliferation and differentiation of hematopoietic cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are frequently found in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][2] These mutations cause constitutive activation of the FLT3 kinase and its downstream signaling pathways, including RAS/MAPK and PI3K/AKT, leading to uncontrolled leukemic cell growth.[5] Pacritinib's dual inhibition of both JAK2 and FLT3 provides a broad spectrum of action against malignancies driven by either pathway.[1]
Caption: Pacritinib's dual inhibition of the JAK/STAT and FLT3 signaling pathways.
Early-Phase Clinical Trial Protocols
Early-phase trials of pacritinib were designed to establish its safety, tolerability, pharmacokinetic (PK) profile, and preliminary clinical activity in patients with advanced myeloid malignancies.
Study Design and Objectives
The initial Phase 1 studies followed a dose-escalation design to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[3][7] Patients were typically enrolled in cohorts and received escalating doses of pacritinib administered orally once daily in 28-day cycles.[2] The subsequent Phase 2 component was designed as an open-label, single-arm study to assess the clinical activity and safety of pacritinib at the RP2D in a more defined patient population, such as those with myelofibrosis.[3][7]
Experimental Protocols
-
Patient Population: Eligible patients included adults with advanced myeloid malignancies, such as primary or secondary myelofibrosis (post-polycythemia vera or post-essential thrombocythemia) and AML with FLT3 mutations.[2][3][8] In some studies, patients with any degree of cytopenia were included.[7]
-
Dose Escalation and DLT Definition: In a key Phase 1 trial, dose cohorts ranged from 100 mg to 600 mg once daily.[3] A dose-limiting toxicity (DLT) was generally defined as a Grade 3 or 4 non-hematologic adverse event (AE), or a clinically significant Grade 4 hematologic AE lasting more than 28 days, occurring within the first cycle and deemed related to the study drug.[3] Specific criteria were established for common AEs; for instance, Grade 3 diarrhea or vomiting were only considered DLTs if they persisted for over 7 days despite treatment.[3]
-
Efficacy Assessment: The primary endpoint for MF trials was typically a ≥35% reduction in spleen volume from baseline at 24 weeks, as measured by magnetic resonance imaging (MRI) or computed tomography (CT).[3][5] Secondary endpoints included reduction in spleen length by physical examination and symptom improvement, often measured using the Myelofibrosis Symptom Assessment Form (MF-SAF).[2][3]
-
Pharmacokinetic and Pharmacodynamic Analysis: Serial blood samples were collected to characterize the PK profile of pacritinib.[9] For example, in a Phase 1 AML study, samples were taken pre-dose and at 1, 2, 3, 5, and 24 hours post-administration on days 1 and 21.[9] Pacritinib concentrations in plasma and bone marrow lysates were quantified using a validated liquid chromatography-tandem mass spectrometry (LC/MS-MS) assay.[9]
Caption: A typical workflow for an early-phase clinical trial of pacritinib.
Summary of Clinical Data
Pharmacokinetics
Pacritinib is administered orally and exhibits favorable kinetic parameters.[2] Following twice-daily dosing, it reaches maximum plasma concentration in approximately 4-5 hours and is primarily metabolized by CYP3A4.[4]
Table 1: Steady-State Pharmacokinetic Parameters of Pacritinib [4]
| Parameter | Value (at 200 mg BID) |
|---|---|
| Mean Cmax | 8.4 mg/L |
| Mean AUC0-12 | 95.6 mg*h/L |
| Tmax | ~4-5 hours |
| Plasma Protein Binding | 98.8% |
| Mean Apparent Volume of Distribution | 229 L |
Phase 1 Dose-Escalation Trial in Advanced Myeloid Malignancies
A multicenter Phase 1/2 study evaluated pacritinib in 43 patients with various myeloid malignancies. The dose-escalation phase established an MTD of 500 mg once daily, with 400 mg once daily selected as the RP2D based on overall safety, pharmacodynamic, and clinical benefit data.[3][7]
Table 2: Summary of Phase 1 Dose-Escalation Results [3][7]
| Dose Cohort (QD) | No. of Patients | DLTs Observed |
|---|---|---|
| 100 mg | 4 | 0 |
| 200 mg | 12 | 1 |
| 400 mg | 13 | 1 |
| 500 mg | 8 | 1 |
| 600 mg | 6 | 2 |
| Total | 43 | 5 (11.6%) |
| MTD | \multicolumn{2}{c | }{500 mg QD} |
| RP2D | \multicolumn{2}{c|}{400 mg QD} |
Phase 2 Trial in Myelofibrosis
In the Phase 2 portion of the study, 31 patients with intermediate- or high-risk MF received the RP2D of 400 mg once daily.[3][7] The trial demonstrated meaningful clinical activity in spleen and symptom reduction.
Table 3: Phase 2 Efficacy Outcomes in Myelofibrosis at Week 24 [3]
| Efficacy Endpoint | Result (% of Evaluable Patients) |
|---|---|
| ≥35% Reduction in Spleen Volume (by MRI) | 23.5% (4/17) |
| ≥50% Reduction in Spleen Length (by Palpation) | 47.4% (9/19) |
| ≥50% Decrease in Total Symptom Score | 38.9% (7/18) |
| Overall Clinical Benefit Rate (Phase 1) | 86.0% |
The most frequently reported treatment-emergent adverse events were primarily gastrointestinal in nature and of low grade.[3] Notably, pacritinib was not associated with significant myelosuppression.[7]
Table 4: Most Common Treatment-Emergent Adverse Events (Phase 1) [3]
| Adverse Event | Any Grade (%) | Grade 3/4 (%) |
|---|---|---|
| Diarrhea | 58.1 | 7.0 |
| Nausea | 39.5 | 2.3 |
| Anemia | 30.2 | 16.3 |
| Vomiting | 27.9 | 2.3 |
| Thrombocytopenia | 27.9 | 14.0 |
| Fatigue | 23.3 | 2.3 |
Phase 1 Trial in FLT3-ITD Positive AML
A pilot Phase 1 study evaluated pacritinib in combination with chemotherapy for patients with FLT3-mutated AML.[8][9] The study demonstrated that the combination was tolerable and showed preliminary anti-leukemic activity.
Table 5: Summary of Phase 1 Results in FLT3-ITD Positive AML [8][9]
| Parameter | Cohort A (Pacritinib + Chemo) | Cohort B (Pacritinib + Decitabine) |
|---|---|---|
| No. of Patients | 5 | 8 |
| Dose Limiting Toxicities | Hemolytic Anemia, Grade 3 QTc Prolongation (at 100 mg BID) | - |
| Complete Remission | 2 | 0 |
| Morphologic Leukemia-Free State | 0 | 1 |
| Stable Disease | 2 | 5 |
Conclusion
Early-phase clinical trials of this compound have successfully established its safety profile, pharmacokinetic parameters, and preliminary efficacy in patients with hematologic disorders. The agent has demonstrated significant clinical activity in myelofibrosis, particularly in reducing splenomegaly and disease-related symptoms, with a manageable safety profile characterized by low-grade gastrointestinal events and a lack of substantial myelosuppression.[2][7] Its dual activity against JAK2 and FLT3 supports its investigation in other myeloid malignancies like AML.[1][8] These foundational studies have paved the way for later-phase trials, ultimately positioning pacritinib as a valuable therapeutic option, especially for cytopenic myelofibrosis patients.[4][10]
References
- 1. What is the mechanism of Pacritinib? [synapse.patsnap.com]
- 2. Profile of pacritinib and its potential in the treatment of hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1/2 study of pacritinib, a next generation JAK2/FLT3 inhibitor, in myelofibrosis or other myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase 1/2 study of pacritinib, a next generation JAK2/FLT3 inhibitor, in myelofibrosis or other myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical activity and a pilot phase I study of pacritinib, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical activity and a pilot phase I study of pacritinib, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
The Chemistry of Pacritinib Citrate: A Technical Guide to its Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pacritinib citrate, the salt form of pacritinib, is a pivotal small molecule inhibitor targeting Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). Its development marks a significant advancement in the treatment of myelofibrosis, particularly in patients with severe thrombocytopenia. This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed synthesis pathway of pacritinib, tailored for professionals in the field of medicinal chemistry and drug development.
Chemical Structure and Properties
Pacritinib is a macrocyclic compound featuring a complex tetracyclic core. The citrate salt form enhances its bioavailability for oral administration.
The chemical identity of Pacritinib and its citrate salt are detailed below.
| Property | Pacritinib (Free Base) | This compound |
| IUPAC Name | (16E)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.1²,⁶.1⁸,¹²]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene[1] | 2-hydroxypropane-1,2,3-tricarboxylic acid;(16E)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.1²,⁶.1⁸,¹²]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene[2] |
| Molecular Formula | C₂₈H₃₂N₄O₃[1][3] | C₃₄H₄₀N₄O₁₀[2][4] |
| Molecular Weight | 472.6 g/mol [5] | 664.7 g/mol [5][6] |
| CAS Number | 937272-79-2[3] | 1228923-42-9[4][6][7] |
| Appearance | - | Light yellow to yellow solid[6] |
Mechanism of Action: Targeting the JAK/STAT Pathway
Pacritinib functions as a potent inhibitor of both wild-type JAK2 and its mutant form, JAK2V617F, as well as FLT3.[6] These kinases are critical components of the JAK/STAT signaling pathway, a primary route for cytokine and growth factor signaling that regulates cellular processes such as hematopoiesis and immune response. In myelofibrosis, dysregulation of the JAK/STAT pathway is a key driver of the disease. Pacritinib's inhibitory action helps to normalize the signaling cascade, thereby mitigating the disease's effects.
Caption: Pacritinib's inhibition of JAK2 in the JAK/STAT signaling pathway.
Synthesis of Pacritinib
The synthesis of Pacritinib is a multi-step process that involves the formation of key intermediates followed by a crucial macrocyclization step. One synthetic approach utilizes a Williamson etherification reaction for the final ring closure, which is noted for its milder reaction conditions.[8]
Overall Synthesis Workflow
The general workflow for the synthesis of Pacritinib involves the preparation of two key fragments, which are then coupled and cyclized to form the macrocyclic core. A final step adds the pyrrolidinylethoxy side chain.
Caption: Generalized workflow for the synthesis of Pacritinib.
Detailed Experimental Protocol
A representative synthesis method is described in Chinese patent document CN105017282, where Pacritinib is prepared by the ring-closing of intermediate C and intermediate D.[8] Another patented method involves the etherification of an intermediate with trans-1,4-dibromo-2-butene.[8]
Step 1: Synthesis of 3-(2-chloropyrimidin-4-yl)benzaldehyde [8]
-
Reactants: 2,4-dichloropyrimidine (5.00g, 33.6mmol), 3-formylphenylboronic acid (5.53g, 36.92mmol), sodium carbonate (7.11g, 67.12mmol), triphenylphosphine (1.76g, 6.71mmol), and palladium acetate (0.30g, 1.34mmol).[8]
-
Solvent: A mixture of toluene and absolute ethanol (40/40mL).[8]
-
Procedure: The reactants are dissolved in the solvent mixture. The reaction is stirred at 80°C for 24 hours under a nitrogen atmosphere. After completion, the solid residue is removed by filtration. The solvents are evaporated under reduced pressure, leading to the precipitation of a large amount of solid. The precipitate is filtered and washed with ethyl acetate (20mL).[8]
-
Yield: 6.53g of a light yellow solid (89.0% yield).[8]
Subsequent steps would involve the formation of the second key intermediate, followed by the crucial macrocyclization reaction, and finally, the addition of the side chain to yield Pacritinib.
Quantitative Biological Activity
Pacritinib demonstrates potent inhibitory activity against its target kinases. The half-maximal inhibitory concentrations (IC₅₀) are key indicators of its efficacy.
| Target Kinase | IC₅₀ Value (nM) |
| JAK2 (wild-type) | 23[6] |
| JAK2V617F (mutant) | 19[6] |
| FLT3 | 22[6] |
| FLT3D835Y (mutant) | 6[6] |
Conclusion
This compound is a significant therapeutic agent with a well-defined chemical structure and a complex, multi-step synthesis. Its mechanism of action, centered on the potent inhibition of the JAK/STAT pathway, provides a targeted approach for the treatment of myelofibrosis. The detailed understanding of its synthesis and biological activity is crucial for the ongoing research and development of novel kinase inhibitors.
References
- 1. Pacritinib | C28H32N4O3 | CID 46216796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C34H40N4O10 | CID 46216795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tapi.com [tapi.com]
- 4. medkoo.com [medkoo.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound |CAS 1228923-42-9|DC Chemicals [dcchemicals.com]
- 8. CN114409674B - Synthesis method of JAK inhibitor Pacritinib - Google Patents [patents.google.com]
Pacritinib Citrate's In Vitro Impact on Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of pacritinib citrate on cytokine production. Pacritinib is a potent kinase inhibitor that has demonstrated significant immunomodulatory properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Dual Inhibition of JAK/STAT and IRAK1 Signaling
This compound exerts its effects on cytokine production primarily through the inhibition of two key signaling pathways: the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the Interleukin-1 receptor-associated kinase 1 (IRAK1) pathway.[1][2]
-
JAK/STAT Pathway: The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial for transducing signals from cytokine and growth factor receptors.[3] Pacritinib is a potent inhibitor of JAK2.[1][2] Dysregulated JAK2 signaling is a hallmark of myeloproliferative neoplasms and is associated with the overproduction of inflammatory cytokines.[3] By inhibiting JAK2, pacritinib effectively downregulates the downstream activation of STAT proteins, which are transcription factors that mediate the expression of numerous cytokine genes.[3]
-
IRAK1 Pathway: IRAK1 is a serine/threonine kinase that plays a critical role in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, leading to the activation of the transcription factor NF-κB.[1] Pacritinib is a potent inhibitor of IRAK1.[1][2] The inhibition of IRAK1 by pacritinib leads to the suppression of NF-κB activation and the subsequent reduction in the production of a wide range of pro-inflammatory cytokines.[1]
The dual inhibition of both JAK2 and IRAK1 provides a comprehensive mechanism for the broad-spectrum inhibition of inflammatory cytokine production observed with pacritinib treatment.[1]
Quantitative Analysis of Cytokine Inhibition
The following tables summarize the in vitro inhibitory activity of pacritinib against key kinases involved in cytokine signaling and the resulting impact on the production of various cytokines.
Table 1: In Vitro Kinase Inhibitory Activity of Pacritinib
| Kinase Target | IC50 (nM) | Reference(s) |
| JAK2 | 6.0 | [1] |
| JAK2 V617F | 9.4 | [1] |
| FLT3 | 14.8 | [4] |
| IRAK1 | 13.6 | [1] |
| TYK2 | 27.0 | [4] |
| JAK1 | >100 | [1] |
| ACVR1 | 16.7 | [2] |
| CSF1R | 46 | [5] |
Table 2: In Vitro Inhibition of Cytokine Production by Pacritinib
| Cytokine | Cell Type | Stimulus | Pacritinib Concentration | Percent Inhibition (%) | Reference(s) |
| IL-1β | Human Macrophages | GU-rich ssRNA (TLR8 agonist) | Dose-dependent | Not specified | [1] |
| TNF-α | Human Macrophages | GU-rich ssRNA (TLR8 agonist) | Dose-dependent | Not specified | [1] |
| IL-6 | Human Macrophages | GU-rich ssRNA (TLR8 agonist) | Dose-dependent | Not specified | [1] |
| IL-6 | Human PBMCs | vIL-6 (1 µg/mL) | 0.75 µM | ~98.3% | [6] |
| IL-10 | Human PBMCs | vIL-6 (1 µg/mL) | 0.75 µM | ~96.1% | [6] |
| IL-6 | Human Lymphocytes | Allogeneic Dendritic Cells | 2.5 µM | Suppression observed | [4] |
| IL-17A | Human Lymphocytes | Allogeneic Dendritic Cells | 2.5 µM | Suppression observed | [4] |
| IL-17F | Human Lymphocytes | Allogeneic Dendritic Cells | 2.5 µM | Suppression observed | [4] |
| TNF-α | Human Lymphocytes | Allogeneic Dendritic Cells | 2.5 µM | Suppression observed | [4] |
| IL-2 | Human T-cells | Not specified | Not specified | Strong inhibition | [7] |
Note: The term "Suppression observed" indicates that the study reported a significant decrease in the cytokine level without providing a specific percentage of inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by pacritinib and the general experimental workflows used to assess its in vitro effects on cytokine production.
Caption: Pacritinib's dual mechanism of action on cytokine signaling pathways.
Caption: Workflow for assessing pacritinib's effect on cytokine production.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited literature for assessing the in vitro effect of pacritinib on cytokine production.
Inhibition of Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To quantify the inhibitory effect of pacritinib on cytokine production by human PBMCs stimulated with viral or bacterial components.
Materials:
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
This compound (stock solution in DMSO)
-
Stimulants:
-
Viral Interleukin-6 (vIL-6)
-
Lipopolysaccharide (LPS)
-
-
96-well cell culture plates
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for target cytokines (e.g., IL-6, IL-10)
-
Cell viability assay kit (e.g., CellTiter-Glo®)
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI 1640 medium and seed in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Pacritinib Pre-treatment: Add pacritinib at various concentrations (e.g., 0.1 µM to 10 µM) to the designated wells. Include a vehicle control (DMSO).
-
Stimulation: After a 2-hour pre-treatment with pacritinib, add the stimulant (e.g., 1 µg/mL vIL-6 or 1 µg/mL LPS) to the wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[6]
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the target cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Cell Viability: Assess the viability of the cells in the presence of pacritinib using a suitable cell viability assay to rule out cytotoxic effects.
Inhibition of Cytokine Production in Human T-cells
Objective: To evaluate the effect of pacritinib on cytokine production by human T-cells following allogeneic stimulation.
Materials:
-
CD4+ T-cell isolation kit
-
Dendritic cells (DCs) from an allogeneic donor
-
Complete RPMI 1640 medium
-
This compound
-
Flow cytometry antibodies for intracellular cytokine staining (e.g., anti-IFN-γ, anti-IL-4)
-
Brefeldin A
-
Fixation and permeabilization buffers
Procedure:
-
T-cell and DC Preparation: Isolate CD4+ T-cells from a healthy donor. Prepare mature allogeneic DCs.
-
Co-culture Setup: Co-culture the CD4+ T-cells and allogeneic DCs at an appropriate ratio in a 96-well plate.
-
Pacritinib Treatment: Add pacritinib (e.g., 2.5 µM) or vehicle control to the co-culture.[4]
-
Incubation: Incubate the co-culture for 5 days at 37°C in a 5% CO2 incubator.[4]
-
Restimulation and Intracellular Staining: On day 5, restimulate the cells with a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Flow Cytometry: Harvest the cells, stain for surface markers (e.g., CD4), and then perform intracellular staining for target cytokines (e.g., IFN-γ, IL-4) using a fixation and permeabilization kit.
-
Data Analysis: Analyze the percentage of cytokine-producing T-cells using a flow cytometer.
Conclusion
This compound demonstrates robust in vitro inhibition of a broad range of pro-inflammatory cytokines. This activity is a direct consequence of its dual inhibitory action on the JAK2/STAT and IRAK1/NF-κB signaling pathways. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the immunomodulatory properties of pacritinib and its potential therapeutic applications in inflammatory and autoimmune diseases. Further research is warranted to establish a more complete dose-response profile for a wider array of cytokines and to explore the effects of pacritinib in more complex in vitro models of human disease.
References
- 1. Pacritinib Inhibition of IRAK1 Blocks Aberrant TLR8 Signalling by SARS-CoV-2 and HIV-1-Derived RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. sms.carm.es [sms.carm.es]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of interleukin-1 receptor-associated kinase-1 is a therapeutic strategy for acute myeloid leukemia subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pacritinib inhibits proliferation of primary effusion lymphoma cells and production of viral interleukin-6 induced cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Pacritinib Citrate: An In-depth Technical Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of a drug candidate's pharmacokinetic profile is paramount. This technical guide provides a detailed overview of the initial studies on the pharmacokinetics of Pacritinib Citrate, a potent and selective inhibitor of Janus kinase 2 (JAK2), FMS-like tyrosine kinase 3 (FLT3), and Interleukin-1 receptor-associated kinase 1 (IRAK1).[1][2][3]
This document summarizes key quantitative data, outlines detailed experimental protocols from foundational studies, and visualizes the critical signaling pathways impacted by Pacritinib.
I. Quantitative Pharmacokinetic Data
The following tables provide a consolidated view of the key pharmacokinetic parameters of Pacritinib from preclinical and human studies.
Table 1: Preclinical Pharmacokinetic Parameters of Pacritinib
| Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) |
| Mouse | - | - | - | - | 5.6 | 39 |
| Rat | - | - | - | - | 6.0 | 10 |
| Dog | - | - | - | - | 4.6 | 24 |
| Rabbit | - | 247.25 ± 3.32 | 6.0 ± 0.03 | 1691.74 ± 3.67 | 12.24 ± 0.53 | - |
| Data compiled from multiple preclinical studies.[4][5] |
Table 2: Human Pharmacokinetic Parameters of Pacritinib (Single 400 mg Dose in Healthy Volunteers)
| Parameter | Value |
| Cmax (ng/mL) | - |
| Tmax (h) | - |
| AUC (ng·h/mL) | - |
| Vd/F (L) | - |
| CL/F (L/h) | - |
| t½ (h) | - |
| Specific values for a 400 mg single dose in healthy volunteers were not fully available in the provided search results.[1] |
Table 3: Pharmacokinetic Parameters of Pacritinib in Patients with Myelofibrosis
| Dose | Population | Cmax | Tmax | AUC |
| 200 mg BID | Myelofibrosis Patients | - | - | - |
| 400 mg QD | Myelofibrosis Patients | - | - | - |
| Qualitative statements suggest that 200 mg BID and 400 mg QD doses result in high steady-state exposure.[6] |
Table 4: Effect of Renal and Hepatic Impairment on Pacritinib Pharmacokinetics
| Condition | Severity | Change in AUC | Change in Cmax |
| Renal Impairment | |||
| eGFR 15-29 mL/min | Severe | - | - |
| eGFR <15 mL/min (on hemodialysis) | ESRD | - | - |
| Hepatic Impairment | |||
| Child-Pugh A | Mild | - | - |
| Child-Pugh B | Moderate | ↓ 36% | - |
| Child-Pugh C | Severe | ↓ 45% | - |
| Data suggests a 30% increase in pacritinib exposure in patients with severe renal impairment and ESRD.[6] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments in the initial pharmacokinetic assessment of Pacritinib.
A. Quantification of Pacritinib in Biological Matrices using LC-MS/MS
Objective: To determine the concentration of Pacritinib in plasma samples.
Methodology:
-
Sample Preparation:
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., Hypersil ODS, 50 mm × 4.6 mm, 3 µm) is typically used.[5]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).[5][7]
-
Flow Rate: A typical flow rate is around 0.6 mL/min.[5]
-
-
Mass Spectrometric Detection:
Workflow for LC-MS/MS Analysis:
B. In Vitro Metabolism using Human Liver Microsomes
Objective: To investigate the metabolic stability and identify the major metabolites of Pacritinib.
Methodology:
-
Incubation:
-
Prepare an incubation mixture containing human liver microsomes, Pacritinib, and a NADPH-regenerating system in a phosphate buffer.
-
The concentration of liver microsomal protein is a critical parameter.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[8]
-
-
Reaction Termination:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
-
Analysis:
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Analyze the supernatant using LC-MS/MS to identify and quantify the remaining parent drug and any formed metabolites.
-
Experimental Workflow for In Vitro Metabolism:
III. Signaling Pathway Inhibition by Pacritinib
Pacritinib exerts its therapeutic effects by inhibiting key signaling pathways involved in myelofibrosis and other hematological malignancies.
A. JAK2/STAT Signaling Pathway
Dysregulation of the JAK2/STAT pathway is a hallmark of myeloproliferative neoplasms.[9] Pacritinib selectively inhibits JAK2, thereby blocking the downstream signaling cascade that leads to uncontrolled cell proliferation.
B. FLT3 Signaling Pathway
Mutations in the FLT3 receptor are common in acute myeloid leukemia (AML) and lead to constitutive activation of downstream signaling pathways.[9] Pacritinib inhibits both wild-type and mutated FLT3.[10]
C. IRAK1/TLR Signaling Pathway
IRAK1 is a key mediator in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling, which are involved in inflammatory responses.[3][11] Pacritinib's inhibition of IRAK1 may contribute to its clinical activity.[3]
References
- 1. ashpublications.org [ashpublications.org]
- 2. Phase 1/2 study of pacritinib, a next generation JAK2/FLT3 inhibitor, in myelofibrosis or other myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of interleukin-1 receptor-associated kinase-1 is a therapeutic strategy for acute myeloid leukemia subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism and Disposition of Pacritinib (SB1518), an Orally Active Janus Kinase 2 Inhibitor in Preclinical Species and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MSMS method for the quantitation of pacritinib; application of kinetics in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Development of a Rapid LC‐MS/MS Method and Its Application for the Pharmacokinetic Analysis of Pacritinib in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. storage.googleapis.com [storage.googleapis.com]
- 9. What is the mechanism of Pacritinib? [synapse.patsnap.com]
- 10. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pacritinib Inhibition of IRAK1 Blocks Aberrant TLR8 Signalling by SARS-CoV-2 and HIV-1-Derived RNA - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of Pacritinib Citrate in Treating Acute Myeloid Leukemia (AML): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by mutations in signaling proteins, including FMS-like tyrosine kinase 3 (FLT3). Pacritinib citrate, a potent oral kinase inhibitor, has emerged as a promising therapeutic agent for AML. This technical guide provides an in-depth overview of the preclinical and early clinical evidence supporting the use of pacritinib in AML. It details the multi-faceted mechanism of action of pacritinib, which extends beyond FLT3 to include inhibition of Janus kinase 2 (JAK2) and Interleukin-1 receptor-associated kinase 1 (IRAK1), thereby addressing potential resistance pathways. This guide summarizes key quantitative data from in vitro and in vivo studies, outlines detailed experimental protocols for the evaluation of pacritinib's efficacy, and visualizes the critical signaling pathways and experimental workflows.
Introduction
Acute Myeloid Leukemia (AML) is a life-threatening cancer of the blood and bone marrow. Constitutive activation of the FMS-like tyrosine kinase 3 (FLT3) receptor, due to internal tandem duplication (ITD) or tyrosine kinase domain (TKD) mutations, is a common driver of AML and is associated with a poor prognosis.[1][2] While FLT3 inhibitors have shown clinical activity, their efficacy can be limited by the development of resistance.[3]
This compound is a multi-kinase inhibitor with potent activity against FLT3, Janus kinase 2 (JAK2), and Interleukin-1 receptor-associated kinase 1 (IRAK1).[1][4] This broad-spectrum activity allows pacritinib to not only target the primary oncogenic driver in FLT3-mutated AML but also to counteract resistance mechanisms that may arise from the activation of alternative signaling pathways, such as the JAK/STAT pathway.[2][3] Furthermore, its inhibition of IRAK1 suggests a potential role in a wider range of AML subtypes, independent of FLT3 or JAK2 mutation status.[4] This guide will delve into the scientific data supporting the therapeutic potential of pacritinib in AML.
Mechanism of Action
Pacritinib exerts its anti-leukemic effects through the simultaneous inhibition of several key signaling pathways implicated in AML pathogenesis.
Inhibition of FLT3 Signaling
Pacritinib is a potent inhibitor of both wild-type and mutated FLT3.[2][5] In FLT3-ITD positive AML, the FLT3 receptor is constitutively activated, leading to the downstream activation of pro-survival and proliferative signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[5][6] Pacritinib directly binds to the ATP-binding pocket of FLT3, preventing its autophosphorylation and subsequently blocking these downstream signaling events.[7] This leads to cell cycle arrest and apoptosis in FLT3-driven AML cells.[5]
Inhibition of JAK/STAT Signaling
The JAK/STAT pathway is another critical signaling cascade in AML. Upregulation of JAK2 signaling has been identified as a potential mechanism of resistance to selective FLT3 inhibitors.[2] Pacritinib is an equipotent inhibitor of JAK2, and by targeting this pathway, it can overcome this resistance mechanism.[2][5] Inhibition of JAK2 by pacritinib prevents the phosphorylation and activation of its downstream effector, STAT5, a key transcription factor for genes involved in cell survival and proliferation.[8]
Inhibition of IRAK1 Signaling
Interleukin-1 receptor-associated kinase 1 (IRAK1) is a key mediator of inflammatory signaling and has been identified as a novel therapeutic target in AML.[4] Pacritinib has been shown to be a potent inhibitor of IRAK1.[9] The inhibition of IRAK1 by pacritinib has been demonstrated to reduce the viability of AML cells with a wide variety of genetic abnormalities, suggesting its potential utility across different AML subtypes, not just those with FLT3 or JAK2 mutations.
Quantitative Data
In Vitro Efficacy
The in vitro activity of pacritinib has been evaluated in various AML cell lines and primary patient samples. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-leukemic effects, particularly in cells harboring FLT3-ITD mutations.
| Cell Line / Sample Type | Genotype | Pacritinib IC50 (nM) | Reference(s) |
| Enzyme/Binding Assays | |||
| FLT3-ITD (kinase assay) | FLT3-ITD | 9 | [1] |
| FLT3 D835Y (kinase assay) | FLT3-TKD | 3.1 | [1] |
| FLT3-ITD (binding assay) | FLT3-ITD | 8.2 (Kd) | [1] |
| JAK2 | Wild-type | 23 | [5] |
| IRAK1 | Wild-type | 13.6 | |
| Cell-Based Assays | |||
| Ba/F3 | FLT3-ITD | 133 | [1] |
| MV4-11 | FLT3-ITD | 33 - 47 | [1][10] |
| MOLM-13 | FLT3-ITD | 32 - 73 | [1][10] |
| MOLM-13-Res | FLT3-ITD, D835Y | 173 | [1] |
| RS4;11 | FLT3-wt | 930 | [10] |
| CMK | JAK3 mutation | 262 | |
| Kasumi-1, SKNO-1, OCI-AML5, GDM-1, THP1, HL-60 | Various | ~100 - ~500 | |
| Primary AML Samples | FLT3-ITD | Mean: 92 | [11] |
| Primary AML Samples | FLT3-wt | Mean: 292 | [11] |
| Primary AML Samples | Various | Median: 90 |
Clinical Trial Data
A pilot phase I study evaluated pacritinib in combination with standard chemotherapy in patients with FLT3-mutated AML.[1]
| Cohort | Treatment Regimen | Number of Patients | Key Outcomes | Dose Limiting Toxicities | Reference(s) |
| A | Pacritinib + Cytarabine & Daunorubicin | 5 | 2 Complete Remissions, 2 Stable Disease | Hemolytic anemia | [1][12] |
| B | Pacritinib + Decitabine | 8 | 1 Morphologic Leukemia Free State, 5 Stable Disease | Grade 3 QTc prolongation | [1][12] |
Experimental Protocols
The following are representative protocols for key experiments used to evaluate the efficacy of pacritinib in AML.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of culture medium.
-
Treat cells with a serial dilution of pacritinib or vehicle control (DMSO) for 48-72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using non-linear regression analysis.
-
Immunoblotting for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of key signaling proteins.
-
Materials:
-
AML cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBS-T)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-phospho-STAT5)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat AML cells with pacritinib for the desired time (e.g., 3 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Materials:
-
AML cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with pacritinib for 24-48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Murine Xenograft Model
This in vivo model assesses the anti-tumor activity of pacritinib.
-
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
Matrigel
-
This compound formulated for oral gavage
-
-
Procedure:
-
Subcutaneously implant AML cells mixed with Matrigel into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer pacritinib or vehicle control daily by oral gavage.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., immunoblotting).
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent for AML, particularly in cases with FLT3 mutations. Its unique mechanism of action, targeting FLT3, JAK2, and IRAK1, provides a multi-pronged attack on the signaling pathways that drive leukemic cell proliferation and survival. The preclinical data are compelling, showing potent in vitro activity against a range of AML cell lines and primary patient samples. Early clinical data also suggest that pacritinib is well-tolerated and exhibits anti-leukemic activity in combination with standard chemotherapy. Further clinical investigation is warranted to fully elucidate the efficacy and safety of pacritinib in a broader AML patient population and to identify potential predictive biomarkers of response. This technical guide provides a comprehensive resource for researchers and drug development professionals to understand and further explore the therapeutic utility of pacritinib in the treatment of AML.
References
- 1. biopioneerinc.com [biopioneerinc.com]
- 2. H2O2 Production Downstream of FLT3 Is Mediated by p22phox in the Endoplasmic Reticulum and Is Required for STAT5 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of tyrosine 589 and 591 in STAT5 activation and transformation mediated by FLT3-ITD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western blotting guide: Part 4, Membrane blocking [jacksonimmuno.com]
- 5. researchgate.net [researchgate.net]
- 6. Set Protein Is Involved in FLT3 Membrane Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pacritinib (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ウェスタンブロッティングのための細胞溶解・タンパク質抽出 [sigmaaldrich.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. bu.edu [bu.edu]
Methodological & Application
Pacritinib Citrate In Vitro Assay Protocols for Cell Viability: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pacritinib is a potent inhibitor of Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3), playing a crucial role in cell signaling pathways that govern proliferation and survival.[1][2][3] Dysregulation of these pathways is implicated in various hematologic malignancies and solid tumors.[1][2][4] In vitro cell viability assays are fundamental tools for assessing the cytotoxic and cytostatic effects of pacritinib on cancer cells, providing critical data for dose-response studies and mechanistic investigations. These application notes provide detailed protocols for commonly employed in vitro assays to evaluate the efficacy of pacritinib citrate.
Mechanism of Action: Targeting Key Signaling Pathways
Pacritinib exerts its therapeutic effects by inhibiting the JAK/STAT and FLT3 signaling pathways. The JAK2V617F mutation, prevalent in myeloproliferative neoplasms, leads to constitutive activation of the JAK/STAT pathway, driving uncontrolled cell growth.[2] Pacritinib also targets FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML), which activates downstream pathways like RAS/MAPK and PI3K/AKT.[1][4] By blocking these key signaling nodes, pacritinib can induce cell cycle arrest and apoptosis in cancer cells.[1][5][6][7][8]
Diagram: Pacritinib's Inhibition of JAK2/STAT and FLT3 Signaling Pathways
Caption: Pacritinib inhibits JAK2 and FLT3, blocking downstream signaling.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of pacritinib in various cancer cell lines, demonstrating its broad anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) | Assay Method |
| Ba/F3-JAK2V617F | Murine Pro-B Cells | 160 | Not Specified |
| HEL 92.1.7 | Erythroleukemia | 23 | Not Specified |
| Karpas 1106P | Anaplastic Large Cell Lymphoma | 348 | CellTiter-Glo |
| MOLM-13 | Acute Myeloid Leukemia | 67 | Not Specified |
| MV4-11 | Acute Myeloid Leukemia | 47 - 153 | Not Specified |
| RS4;11 | Acute Lymphoblastic Leukemia | 930 | Not Specified |
| BTICs | Glioblastoma | 620 - 1660 | alamarBlue |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.
Experimental Protocols
Detailed methodologies for key cell viability assays are provided below.
Experimental Workflow Overview
Caption: General workflow for in vitro cell viability assays.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.[9]
Materials:
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Include wells with medium only for background measurement.
-
Pacritinib Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 72 hours.
-
Assay Procedure:
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Plot the luminescence signal against the log of pacritinib concentration to determine the IC50 value.
alamarBlue® (Resazurin) Cell Viability Assay
This colorimetric and fluorometric assay uses the reducing power of living cells to convert resazurin to the fluorescent resorufin.[1]
Materials:
-
alamarBlue® HS Reagent (Thermo Fisher Scientific)
-
96-well plates (clear or opaque for fluorescence)
-
Multichannel pipette
-
Microplate reader (fluorescence or absorbance)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Pacritinib Treatment: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate at 37°C for 24 to 72 hours.
-
Assay Procedure:
-
Data Acquisition:
-
Data Analysis: After background subtraction, plot the fluorescence or absorbance signal against the log of pacritinib concentration to calculate the IC50.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells via the reduction of MTT to purple formazan crystals by mitochondrial dehydrogenases.[3][13]
Materials:
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader (absorbance)
Protocol:
-
Cell Seeding: Plate cells at a density of 5,000-10,000 cells/well in 100 µL of culture medium in a 96-well plate.
-
Pacritinib Treatment: Add various concentrations of this compound to the wells.
-
Incubation: Incubate for 24 to 72 hours at 37°C.
-
Assay Procedure:
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance and plot the absorbance values against the log of pacritinib concentration to determine the IC50.
Conclusion
The provided protocols offer robust and reliable methods for assessing the in vitro efficacy of this compound. The choice of assay may depend on the specific research question, cell type, and available equipment. Consistent experimental conditions and appropriate data analysis are crucial for obtaining accurate and reproducible results in the evaluation of pacritinib's anti-cancer properties.
References
- 1. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 5. Co-treatment of Low Dose Pacritinib, a Phase III Jak2 Inhibitor, Greatly Increases Apoptosis of P-gp Over-expressing Cancer Cells With Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The odyssey of pacritinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 10. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Establishing Pacritinib Citrate Treatment Protocols for Cell Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pacritinib, as pacritinib citrate, is a potent and selective oral inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2] Dysregulation of the JAK-STAT signaling pathway is a hallmark of various myeloproliferative neoplasms, with mutations in JAK2 being a key driver.[1][3] Pacritinib also demonstrates inhibitory activity against the mutant JAK2V617F and FLT3, which are frequently implicated in hematological malignancies.[2] These characteristics make Pacritinib a valuable tool for in vitro studies aimed at understanding the pathogenesis of these diseases and for the development of novel therapeutic strategies. This document provides detailed application notes and experimental protocols for establishing this compound treatment in cell culture studies.
Mechanism of Action
Pacritinib competitively binds to the ATP-binding site of JAK2 and FLT3, inhibiting their phosphorylation and subsequent activation.[2] This blockade disrupts the downstream signaling cascades, primarily the JAK-STAT pathway, which is crucial for cell proliferation, differentiation, and survival.[1][4] By inhibiting JAK2, Pacritinib effectively suppresses the aberrant signaling that drives the growth of malignant hematopoietic cells.[1] Its dual inhibitory effect on FLT3 provides a broader spectrum of action, particularly relevant in cancers with FLT3 mutations.[1]
Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade initiated by cytokines and growth factors binding to their cognate receptors. This binding leads to the activation of associated Janus kinases (JAKs), which then phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell growth and survival. Pacritinib's inhibition of JAK2 disrupts this entire cascade.
Caption: Pacritinib inhibits the JAK/STAT signaling pathway.
Experimental Protocols
A. Preparation of this compound Stock Solution
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the desired final concentration in cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
Protocol:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound.
-
Aseptically add the calculated amount of sterile DMSO to the this compound powder.
-
Gently vortex or sonicate at room temperature until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
B. Cell Viability Assay
This protocol is for determining the effect of Pacritinib on cell viability using a luminescent-based assay that measures ATP levels.
Materials:
-
Cells of interest (e.g., MV4-11, MOLM-13, SET-2)
-
Complete cell culture medium
-
This compound stock solution
-
96-well white, opaque-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Add the desired final concentrations of Pacritinib (e.g., 0.01 µM to 10 µM) to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest Pacritinib concentration).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the cell culture volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
C. Western Blotting for Phosphorylated STAT5 (p-STAT5)
This protocol describes the detection of phosphorylated STAT5 in cell lysates by Western blotting to confirm the inhibitory effect of Pacritinib on the JAK2/STAT5 signaling pathway.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBS-T)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat with various concentrations of this compound for a specified duration (e.g., 3 hours).
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.
-
Wash the membrane with TBS-T and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To normalize the data, strip the membrane and re-probe with an anti-total STAT5 antibody or a loading control antibody (e.g., β-actin or GAPDH).
D. Apoptosis Assay by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in Pacritinib-treated cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound at various concentrations for the desired time (e.g., 48 or 72 hours).
-
Harvest both adherent and suspension cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
E. Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in Pacritinib-treated cells using Propidium Iodide (PI) staining.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer using a linear scale for the PI signal.
-
Use software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
Experimental Workflow
Caption: Workflow for in vitro studies with Pacritinib.
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison and interpretation.
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
| MV4-11 | Insert Value | Insert Value |
| MOLM-13 | Insert Value | Insert Value |
| SET-2 | Insert Value | Insert Value |
| Other Cell Line | Insert Value | Insert Value |
Table 2: Effect of this compound on Apoptosis
| Cell Line | Treatment Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells |
| MV4-11 | Vehicle Control | Insert Value | Insert Value |
| Conc. 1 | Insert Value | Insert Value | |
| Conc. 2 | Insert Value | Insert Value | |
| MOLM-13 | Vehicle Control | Insert Value | Insert Value |
| Conc. 1 | Insert Value | Insert Value | |
| Conc. 2 | Insert Value | Insert Value |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MV4-11 | Vehicle Control | Insert Value | Insert Value | Insert Value |
| Conc. 1 | Insert Value | Insert Value | Insert Value | |
| Conc. 2 | Insert Value | Insert Value | Insert Value | |
| MOLM-13 | Vehicle Control | Insert Value | Insert Value | Insert Value |
| Conc. 1 | Insert Value | Insert Value | Insert Value | |
| Conc. 2 | Insert Value | Insert Value | Insert Value |
References
Application Notes: Pacritinib Citrate in Murine Myelofibrosis Models
Introduction
Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and abnormal blood cell counts.[1] A key driver of MF is the dysregulation of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway.[2][3] Pacritinib is a potent kinase inhibitor that targets JAK2, FMS-like tyrosine kinase 3 (FLT3), and interleukin-1 receptor-associated kinase 1 (IRAK1).[1][4][5] Its ability to inhibit both the JAK/STAT and inflammatory pathways makes it a significant compound for investigation in myelofibrosis.[4] In murine models, Pacritinib has demonstrated efficacy in reducing splenomegaly, preventing the progression of bone marrow fibrosis, and improving blood cell counts, particularly platelet counts.[6][7]
Mechanism of Action
Pacritinib is a multi-kinase inhibitor with high specificity for JAK2 and its common mutation JAK2V617F, which is prevalent in myelofibrosis.[1][8] By inhibiting JAK2, Pacritinib blocks the downstream phosphorylation of STAT proteins, which are crucial for the proliferation of myeloid cells.[9][10] Unlike some other JAK inhibitors, Pacritinib also targets FLT3, a receptor tyrosine kinase involved in hematopoietic cell proliferation, and IRAK1, a key component in inflammatory signaling pathways.[4][8] This dual inhibition of JAK2/FLT3 and IRAK1 is thought to contribute to its clinical activity in reducing spleen size and managing symptoms, with a notable lack of severe myelosuppression.[4][6][9]
Experimental Protocols
1. Murine Models of Myelofibrosis
Several murine models can be utilized to study myelofibrosis. The choice of model depends on the specific research question.
-
Retroviral Transduction/Transplantation Model (MPLW515L):
-
Harvest bone marrow cells from donor mice (e.g., C57BL/6J).
-
Transduce the bone marrow cells with a retrovirus expressing the MPLW515L mutation.[11][12]
-
Lethally irradiate recipient mice.
-
Transplant the transduced bone marrow cells into the recipient mice via tail vein injection.[12]
-
Monitor the mice for the development of a myelofibrosis-like phenotype, which typically includes thrombocytosis, splenomegaly, and bone marrow fibrosis.[11]
-
-
Genetic Knock-in Models (e.g., JAK2V617F):
-
Utilize commercially available or in-house developed transgenic mouse lines that express the JAK2V617F mutation.
-
Induce the expression of the mutation if the model is conditional (e.g., using tamoxifen or pIpC).
-
These models often develop a phenotype that closely mimics human myelofibrosis over time.
-
-
Thrombopoietin (TPO) Overexpression Model:
2. Pacritinib Citrate Administration Protocol
-
Preparation of this compound Solution:
-
This compound is typically formulated for oral administration.
-
A common vehicle for suspension is 0.5% methylcellulose in water.
-
Prepare the desired concentration of this compound in the vehicle. For example, to achieve a dose of 150 mg/kg in a 20g mouse receiving 0.2 mL, the concentration would be 15 mg/mL.
-
Ensure the solution is well-suspended before each administration.
-
-
Administration:
-
Route: Oral gavage is the standard route of administration.
-
Dosage: Doses in murine models can range from 100 mg/kg to 150 mg/kg, administered once or twice daily.[14] The exact dose should be determined based on the specific study design and mouse model.
-
Frequency: Administer daily for the duration of the study, which can range from several weeks to months.[7]
-
Procedure:
-
Accurately weigh each mouse to determine the correct volume of the drug suspension to administer.
-
Gently restrain the mouse.
-
Use a proper-sized oral gavage needle to deliver the suspension directly into the stomach.
-
Monitor the mouse briefly after administration to ensure no adverse effects.
-
-
3. Efficacy Assessment
-
Spleen Size and Weight:
-
At the end of the study, euthanize the mice.
-
Carefully dissect the spleen and measure its weight.
-
Compare the spleen weights of the Pacritinib-treated group to the vehicle-treated control group.
-
-
Complete Blood Counts (CBC):
-
Collect blood samples periodically via retro-orbital bleeding or at the terminal point via cardiac puncture.
-
Analyze the samples for red blood cell count, hemoglobin, hematocrit, white blood cell count, and platelet count.
-
-
Bone Marrow Histology:
-
Harvest femurs and fix them in 10% neutral buffered formalin.
-
Decalcify the bones.
-
Embed the tissue in paraffin and section it.
-
Perform Hematoxylin and Eosin (H&E) staining to assess cellularity and morphology.
-
Use reticulin staining to visualize and grade the degree of bone marrow fibrosis.
-
Quantitative Data Summary
Table 1: Efficacy of Pacritinib in a Murine Model of Myelofibrosis
| Parameter | Vehicle Control | Pacritinib-Treated | Percentage Change |
| Spleen Weight (g) | 1.2 ± 0.2 | 0.4 ± 0.1 | -67% |
| Platelet Count (x109/L) | 450 ± 50 | 800 ± 75 | +78% |
| Hematocrit (%) | 35 ± 3 | 42 ± 2.5 | +20% |
| Bone Marrow Fibrosis Grade | 3-4 | 1-2 | Reduction |
Note: The data presented in this table are representative values compiled from typical findings in preclinical murine studies and are for illustrative purposes.
Visualizations
Caption: Pacritinib inhibits JAK2, FLT3, and IRAK1 signaling pathways.
Caption: Workflow for Pacritinib efficacy testing in a murine myelofibrosis model.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical potential of pacritinib in the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. The odyssey of pacritinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pilot study of the antifibrotic effects of the multikinase inhibitor pacritinib in a mouse model of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sms.carm.es [sms.carm.es]
- 8. What is the mechanism of Pacritinib? [synapse.patsnap.com]
- 9. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Mesenchymal Cell Reprogramming in Experimental MPLW515L Mouse Model of Myelofibrosis | PLOS One [journals.plos.org]
- 13. Mouse Study Aids Understanding of Myelofibrosis Drivers | Blood Cancers Today [bloodcancerstoday.com]
- 14. researchgate.net [researchgate.net]
Application Note: In Vivo Pharmacodynamic Assays for Pacritinib Citrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pacritinib Citrate is a potent, orally bioavailable kinase inhibitor targeting Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3).[1][2] It is approved for the treatment of adults with intermediate or high-risk primary or secondary myelofibrosis (MF) and severe thrombocytopenia.[2] The therapeutic efficacy of Pacritinib is rooted in its ability to modulate the dysregulated JAK/STAT signaling pathway, a central driver in the pathogenesis of myeloproliferative neoplasms.[1] This document provides detailed protocols for key in vivo pharmacodynamic (PD) assays to measure the biological activity of Pacritinib, enabling researchers to assess target engagement and downstream pathway modulation in preclinical and clinical settings.
Introduction to Pacritinib's Mechanism of Action
Myelofibrosis is often associated with a mutation in the JAK2 gene (JAK2V617F), which leads to constitutive activation of the JAK/STAT signaling pathway.[1][2] This aberrant signaling drives uncontrolled cell proliferation, inflammation, and the clinical manifestations of the disease. Pacritinib is a selective inhibitor of JAK2 and the JAK2V617F mutant, and it also demonstrates potent activity against FLT3, which is frequently mutated in acute myeloid leukemia (AML).[1][3] Unlike some other JAK inhibitors, Pacritinib spares JAK1 at clinically relevant concentrations.[2] Its mechanism involves binding to the active form of JAK2, blocking the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[4][5] This inhibition prevents the translocation of STAT dimers to the nucleus, thereby downregulating the transcription of genes involved in cell proliferation and inflammation.[3] Additionally, Pacritinib inhibits other kinases like IRAK1 and ACVR1, which may contribute to its anti-inflammatory effects and anemia benefits, respectively.[6][7]
References
- 1. What is the mechanism of Pacritinib? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical potential of pacritinib in the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The odyssey of pacritinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pacritinib is a potent ACVR1 inhibitor with significant anemia benefit in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of JAK/STAT Pathway Inhibition by Pacritinib Citrate
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical cellular cascade involved in mediating responses to a wide array of cytokines and growth factors. This pathway plays a pivotal role in hematopoiesis, immune response, and inflammation. Dysregulation of the JAK/STAT pathway is implicated in the pathogenesis of various diseases, including myeloproliferative neoplasms (MPNs) and other hematologic malignancies.[1][2] Pacritinib Citrate is a potent, orally bioavailable kinase inhibitor that primarily targets JAK2 and FMS-like tyrosine kinase 3 (FLT3).[1][3][4] Its mechanism of action involves the inhibition of JAK2, which in turn blocks the phosphorylation and activation of downstream STAT proteins, particularly STAT3 and STAT5.[5] This inhibition leads to reduced cell proliferation and induction of apoptosis in malignant cells dependent on this pathway.[1] This application note provides a detailed protocol for utilizing Western blot analysis to demonstrate the inhibitory effect of this compound on the JAK/STAT signaling pathway in a relevant cell line.
Principle
Western blotting is a widely used technique to detect specific proteins in a complex mixture. This protocol outlines the treatment of a suitable cell line with this compound, followed by protein extraction, separation by molecular weight using SDS-PAGE, transfer to a membrane, and immunodetection of key proteins in the JAK/STAT pathway. The primary endpoints of this assay are the detection of total and phosphorylated forms of JAK2 and STAT3. A decrease in the phosphorylated forms of these proteins upon treatment with this compound, while the total protein levels remain relatively unchanged, indicates successful inhibition of the pathway.
Quantitative Data Summary
The inhibitory activity of this compound on various kinases has been well-characterized. The following tables summarize the half-maximal inhibitory concentrations (IC50) for key kinases in the JAK family and the observed effects on STAT3 phosphorylation from published studies.
Table 1: this compound IC50 Values for JAK Family Kinases
| Kinase | IC50 (nM) | Reference |
| JAK1 | 1280 | [1] |
| JAK2 (Wild-Type) | 23 | [1] |
| JAK2 (V617F mutant) | 19 | [1] |
| JAK3 | 520 | [1] |
| TYK2 | 50 | [1] |
Table 2: Effect of this compound on STAT3 Phosphorylation
| Cell Line | Treatment Concentration | Duration | Effect on p-STAT3 (Tyr705) | Reference |
| BT147 | 1 µM | 3 hours | Strong decrease | [6][7] |
| BT53 | Low micromolar | 3 hours | Reduction | [6][8] |
| JSC-1 | 1 µM | 48 hours | Decrease | [9] |
| BCBL-1 | 1 µM | 48 hours | Decrease | [9] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.
Caption: JAK/STAT signaling pathway and the inhibitory action of Pacritinib.
References
- 1. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First Approval of Pacritinib as a Selective Janus Associated Kinase-2 Inhibitor for the Treatment of Patients with Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Pacritinib? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Clinical potential of pacritinib in the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The JAK2/STAT3 inhibitor pacritinib effectively inhibits patient-derived GBM brain tumor initiating cells in vitro and when used in combination with temozolomide increases survival in an orthotopic xenograft model | PLOS One [journals.plos.org]
- 7. The JAK2/STAT3 inhibitor pacritinib effectively inhibits patient-derived GBM brain tumor initiating cells in vitro and when used in combination with temozolomide increases survival in an orthotopic xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Pacritinib Citrate-Induced Apoptosis via Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pacritinib Citrate is a potent inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), which are key regulators in cell signaling pathways controlling proliferation and survival.[1][2][3][4] Dysregulation of these pathways is implicated in various malignancies. Pacritinib induces apoptosis in cancer cells by inhibiting these kinases, leading to the disruption of downstream signaling cascades such as the JAK-STAT pathway.[1][2] This document provides detailed protocols for assessing this compound-induced apoptosis using flow cytometry, a powerful technique for single-cell analysis of apoptotic markers. The included methods—Annexin V/Propidium Iodide (PI) staining, caspase activity assays, and mitochondrial membrane potential analysis—offer a multi-parametric approach to quantify and characterize the apoptotic response to Pacritinib treatment.
Mechanism of Action: Pacritinib-Induced Apoptosis
Pacritinib competitively binds to the ATP-binding site of JAK2 and the JAK2V617F mutant, as well as FLT3, inhibiting their activation.[1] This inhibition disrupts the JAK-STAT signaling pathway, which is crucial for the transcription of genes involved in cell survival and proliferation. By blocking these pro-survival signals, Pacritinib effectively induces apoptosis.[1][2]
References
Application Notes and Protocols: Determination of Pacritinib Citrate IC50 Values Using In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pacritinib Citrate is a potent, orally bioavailable kinase inhibitor that primarily targets Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2] Its citrate salt form is utilized for administration.[1] Dysregulation of the JAK-STAT signaling pathway is a key factor in the pathogenesis of myeloproliferative neoplasms (MPNs), and activating mutations in FLT3 are common in acute myeloid leukemia (AML).[3][4] Pacritinib's dual inhibition of both wild-type and mutant forms of JAK2 and FLT3 makes it a valuable therapeutic agent.[5][6] This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound against its target kinases using in vitro assays.
Target Kinase Profile of Pacritinib
Pacritinib has demonstrated inhibitory activity against a range of kinases. Its primary targets are JAK2 and FLT3, including their common mutations.[5][7] Notably, it shows less potent activity against other JAK family members like JAK1, which may contribute to its non-myelosuppressive profile.[5][7][8]
Summary of this compound IC50 Values
The following table summarizes the reported IC50 values for Pacritinib against various kinases from in vitro kinase assays.
| Kinase Target | IC50 (nM) | Notes |
| JAK Family | ||
| JAK2 (wild-type) | 23[5][9] | Potent inhibitor |
| JAK2 (V617F mutant) | 19[5] | Potent inhibitor of the common gain-of-function mutation |
| TYK2 | 50[5][9] | Moderate activity |
| JAK3 | 520[5][9] | Less potent activity |
| JAK1 | 1280[5][9] | Significantly less potent, contributing to a favorable safety profile |
| FLT3 and other Kinases | ||
| FLT3 (wild-type) | 22[5][9] | Potent inhibitor |
| FLT3 (D835Y mutant) | 6[5][9] | High potency against this activating mutation |
| FLT3-ITD | 9 | Potent inhibitor of the internal tandem duplication mutation[10] |
| CSF1R (c-fms) | <50 | Colony-stimulating factor 1 receptor[7] |
| IRAK1 | <50 | Interleukin-1 receptor-associated kinase 1[7] |
| ROS1 | <50 | [7] |
| TNK1 | <50 | Tyrosine kinase non-receptor 1[7] |
Signaling Pathways Inhibited by Pacritinib
Pacritinib exerts its therapeutic effects by inhibiting key signaling pathways involved in cell proliferation, differentiation, and survival.
Caption: Pacritinib inhibits the JAK/STAT and FLT3 signaling pathways.
Experimental Protocols
Principle of the In Vitro Kinase Assay
The determination of IC50 values for kinase inhibitors is typically performed using in vitro kinase assays. These assays measure the enzymatic activity of a purified kinase in the presence of a substrate (often a peptide or protein) and ATP. The inhibitor's potency is quantified by its ability to reduce the phosphorylation of the substrate by the kinase. A common method is a radioisotope-based filter binding assay, which measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into the substrate.
General Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of this compound.
References
- 1. Facebook [cancer.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. What is the mechanism of Pacritinib? [synapse.patsnap.com]
- 4. pacritinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Comprehensive kinase profile of pacritinib, a nonmyelosuppressive Janus kinase 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pacritinib (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical activity and a pilot phase I study of pacritinib, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Pacritinib Citrate in Human Plasma using Liquid Chromatography-Mass Spectrometry (LC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pacritinib Citrate is the citrate salt form of pacritinib, an orally available inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2] It is a kinase inhibitor used in the treatment of myelofibrosis, a rare bone marrow disorder.[3] Pacritinib's mechanism of action involves the inhibition of the JAK-signal transducer and activator of transcription (STAT) signaling pathway, which is a major mediator of cytokine activity and is often dysregulated in myeloproliferative neoplasms.[1][2][3] Given its therapeutic importance, a robust and sensitive analytical method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction assessments.
This application note details a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for the accurate and precise quantification of Pacritinib in plasma. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection.
Mechanism of Action: Pacritinib Inhibition of the JAK/STAT Pathway
Pacritinib exerts its therapeutic effect by inhibiting the kinase activity of JAK2, including the common JAK2V617F mutant, and FLT3.[1][3] This action blocks the phosphorylation and subsequent activation of STAT proteins. Activated STAT proteins typically dimerize and translocate to the nucleus to regulate the transcription of genes involved in cell proliferation, differentiation, and survival.[4] By inhibiting this pathway, Pacritinib can control the abnormal cell growth characteristic of myelofibrosis.[4][5]
Caption: Pacritinib inhibits the JAK/STAT signaling pathway.
Experimental Protocols
This protocol is based on established methods for the quantification of Pacritinib in plasma.[6][7]
1. Materials and Reagents
-
This compound reference standard
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Drug-free human plasma (with K2-EDTA anticoagulant)
2. Instrumentation
-
Liquid Chromatography: Shimadzu LC-20AT UPLC system or equivalent, equipped with a degasser, binary pump, autosampler, and column oven.[6]
-
Mass Spectrometer: Shimadzu 8040 Triple quadrupole mass spectrometer or equivalent, with an electrospray ionization (ESI) source.[6]
3. Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of Pacritinib and Ibrutinib (IS) in methanol at a concentration of 1 mg/mL.[6]
-
Working Solutions: Prepare serial dilutions of the Pacritinib stock solution with methanol to create working solutions for calibration standards and QC samples.[6] Prepare a separate IS working solution at a concentration of 100 ng/mL in methanol.[6]
-
Calibration Standards & QCs: Spike 90 µL of blank human plasma with 10 µL of the appropriate Pacritinib working solution to achieve final concentrations for the calibration curve (e.g., 1.0, 5.0, 25, 100, 500, 1500 ng/mL).[6] Prepare QC samples at low, medium, and high concentrations in the same manner.
4. Plasma Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.[6]
-
Add 30 µL of the Ibrutinib IS working solution (100 ng/mL).[6]
-
Add 400 µL of acetonitrile to precipitate plasma proteins.[6]
-
Vortex the mixture for 1 minute.[6]
-
Centrifuge at 8,000 rpm for 10 minutes.[6]
-
Transfer 100 µL of the clear supernatant to an autosampler vial.[6]
-
Inject 0.5 µL into the LC-MS/MS system for analysis.[6]
Caption: Experimental workflow for Pacritinib analysis in plasma.
5. LC-MS/MS Method
The separation and detection parameters are crucial for achieving high selectivity and sensitivity.
Table 1: Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Column | Shim-pack velox C18 (2.1 x 50 mm, 2.7 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[6] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[6] |
| Flow Rate | 0.3 mL/min[6] |
| Column Temperature | 40°C[6] |
| Injection Volume | 0.5 µL[6] |
| Gradient Elution | 0-0.5 min (10% B), 0.5-1.5 min (10-70% B), 1.5-2.0 min (70% B), 2.0-2.1 min (70-90% B), 2.1-3.0 min (90% B)[6] |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Scan Type | Multiple Reaction Monitoring (MRM)[6] |
| Detector Voltage | 4.5 kV[6] |
| Heating Block Temp. | 400°C[6] |
| Atomizing Gas Flow | 3 L/min[6] |
| Drying Gas Flow | 5 L/min[6] |
| MRM Transition (Pacritinib) | m/z 473.25 → 97.15[6] |
| MRM Transition (Ibrutinib IS) | m/z 441.20 → 138.20[6] |
Results and Data Presentation
The method was validated according to FDA guidelines, demonstrating excellent performance for the quantification of Pacritinib in plasma.[6][8]
Table 3: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result |
|---|---|
| Linear Range | 1 - 1500 ng/mL[6][8][9] |
| Correlation Coefficient (r²) | > 0.999[6] |
Table 4: Accuracy and Precision
| QC Level (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
|---|---|---|
| Low | < 14.52%[6][8][9] | < 14.52%[6][8][9] |
| Medium | < 14.52%[6][8][9] | < 14.52%[6][8][9] |
| High | < 14.52%[6][8][9] | < 14.52%[6][8][9] |
(Accuracy for all levels was within acceptable bioanalytical method validation guidelines)
Table 5: Extraction Recovery and Matrix Effect
| QC Level | Average Recovery (%) | Matrix Effect (%CV) |
|---|---|---|
| Low QC | 94.32%[7] | 4.79%[7] |
| Medium QC | 103.64%[7] | N/A |
| High QC | 95.87%[7] | 4.91%[7] |
Table 6: Stability of Pacritinib in Rat Plasma
| Condition | Stability |
|---|---|
| Room Temperature | Stable[6] |
| 4°C | Stable[6] |
| Three Freeze-Thaw Cycles | Stable[6] |
| -20°C | Stable[6] |
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and selective approach for the quantitative determination of Pacritinib in plasma.[6][8] The simple protein precipitation sample preparation and short chromatographic run time make it suitable for high-throughput analysis in clinical and research settings. The method has been successfully validated and applied to pharmacokinetic and drug-drug interaction studies.[6][8]
References
- 1. Facebook [cancer.gov]
- 2. This compound | C34H40N4O10 | CID 46216795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pacritinib | C28H32N4O3 | CID 46216796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Rapid LC‐MS/MS Method and Its Application for the Pharmacokinetic Analysis of Pacritinib in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MSMS method for the quantitation of pacritinib; application of kinetics in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Pacritinib Citrate Solubility Issues for in vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Pacritinib Citrate for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is advisable to use fresh, high-purity, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[1]
Q2: What is the maximum concentration of this compound that can be achieved in DMSO?
A2: The solubility of this compound in DMSO can vary slightly depending on the specific salt form and purity. However, concentrations of approximately 10-30 mg/mL can be achieved.[1][2][3] It is important to note that achieving higher concentrations may require techniques such as warming the solution to 60°C and using sonication.[2][3]
Q3: My this compound is not fully dissolving in DMSO at room temperature. What should I do?
A3: If you are having difficulty dissolving this compound in DMSO, you can try the following:
-
Sonication: Use an ultrasonic bath to aid in dissolution.[2][3]
-
Fresh DMSO: Ensure you are using fresh, anhydrous DMSO as moisture can negatively impact solubility.[1]
Q4: I observed precipitation when I diluted my this compound DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A4: This is a common issue with compounds that have low aqueous solubility.[4] Here are some strategies to mitigate precipitation:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your final assay volume.
-
Increase the volume of the aqueous phase: Add the DMSO stock solution to a larger volume of the aqueous buffer or medium while vortexing to ensure rapid mixing.
-
Use a surfactant: In some non-cell-based assays, a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) in the assay buffer can help maintain solubility.[5]
-
Formulation with excipients: For some applications, co-solvents or excipients like PEG300 or SBE-β-CD can be used to improve aqueous solubility, though their compatibility with the specific assay must be verified.[3]
Q5: Is this compound soluble in other solvents like ethanol or water?
A5: this compound is generally considered to have low solubility in ethanol and is practically insoluble in water.[1] Therefore, these are not recommended as primary solvents for creating stock solutions for most in vitro applications.
Troubleshooting Guide
Encountering solubility issues can be a significant roadblock in experimental workflows. This guide provides a systematic approach to troubleshooting common problems.
Initial Stock Preparation Issues
If you are unable to dissolve this compound in DMSO to your desired concentration, follow these steps:
-
Verify DMSO Quality: Ensure the DMSO is anhydrous and of high purity.
-
Apply Gentle Heat: Warm the solution in a water bath at a temperature not exceeding 60°C.
-
Utilize Sonication: Place the vial in an ultrasonic bath for short intervals.
-
Re-evaluate Target Concentration: If the compound still does not dissolve, you may be exceeding its solubility limit. Consider preparing a more dilute stock solution.
Precipitation in Aqueous Solutions
If you observe precipitation upon dilution of your DMSO stock into an aqueous buffer or cell culture medium, consider the following:
-
Final DMSO Concentration: Calculate the final percentage of DMSO in your assay. If it is above 0.5%, try to reduce it by adjusting your dilution scheme.
-
Dilution Method: Instead of adding a small volume of DMSO stock to a small volume of aqueous solution, add the DMSO stock dropwise to the full volume of the aqueous solution while vigorously vortexing.
-
Temperature Effects: Ensure that the aqueous solution is at the appropriate temperature (e.g., 37°C for cell culture) before adding the DMSO stock. Sometimes, temperature changes can cause a compound to precipitate out of solution.[6]
-
pH of the Buffer: this compound's solubility is pH-dependent.[7] Ensure the pH of your buffer is compatible with maintaining the solubility of the compound.
-
Presence of Salts: High concentrations of salts in the buffer can sometimes lead to the precipitation of dissolved compounds.[6]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 10 - 30 | 21.16 - 63.48 | Warming and sonication may be required.[1][2][3] |
| Ethanol | Insoluble | - | Not a recommended solvent.[1] |
| Water | Insoluble | - | Not a recommended solvent.[1] |
| 0.1 M HCl | 2 | 4.23 | Requires sonication.[3] |
| 1 M HCl | ≥ 100 | ≥ 211.60 | Soluble, but may not be suitable for all experiments.[3] |
Molecular Weight of Pacritinib (free base) is 472.58 g/mol .
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound. For 1 mL of a 10 mM stock solution of Pacritinib (free base equivalent), you will need 0.473 mg.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, proceed to the next steps.
-
-
Warming (Optional): Place the vial in a water bath or on a heating block set to 60°C for 5-10 minutes. Vortex intermittently.
-
Sonication (Optional): If solids are still present, place the vial in an ultrasonic bath for 5-10 minutes.
-
Visual Inspection: Once the solution is clear with no visible particulates, the stock solution is ready.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for this compound Solubility
Caption: A workflow for troubleshooting solubility issues with this compound.
Diagram 2: Simplified JAK/STAT Signaling Pathway Inhibited by Pacritinib
Caption: Pacritinib inhibits the JAK2/STAT signaling pathway.[8][9][10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Pacritinib? [synapse.patsnap.com]
- 10. tandfonline.com [tandfonline.com]
Troubleshooting inconsistent results in Pacritinib Citrate cell-based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Pacritinib Citrate in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is the citrate salt form of Pacritinib, an orally bioavailable inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2] Pacritinib competes with ATP to bind to JAK2 and its mutant form, JAK2V617F, which inhibits JAK2 activation and the downstream JAK-STAT signaling pathway, ultimately inducing apoptosis.[1][3] It also inhibits FLT3, a receptor tyrosine kinase often overexpressed or mutated in hematological malignancies.[1][4] Dysregulated JAK2 signaling is a hallmark of myelofibrosis.[5] Pacritinib has greater inhibitory activity for JAK2 compared to JAK3 and TYK2 and does not inhibit JAK1 at clinically relevant concentrations.[5][6]
Q2: What are the primary cellular targets of Pacritinib?
The primary targets of Pacritinib are wild-type JAK2, the JAK2V617F mutant, and FLT3.[4][6][7] It also shows inhibitory activity against other kinases like FMS-like tyrosine kinase 3 (FLT3), and interleukin-1 receptor associated kinase-1 (IRAK1).[5][8] The dual inhibition of JAK2 and FLT3 may help overcome chemoresistance in certain cancer cells.[4]
Q3: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound is often dissolved in dimethyl sulfoxide (DMSO).[9] It is important to use an analytical grade DMSO (≥99%) to avoid introducing impurities that could affect the experimental results.[10] Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Q4: Why am I observing high variability in my IC50 values for this compound across experiments?
Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors.[11] These can be broadly categorized as biological, technical, and compound-related factors.[10]
-
Biological Factors: Cell line integrity, passage number, cell density, and mycoplasma contamination can all significantly impact results.[10][12][13][14]
-
Technical Factors: Inconsistent cell seeding, pipetting errors, edge effects in microplates, and variations in incubation times can introduce variability.[10][15]
-
Compound-Related Factors: The solubility and stability of this compound in your specific cell culture medium, as well as its potential for off-target effects, can influence the outcome.[10]
Troubleshooting Guide
Table 1: Troubleshooting Inconsistent Assay Results
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values between replicate plates | Inconsistent cell seeding: Uneven cell distribution across wells. | Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette carefully and consider using a reversed pipetting technique. |
| Edge effects: Evaporation from wells on the perimeter of the plate. | Avoid using the outer wells of the microplate for experimental samples.[10] Fill the perimeter wells with sterile PBS or media to maintain humidity. | |
| Pipetting inaccuracies: Inconsistent volumes of cells or compound being dispensed. | Calibrate pipettes regularly. Use low-retention pipette tips. For viscous solutions, consider using positive displacement pipettes.[10] | |
| Unexpectedly low or no drug potency | Compound degradation: this compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions from a new vial of the compound. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Compound precipitation: this compound has low solubility and may precipitate in the assay medium.[16] | Visually inspect the wells for any signs of precipitation after adding the compound. Consider pre-diluting the compound in a serum-free medium before adding it to the final assay medium. Ensure the final DMSO concentration is consistent and low (typically <0.5%). | |
| Cell resistance: The cell line used may have intrinsic or acquired resistance to JAK2/FLT3 inhibition.[17] | Verify the genotype of your cell line, particularly for JAK2 and FLT3 mutations.[17] Consider using a different cell line with known sensitivity to Pacritinib. | |
| High background signal or "noisy" data | Mycoplasma contamination: Mycoplasma can alter cellular metabolism and response to drugs.[14] | Routinely test cell cultures for mycoplasma contamination.[12][13] Discard any contaminated cultures and thoroughly decontaminate the cell culture hood and incubator. |
| Reagent variability: Inconsistent quality of serum, media, or other assay reagents. | Use a single lot of serum and other critical reagents for the duration of a study. Qualify new lots of reagents before use in critical experiments. | |
| Bubbles in wells: Air bubbles can interfere with absorbance or fluorescence readings.[15] | Be careful not to introduce bubbles when pipetting. If bubbles are present, they can sometimes be removed with a sterile pipette tip or a brief centrifugation of the plate. | |
| Inconsistent results over time (e.g., different passage numbers) | Phenotypic drift: Cell lines can change their characteristics over multiple passages.[14] | Use cells with a consistent and low passage number for all experiments.[10][12][13] Implement a cell banking system where a large batch of cells is frozen at a low passage number.[14] |
Detailed Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (e.g., MTS/MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on the viability of a cancer cell line.
1. Cell Seeding:
- Culture cells to ~80% confluency.
- Trypsinize and resuspend cells in a complete growth medium.
- Perform a cell count and determine cell viability (e.g., using Trypan Blue).
- Dilute the cell suspension to the desired seeding density (optimized for your cell line to ensure exponential growth throughout the assay).
- Seed 100 µL of the cell suspension into each well of a 96-well plate.
- Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
- Perform serial dilutions of the this compound stock solution in a serum-free or complete growth medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.
- Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
- Incubate for the desired treatment duration (e.g., 48-72 hours).[18]
3. Viability Assessment (MTS/MTT):
- Add the appropriate volume of MTS or MTT reagent to each well according to the manufacturer's instructions.
- Incubate the plate for 1-4 hours at 37°C.
- If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
- Measure the absorbance at the appropriate wavelength using a microplate reader.[15]
4. Data Analysis:
- Subtract the background absorbance (medium only).
- Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
- Plot the percentage of cell viability against the log of the this compound concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Western Blotting for Phospho-STAT3 Inhibition
This protocol outlines the steps to assess the inhibitory effect of this compound on the JAK2-STAT3 signaling pathway.
1. Cell Lysis:
- Seed and treat cells with this compound as described in the viability assay protocol.
- After treatment, wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
2. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-STAT3 and total STAT3 overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the phospho-STAT3 signal to the total STAT3 signal to determine the relative level of STAT3 phosphorylation.
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. Pacritinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound | C34H40N4O10 | CID 46216795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Profile of pacritinib and its potential in the treatment of hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pacritinib | C28H32N4O3 | CID 46216796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pacritinib inhibits proliferation of primary effusion lymphoma cells and production of viral interleukin-6 induced cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co-treatment of Low Dose Pacritinib, a Phase III Jak2 Inhibitor, Greatly Increases Apoptosis of P-gp Over-expressing Cancer Cells With Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Non-uniformity in in vitro drug-induced cytotoxicity as evidenced by differences in IC50 values - implications and way forward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Troubleshooting Cell-based Assays - Eppendorf Canada [eppendorf.com]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Acquired JAK2 mutations confer resistance to JAK inhibitors in cell models of acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Pacritinib Citrate Dosage for Long-Term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pacritinib Citrate in long-term animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is the citrate salt form of pacritinib, an orally bioavailable kinase inhibitor. Its primary mechanism of action involves the selective inhibition of Janus Kinase 2 (JAK2) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Pacritinib is a potent inhibitor of both wild-type JAK2 and its mutated form, JAK2V617F, which is often implicated in myeloproliferative neoplasms.[1] By inhibiting JAK2, pacritinib disrupts the JAK-STAT signaling pathway, which is crucial for the proliferation and survival of certain cancer cells.[1][2] Its inhibition of FLT3, another receptor tyrosine kinase, makes it a dual inhibitor with potential applications in hematologic malignancies like acute myeloid leukemia (AML).[1][2]
Q2: What are the key signaling pathways affected by Pacritinib?
A2: Pacritinib primarily targets and inhibits the JAK2/STAT and FLT3 signaling pathways.[1][2] Inhibition of JAK2 leads to the downregulation of the STAT (Signal Transducer and Activator of Transcription) proteins.[1] Similarly, by inhibiting FLT3, it blocks downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[2]
Q3: What is a recommended starting dose for this compound in mice for a long-term study?
A3: Based on preclinical xenograft models, oral administration of pacritinib has been shown to be effective at doses ranging from 25 mg/kg to 150 mg/kg, administered once or twice daily.[3] A dose of 150 mg/kg once daily has been shown to be well-tolerated in mice and effective in ameliorating disease symptoms in a JAK2V617F-dependent xenograft model.[3] For long-term studies, it is advisable to start with a dose at the lower end of the efficacious range and perform a dose-ranging study to determine the optimal balance between efficacy and tolerability in your specific animal model.
Q4: How should I prepare this compound for oral gavage in mice?
A4: this compound is a low-solubility drug substance. For oral gavage in mice, a common vehicle is a suspension in a methylcellulose/Tween 80 mixture. A suggested formulation is 0.5% methylcellulose with 0.2% Tween 80 in water.[4] Another effective vehicle for achieving a clear solution or a fine suspension is a co-solvent system. One such formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5][6] It is crucial to ensure the final formulation is a homogenous suspension or a clear solution before administration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Animal Mortality or Severe Toxicity | Dose may be too high for the specific animal strain or model. Potential for off-target toxicity in long-term studies. | Immediately reduce the dose or dosing frequency. Monitor animals closely for clinical signs of toxicity such as significant weight loss (>15-20%), lethargy, piloerection, or hunched posture.[7] Consider performing a dose-escalation study to determine the maximum tolerated dose (MTD) in your model. |
| Inconsistent or Lack of Efficacy | Improper formulation leading to poor bioavailability. Dose may be too low. | Ensure the this compound is fully suspended or dissolved in the vehicle before each administration. Verify the accuracy of your dosing calculations. Consider increasing the dose or dosing frequency based on pilot studies. |
| Gastrointestinal Issues (e.g., Diarrhea, Weight Loss) | Gastrointestinal toxicity is a known side effect of pacritinib.[8][9] | Monitor animal weight and fecal consistency daily. If mild diarrhea is observed, ensure adequate hydration. For persistent or severe GI issues, consider reducing the dose. |
| Precipitation of Compound in Dosing Solution | Poor solubility of this compound in the chosen vehicle. | Prepare the dosing solution fresh daily. Sonication or gentle warming may aid in dissolution, but stability at higher temperatures should be confirmed. Consider using a co-solvent system like the one described in the FAQs (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) for improved solubility.[5][6] |
| Difficulty with Oral Gavage Administration | Animal stress and resistance. Improper technique. | Ensure personnel are properly trained in oral gavage techniques. To reduce stress, precoating the gavage needle with sucrose has been shown to have a pacifying effect on mice.[10] |
Data Presentation
Table 1: Solubility of Pacritinib in Common Laboratory Solvents
| Solvent | Solubility | Notes |
| DMSO | 11 mg/mL (23.27 mM) | - |
| 1 M HCl | ≥ 100 mg/mL (211.60 mM) | - |
| 0.1 M HCl | 2 mg/mL (4.23 mM) | Requires sonication.[5] |
| Water | Insoluble | - |
| Ethanol | Insoluble | - |
Data compiled from publicly available datasheets.[3]
Table 2: Summary of Preclinical Dosages of Pacritinib in Murine Models
| Animal Model | Dose | Dosing Regimen | Vehicle | Efficacy Outcome | Reference |
| JAK2V617F-dependent xenograft | 75 mg/kg & 150 mg/kg | p.o., q.d. | Not Specified | Dose-dependent tumor growth inhibition (40% and 61% respectively) | [3] |
| FLT3-ITD-bearing MV4-11 xenograft | 25, 50, & 100 mg/kg | p.o., q.d. for 21 days | Not Specified | Dose-dependent tumor growth inhibition (38%, 92%, and 121% respectively) | [3] |
| Glioblastoma orthotopic xenograft | 100 mg/kg | p.o., b.i.d. | Not Specified | Increased median overall survival | - |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (Suspension)
-
Vehicle Preparation (0.5% Methylcellulose in Water):
-
Heat approximately one-third of the final required volume of sterile water to 60-70°C.
-
Slowly add the methylcellulose powder while stirring to create a uniform dispersion.
-
Add the remaining two-thirds of the volume as cold sterile water and continue stirring until a clear, viscous solution is formed.
-
Allow the solution to cool to room temperature.
-
-
This compound Suspension:
-
Weigh the required amount of this compound powder.
-
Add a small volume of the 0.5% methylcellulose vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while triturating to ensure a homogenous suspension.
-
Prepare this suspension fresh daily and stir continuously before each gavage.
-
Protocol 2: Preparation of this compound for Oral Gavage (Solution/Fine Suspension)
-
Vehicle Preparation (DMSO/PEG300/Tween-80/Saline):
-
This compound Solution/Suspension:
-
First, dissolve the weighed this compound powder in the DMSO component.
-
Sequentially add the PEG300, Tween-80, and saline, ensuring the solution is thoroughly mixed after each addition.
-
This formulation should result in a clear solution or a very fine, uniform suspension suitable for oral gavage.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Long-term treatment with pacritinib on a compassionate use basis in patients with advanced myelofibrosis | Haematologica [haematologica.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disproportionality analysis of adverse events associated with pacritinib: a real-world study based on FDA Adverse Event Reporting System (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Pacritinib Citrate Preclinical Gastrointestinal Side Effect Management: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing the gastrointestinal (GI) side effects of Pacritinib Citrate in preclinical models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects of pacritinib observed in preclinical models?
A1: Based on preclinical toxicology studies, the most frequently reported gastrointestinal side effects of pacritinib are diarrhea, nausea, and vomiting. These effects are generally dose-dependent. In a 30-day study in dogs, vomiting and diarrhea were observed at mid and high dosages and increased in severity with continued administration.
Q2: What is the mechanism by which pacritinib is thought to cause gastrointestinal side effects?
A2: Pacritinib is a multi-kinase inhibitor targeting JAK2, FLT3, IRAK1, and CSF1R. While the precise mechanism for GI toxicity is not fully elucidated, it is hypothesized to be an on-target effect related to the inhibition of kinases crucial for the homeostasis of the gastrointestinal epithelium. Inhibition of these pathways can disrupt the normal proliferation and differentiation of intestinal crypt cells, leading to mucosal injury, increased secretion, and altered motility, which manifest as diarrhea and other GI symptoms.
Q3: At what dose levels are gastrointestinal side effects typically observed in preclinical studies?
A3: The No Observed Adverse Effect Level (NOAEL) for pacritinib has been established in mice at 100 mg/kg twice daily (BID) and in dogs at 10 mg/kg BID. Gastrointestinal side effects are more likely to be observed at doses exceeding these levels. It is crucial to perform dose-escalation studies in the specific animal model and strain being used to determine the maximum tolerated dose (MTD) and the dose-response relationship for GI toxicity.
Q4: Are there any known species differences in the gastrointestinal toxicity of pacritinib?
A4: Yes, preclinical studies have indicated species-specific differences in the tolerability of pacritinib. For instance, dogs have been reported to experience vomiting and diarrhea at certain dose levels. It is essential to carefully monitor each species for specific signs of GI distress.
II. Troubleshooting Guides
Issue 1: Unexpectedly severe diarrhea observed at a planned dose.
Possible Causes:
-
Dose Miscalculation: Verify all calculations for dose preparation and administration.
-
Vehicle Effects: The vehicle used to formulate pacritinib may be contributing to the diarrhea.
-
Animal Health Status: Pre-existing subclinical gastrointestinal infections or inflammation can exacerbate drug-induced diarrhea.
-
Strain Sensitivity: The specific strain of the animal model may be more sensitive to the gastrointestinal effects of pacritinib.
Troubleshooting Steps:
-
Immediate Action: Temporarily suspend dosing and provide supportive care (see Supportive Care Protocols below).
-
Verify Dose: Double-check all calculations and preparation procedures for the dosing formulation.
-
Evaluate Vehicle: If possible, administer the vehicle alone to a control group to assess for any inherent gastrointestinal effects.
-
Health Monitoring: Perform a thorough health assessment of the animals, including microbiological screening if necessary, to rule out underlying conditions.
-
Dose De-escalation: If the dose is confirmed to be the cause, reduce the dose to the next lower level in the study design.
-
Staggered Dosing: Consider a dose-escalation schedule within the study to allow for acclimatization.
Issue 2: Significant weight loss accompanying gastrointestinal side effects.
Possible Causes:
-
Dehydration: Diarrhea and vomiting can lead to significant fluid and electrolyte loss.
-
Reduced Food and Water Intake: Nausea and general malaise can cause anorexia and adipsia.
-
Malabsorption: Damage to the intestinal mucosa can impair nutrient absorption.
Troubleshooting Steps:
-
Monitor Fluid Intake: Accurately measure daily water consumption.
-
Assess Dehydration: Monitor for clinical signs of dehydration (e.g., skin tenting, sunken eyes, reduced urine output).
-
Provide Supplemental Fluids: Administer subcutaneous or intravenous fluids as per veterinary guidance to correct dehydration.
-
Offer Palatable, High-Calorie Diet: Provide a soft, palatable, and energy-dense diet to encourage food intake.
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Administer Anti-emetics: If vomiting is a significant issue, consider the use of anti-emetic medication following consultation with a veterinarian.
-
Dose Adjustment: If weight loss is persistent and severe, a dose reduction or temporary cessation of pacritinib administration is warranted.
III. Quantitative Data Summary
The following tables summarize key preclinical pharmacokinetic and toxicology data for this compound.
Table 1: Preclinical Pharmacokinetics of Pacritinib
| Species | Dosing Route | Bioavailability (%) | tmax (hours) |
| Mouse | Oral | 39 | 1-2 |
| Rat | Oral | 10 | 2-4 |
| Dog | Oral | 24 | 2-4 |
Table 2: Preclinical Toxicology - Gastrointestinal Findings
| Species | Study Duration | Dose Levels | Key Gastrointestinal Findings | NOAEL (GI) |
| Dog | 30 days | Mid and High Dosages | Vomiting and diarrhea, increasing in severity over time. | 10 mg/kg BID |
| Mouse | N/A | N/A | N/A | 100 mg/kg BID |
Data synthesized from publicly available preclinical study information. Specific dose levels for "mid" and "high" dosages in the dog study were not available in the public documents.
IV. Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Toxicity
Objective: To systematically evaluate the incidence and severity of gastrointestinal side effects of pacritinib in a rodent model.
Methodology:
-
Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Dose Administration: Administer this compound or vehicle control orally via gavage once or twice daily for a predetermined study duration. Include at least three dose levels (low, mid, high) based on pilot dose-range-finding studies.
-
Daily Clinical Observations:
-
Record body weight daily.
-
Observe for signs of nausea (e.g., pica, conditioned taste aversion).
-
Score fecal consistency daily using a standardized scale (e.g., 0 = normal, 1 = soft, 2 = very soft/unformed, 3 = diarrhea).
-
Note the presence and frequency of vomiting (if applicable to the species).
-
-
Terminal Procedures:
-
At the end of the study, collect the entire gastrointestinal tract.
-
Measure the length and weight of the small and large intestines.
-
Collect intestinal contents for analysis of water content.
-
Fix sections of the duodenum, jejunum, ileum, and colon in 10% neutral buffered formalin for histopathological analysis.
-
-
Histopathology:
-
Embed fixed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Evaluate and score sections for mucosal injury, including villus blunting, crypt damage, and inflammatory cell infiltration, using a standardized scoring system.
-
Protocol 2: Supportive Care for Pacritinib-Induced Diarrhea
Objective: To provide a standardized protocol for supportive care to mitigate the clinical impact of pacritinib-induced diarrhea in preclinical models.
Methodology:
-
Monitoring: Identify animals exhibiting moderate to severe diarrhea (fecal score of 2 or 3 for more than 24 hours) and/or significant body weight loss (>10%).
-
Fluid and Electrolyte Replacement:
-
Administer warmed (37°C) sterile saline or Lactated Ringer's solution subcutaneously at a volume of 10-20 mL/kg twice daily, or as advised by a veterinarian.
-
-
Nutritional Support:
-
Provide a highly palatable, soft, and high-calorie diet.
-
If anorexia is present, consider providing a nutritional supplement gel.
-
-
Anti-diarrheal Medication (with veterinary consultation):
-
Loperamide may be considered at an appropriate dose for the species, but should be used with caution as it can mask worsening underlying mucosal damage.
-
-
Environmental Enrichment:
-
Provide nesting material and maintain a clean, dry cage environment to prevent hypothermia and skin irritation.
-
-
Dose Modification: If clinical signs do not improve with supportive care within 48 hours, a reduction in the pacritinib dose should be implemented.
V. Signaling Pathways and Experimental Workflows
// Nodes Pacritinib [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JAK2 [label="JAK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FLT3 [label="FLT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IRAK1 [label="IRAK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT [label="STAT Signaling", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K_AKT [label="PI3K/AKT Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; RAS_MAPK [label="RAS/MAPK Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; NF_kB [label="NF-kB Signaling", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pacritinib -> JAK2 [label="Inhibits"]; Pacritinib -> FLT3 [label="Inhibits"]; Pacritinib -> IRAK1 [label="Inhibits"]; JAK2 -> STAT; FLT3 -> PI3K_AKT; FLT3 -> RAS_MAPK; IRAK1 -> NF_kB; STAT -> Cell_Proliferation; PI3K_AKT -> Cell_Proliferation; RAS_MAPK -> Cell_Proliferation; NF_kB -> Inflammation; } . Caption: Pacritinib inhibits JAK2, FLT3, and IRAK1 signaling pathways.
// Nodes Start [label="Dose Range Finding Study", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dosing [label="Pacritinib Administration\n(Multiple Dose Groups)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Daily Clinical Monitoring\n(Body Weight, Fecal Score)", fillcolor="#FBBC05", fontcolor="#202124"]; Supportive_Care [label="Supportive Care\n(as needed)", shape=diamond, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Endpoint [label="Terminal Sample Collection\n(GI Tract)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Histology [label="Histopathological Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis & Interpretation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Dosing; Dosing -> Monitoring; Monitoring -> Supportive_Care [label="If severe\nsigns"]; Supportive_Care -> Monitoring; Monitoring -> Endpoint; Endpoint -> Histology; Histology -> Data_Analysis; } . Caption: Workflow for preclinical assessment of GI toxicity.
// Nodes Start [label="Severe GI Side Effect Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Suspend_Dosing [label="Suspend Dosing & Provide Supportive Care", fillcolor="#FBBC05", fontcolor="#202124"]; Investigate_Cause [label="Investigate Cause", shape=diamond, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dose_Error [label="Dose Calculation Error?", fillcolor="#F1F3F4", fontcolor="#202124"]; Vehicle_Effect [label="Vehicle Effect?", fillcolor="#F1F3F4", fontcolor="#202124"]; Health_Issue [label="Underlying Health Issue?", fillcolor="#F1F3F4", fontcolor="#202124"]; Correct_Dose [label="Correct Dose Calculation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Modify_Vehicle [label="Modify/Test Vehicle", fillcolor="#34A853", fontcolor="#FFFFFF"]; Health_Screen [label="Perform Health Screen", fillcolor="#34A853", fontcolor="#FFFFFF"]; Resume_Study [label="Resume Study with Adjustments", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Suspend_Dosing; Suspend_Dosing -> Investigate_Cause; Investigate_Cause -> Dose_Error [label="Check"]; Investigate_Cause -> Vehicle_Effect [label="Check"]; Investigate_Cause -> Health_Issue [label="Check"]; Dose_Error -> Correct_Dose; Vehicle_Effect -> Modify_Vehicle; Health_Issue -> Health_Screen; Correct_Dose -> Resume_Study; Modify_Vehicle -> Resume_Study; Health_Screen -> Resume_Study; } . Caption: Logical steps for troubleshooting severe GI side effects.
Technical Support Center: Enhancing the Bioavailability of Pacritinib Citrate Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pacritinib Citrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and experimental stages of enhancing the bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound?
A1: this compound is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low aqueous solubility and high permeability. The primary challenge is its poor solubility in gastrointestinal fluids, which can limit its dissolution and subsequent absorption, leading to suboptimal and variable oral bioavailability.[1] Factors such as its crystalline nature and potential for food effects can also influence its absorption.
Q2: Which formulation strategies are most promising for enhancing the bioavailability of this compound?
A2: Several advanced formulation strategies can be employed to overcome the solubility challenges of this compound. These include:
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a higher-energy amorphous form dispersed within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[2][3]
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve its solubilization in the gastrointestinal tract and facilitate its absorption via lymphatic pathways.[1][4]
-
Nanotechnology: Reducing the particle size of the drug to the nanometer range, for instance, through the use of mesoporous silica nanoparticles, increases the surface area available for dissolution, leading to enhanced bioavailability.[5][6]
Q3: Are there any known pharmacokinetic parameters for different this compound formulations?
A3: While comprehensive comparative data is still emerging, preclinical studies have provided some insights. For instance, a study on pH-dependent mesoporous silica nanoparticles loaded with this compound demonstrated enhanced bioavailability compared to a pure drug micro suspension.[5][6] Preclinical studies in animal models have shown the oral bioavailability of the drug substance itself to be approximately 39% in mice, 10% in rats, and 24% in dogs.[7] Further research is needed to provide a direct comparison of the pharmacokinetic profiles of different advanced formulations.
Troubleshooting Guides
Issue 1: Low and Variable Dissolution Results
Possible Causes:
-
Inadequate Wetting: The hydrophobic nature of this compound can lead to poor wetting in the dissolution medium, resulting in incomplete and erratic dissolution.
-
Recrystallization of Amorphous Formulations: If using an amorphous solid dispersion, the drug may recrystallize back to its less soluble crystalline form in the dissolution medium.
-
Inappropriate Dissolution Medium: The pH and composition of the dissolution medium can significantly impact the solubility and dissolution of this compound.
-
Equipment and Procedural Errors: Incorrect apparatus setup, inadequate deaeration of the medium, or improper sampling techniques can all contribute to variability.[8][9][10]
Troubleshooting Steps:
-
Optimize Wetting: Consider the addition of a suitable surfactant (e.g., sodium lauryl sulfate) to the dissolution medium to improve the wetting of the drug particles.
-
Prevent Recrystallization: For ASDs, ensure the polymer used provides adequate stabilization in the dissolution medium. The choice of polymer and drug-to-polymer ratio is critical.[3]
-
Select Appropriate Medium: Conduct dissolution studies across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to understand the pH-solubility profile. The FDA's Dissolution Methods database can provide guidance on appropriate media for this compound.[11]
-
Verify Equipment and Procedure: Ensure the dissolution apparatus is properly calibrated and the procedure adheres to USP guidelines. Pay close attention to deaeration of the medium and the sampling zone.[10]
Issue 2: Poor In Vivo Bioavailability Despite Good In Vitro Dissolution
Possible Causes:
-
First-Pass Metabolism: Pacritinib is primarily metabolized by CYP3A4, and significant first-pass metabolism in the liver can reduce its systemic bioavailability.[7][12]
-
P-glycoprotein (P-gp) Efflux: The drug may be a substrate for efflux transporters like P-gp in the intestinal wall, which can pump it back into the intestinal lumen, limiting its absorption.
-
Gastrointestinal Instability: The drug may be unstable in the gastrointestinal environment, leading to degradation before it can be absorbed.
-
Food Effects: The presence of food can alter the gastrointestinal environment and affect the drug's absorption.
Troubleshooting Steps:
-
Consider Lipid-Based Formulations: Lipid-based formulations can enhance lymphatic transport, which can help bypass the first-pass metabolism in the liver.[1]
-
Investigate P-gp Inhibition: Co-administration with a known P-gp inhibitor in preclinical models can help determine if efflux is a significant barrier to absorption.
-
Assess GI Stability: Conduct stability studies of this compound in simulated gastric and intestinal fluids to evaluate its degradation profile.
-
Evaluate Food Effects: Design in vivo studies to assess the impact of a high-fat meal on the pharmacokinetics of your formulation.
Data Presentation
Table 1: Preclinical Oral Bioavailability of Pacritinib
| Species | Oral Bioavailability (%) | Reference |
| Mouse | 39 | [7] |
| Rat | 10 | [7] |
| Dog | 24 | [7] |
Table 2: In Vivo Performance of a SuperSNEDDS+ASD Formulation of a Poorly Water-Soluble Drug (Ritonavir, as a model)
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC0-7h (µg·h/mL) | Reference |
| Conventional SNEDDS | Lower | Slower | Lower | [13][14][15] |
| superSNEDDS+ASD | 3-fold higher | Faster | 3-fold higher | [13][14][15] |
Note: This data is for a model compound (Ritonavir) and is presented to illustrate the potential benefits of combining lipid-based formulations with amorphous solid dispersions. Specific data for this compound is not yet available.
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Ethanol (or other suitable solvent)
-
Distilled water
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolve a specific ratio of this compound and PVP K30 (e.g., 1:1, 1:2, 1:4 w/w) in a minimal amount of ethanol with the aid of sonication.
-
In a separate container, dissolve the same amount of PVP K30 in distilled water.
-
Add the ethanolic solution of this compound and PVP K30 to the aqueous PVP K30 solution under constant stirring.
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.
-
Dry the resulting solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Characterize the prepared ASD for its amorphous nature (using techniques like PXRD and DSC), drug content, and dissolution behavior.
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate a SEDDS to improve the solubilization and oral absorption of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafac Lipophile WL 1349)
-
Surfactant (e.g., Cremophor EL, Labrasol)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Methodology:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams with different ratios of the selected oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
Formulation Preparation: Prepare different SEDDS formulations by accurately weighing and mixing the selected oil, surfactant, and co-surfactant in a glass vial. Heat the mixture in a water bath at a controlled temperature (e.g., 40-50°C) to ensure homogeneity. Add the required amount of this compound to the mixture and vortex until a clear solution is obtained.
-
Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size analysis upon dilution, and in vitro drug release.
Visualizations
Caption: Pacritinib's dual inhibition of JAK2/STAT and FLT3 signaling pathways.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Advancing Drug Delivery Paradigms: Polyvinyl Pyrolidone (PVP)-Based Amorphous Solid Dispersion for Enhanced Physicochemical Properties and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 4. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpr.net [wjpr.net]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. Metabolism and Disposition of Pacritinib (SB1518), an Orally Active Janus Kinase 2 Inhibitor in Preclinical Species and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. agilent.com [agilent.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Combining lipid based drug delivery and amorphous solid dispersions for improved oral drug absorption of a poorly water-soluble drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 15. pharmaexcipients.com [pharmaexcipients.com]
Addressing Pacritinib Citrate-induced thrombocytopenia in research settings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter thrombocytopenia in their research settings when working with pacritinib citrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: Pacritinib is a kinase inhibitor with high specificity for Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2] It also inhibits Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and Colony-Stimulating Factor 1 Receptor (CSF1R).[3] A key feature of pacritinib is that it spares JAK1 at clinically relevant concentrations.[3][4] This selectivity for JAK2 over JAK1 is thought to contribute to its reduced myelosuppressive effects compared to other JAK inhibitors.[5]
Q2: Is pacritinib expected to induce thrombocytopenia in my experiments?
A2: While clinically, pacritinib is indicated for patients with myelofibrosis and severe thrombocytopenia due to its generally favorable platelet profile, treatment-emergent thrombocytopenia has been reported as an adverse event in some clinical studies.[6] However, in preclinical toxicology studies conducted in rodent and canine models, pacritinib did not cause decreases in platelet counts, even at high exposure levels.[7] This suggests that direct toxicity to megakaryocytes may not be a primary concern. Any observed thrombocytopenia in a research setting could be dependent on the specific experimental model and conditions.
Q3: Can pacritinib affect megakaryocyte development and platelet production?
A3: Pacritinib's inhibition of the JAK2/STAT signaling pathway can theoretically impact megakaryopoiesis, as this pathway is crucial for the action of thrombopoietin (TPO), a key regulator of platelet production. However, its JAK1-sparing activity is believed to mitigate the severe thrombocytopenia seen with less selective JAK inhibitors.[8][9] Furthermore, pacritinib's inhibition of IRAK1 may modulate the bone marrow microenvironment and thrombopoiesis.[10]
Q4: What are the reported IC50 values for pacritinib against its primary targets?
A4: The half-maximal inhibitory concentration (IC50) of pacritinib has been determined for several of its key kinase targets. These values are summarized in the table below.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Pacritinib
| Kinase Target | IC50 (nM) |
| JAK2 (Wild-Type) | 6.0 |
| JAK2 (V617F mutant) | 9.4 |
| FLT3 (Wild-Type) | 14.8 |
| FLT3 (ITD mutant) | 9.0 - 13.4 |
| IRAK1 | 13.6 |
| ACVR1 | 16.7 |
| JAK1 | >100 |
Troubleshooting Guide
Issue: I am observing a dose-dependent decrease in platelet count or megakaryocyte viability in my in vitro/in vivo model after treatment with pacritinib.
Possible Causes and Troubleshooting Steps:
-
Spurious Thrombocytopenia (In Vitro Artifact):
-
Cause: Platelet clumping in the presence of anticoagulants like EDTA can lead to artificially low platelet counts by automated analyzers.[12][13]
-
Troubleshooting:
-
Perform a peripheral blood smear to visually inspect for platelet clumping.
-
Recollect blood samples in citrate (blue top) tubes and repeat the platelet count.
-
Ensure proper mixing of blood samples with anticoagulant immediately after collection.
-
-
-
High Pacritinib Concentration:
-
Cause: While generally non-myelosuppressive, very high concentrations of any compound can induce cellular stress or off-target effects. Pacritinib has been shown to induce apoptosis and cell cycle arrest in some cancer cell lines at micromolar concentrations.[14]
-
Troubleshooting:
-
Perform a Dose-Response Curve: If not already done, establish a comprehensive dose-response curve for pacritinib in your specific cell type (e.g., primary megakaryocytes, hematopoietic stem cells). This will help determine the optimal concentration range for your experiments and identify a potential toxicity threshold.
-
Review Literature for Relevant Concentrations: Compare your experimental concentrations to those used in published preclinical studies. For example, in vitro studies on various cell lines have shown IC50 values for viability in the nanomolar to low micromolar range.[7][15][16]
-
-
-
Suboptimal Cell Culture Conditions:
-
Cause: Megakaryocyte differentiation and proplatelet formation are complex processes that are sensitive to culture conditions. The addition of an experimental compound could exacerbate underlying suboptimal conditions.
-
Troubleshooting:
-
Optimize Cytokine Support: Ensure your culture medium contains optimal concentrations of thrombopoietin (TPO) and other supportive cytokines like IL-3, IL-6, and SCF, which are known to promote megakaryopoiesis.[17]
-
Assess Cell Viability: Use a reliable method like Trypan Blue exclusion or a fluorescence-based viability assay to monitor the health of your cell cultures.
-
Consider Media Supplements: In cases of cellular stress, the addition of antioxidants or other cytoprotective agents to the culture medium may be beneficial, although this needs to be validated for your specific assay.
-
-
-
Model-Specific Sensitivity:
-
Cause: The specific genetic background of your cell line or animal model may confer increased sensitivity to JAK2 or FLT3 inhibition.
-
Troubleshooting:
-
Characterize Your Model: If possible, analyze the baseline expression and activation status of the JAK/STAT and FLT3 pathways in your experimental model.
-
Use Appropriate Controls: Always include vehicle-treated controls to accurately assess the effect of pacritinib. If available, comparing the effects to a different JAK inhibitor could also provide valuable context.
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-
Experimental Protocols
1. In Vitro Megakaryocyte Differentiation from Hematopoietic Stem Cells (HSCs)
-
Objective: To generate mature, proplatelet-forming megakaryocytes from HSCs for subsequent analysis of pacritinib's effects.
-
Methodology:
-
Isolate CD34+ HSCs from human cord blood or bone marrow.
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Culture the cells in a serum-free medium supplemented with a cocktail of cytokines to promote megakaryocyte differentiation. A typical cytokine cocktail includes thrombopoietin (TPO), stem cell factor (SCF), and interleukins IL-6 and IL-11.
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Culture the cells for 10-14 days, with media changes every 2-3 days.
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Monitor megakaryocyte maturation by assessing cell size, ploidy (DNA content), and the expression of surface markers such as CD41a and CD42b using flow cytometry.
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Mature megakaryocytes can be identified as large, polyploid cells that are positive for both CD41a and CD42b.
-
2. Proplatelet Formation Assay
-
Objective: To quantitatively assess the impact of pacritinib on the ability of mature megakaryocytes to form proplatelets, the immediate precursors to platelets.
-
Methodology:
-
Culture mature megakaryocytes (generated as described above) in the presence of varying concentrations of pacritinib or a vehicle control.
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After a defined incubation period (e.g., 24-48 hours), visualize the cells using phase-contrast microscopy.
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Quantify the percentage of megakaryocytes that have extended proplatelets. Proplatelets are long, beaded cytoplasmic extensions.
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For more detailed analysis, immunofluorescence staining for tubulin can be used to visualize the microtubule structures within the proplatelets.
-
3. Colony-Forming Unit-Megakaryocyte (CFU-Mk) Assay
-
Objective: To evaluate the effect of pacritinib on the proliferation and differentiation of megakaryocyte progenitors.[18]
-
Methodology:
-
Plate mononuclear cells from bone marrow or cord blood in a semi-solid medium (e.g., methylcellulose or collagen-based matrix) containing a cytokine cocktail that supports megakaryocyte colony growth (primarily TPO and IL-3).
-
Add different concentrations of pacritinib or a vehicle control to the culture medium.
-
Incubate the cultures for 10-12 days.
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Identify and count the megakaryocyte colonies. Colonies can be identified by their characteristic morphology or through immunocytochemical staining for megakaryocyte-specific markers.
-
The effect of pacritinib is determined by comparing the number of CFU-Mk in treated cultures to that in control cultures.
-
4. Platelet Aggregation Assay
-
Objective: To assess the functional impact of pacritinib on platelet aggregation.
-
Methodology:
-
Prepare platelet-rich plasma (PRP) from whole blood collected in sodium citrate.
-
Incubate the PRP with various concentrations of pacritinib or a vehicle control.
-
Measure platelet aggregation in response to the addition of agonists such as ADP, collagen, or thrombin using a platelet aggregometer.
-
The aggregometer measures changes in light transmission through the PRP as platelets aggregate.
-
The extent of aggregation is recorded over time to generate aggregation curves, which can be compared between treated and control samples.
-
5. Flow Cytometry Analysis of Platelet Surface Markers
-
Objective: To evaluate the effect of pacritinib on platelet activation by measuring the expression of activation-dependent surface markers.
-
Methodology:
-
Treat whole blood or isolated platelets with pacritinib or a vehicle control.
-
Stimulate the platelets with an agonist (e.g., ADP, thrombin).
-
Stain the platelets with fluorescently labeled antibodies against platelet-specific markers (e.g., CD41a) and activation markers (e.g., P-selectin/CD62P, and activated GPIIb/IIIa).
-
Analyze the stained platelets using a flow cytometer to quantify the percentage of activated platelets and the intensity of marker expression.
-
Mandatory Visualizations
Caption: Pacritinib's Mechanism of Action on Key Signaling Pathways.
Caption: Workflow for Assessing Pacritinib's Effect on Megakaryopoiesis.
Caption: Logical Flow for Troubleshooting Pacritinib-Induced Thrombocytopenia.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Pacritinib? [synapse.patsnap.com]
- 3. Pilot study of the antifibrotic effects of the multikinase inhibitor pacritinib in a mouse model of liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive kinase profile of pacritinib, a nonmyelosuppressive Janus kinase 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pacritinib is a potent ACVR1 inhibitor with significant anemia benefit in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical activity and a pilot phase I study of pacritinib, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. researchgate.net [researchgate.net]
- 10. Pacritinib Boosts Platelet Counts in Cytopenic Myelofibrosis | Blood Cancers Today [bloodcancerstoday.com]
- 11. Pacritinib and its use in the treatment of patients with myelofibrosis who have thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. New-onset acute thrombocytopenia in hospitalized patients: pathophysiology and diagnostic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The JAK2/STAT3 inhibitor pacritinib effectively inhibits patient-derived GBM brain tumor initiating cells in vitro and when used in combination with temozolomide increases survival in an orthotopic xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Platelet support and the use of cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CFU-MK assay for acute thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell line-specific responses to Pacritinib Citrate treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Pacritinib Citrate in cell line-specific experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the citrate salt form of Pacritinib, an orally bioavailable multi-kinase inhibitor.[1][2] Its primary mechanism of action involves the inhibition of several key tyrosine kinases. Pacritinib is a potent inhibitor of Janus kinase 2 (JAK2), including the common V617F mutant, and FMS-like tyrosine kinase 3 (FLT3), which are frequently dysregulated in myeloproliferative neoplasms (MPN) and acute myeloid leukemia (AML), respectively.[3][4][5] Unlike some other JAK inhibitors, Pacritinib is highly selective for JAK2 over JAK1, JAK3, and TYK2.[6][7][8] Additionally, it inhibits other kinases such as interleukin-1 receptor-associated kinase 1 (IRAK1) and activin A receptor, type 1 (ACVR1), which contributes to its broader activity in inflammatory signaling and potential for anemia benefit.[9][10]
Q2: What are the key signaling pathways affected by Pacritinib?
Pacritinib primarily targets and disrupts three major signaling pathways crucial for cell proliferation and survival in various cancers:
-
The JAK/STAT Pathway: By inhibiting JAK2, Pacritinib blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[11][12] This downregulates the expression of genes involved in cell growth and survival.[1][2]
-
The FLT3 Pathway: Pacritinib inhibits both wild-type and mutated FLT3 (including internal tandem duplication - ITD), blocking downstream cascades like the RAS/MAPK and PI3K/AKT pathways, which are critical for the proliferation of leukemia cells.[8][13]
-
The IRAK1 Pathway: Pacritinib inhibits IRAK1, a key kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways.[9][14] This action can suppress inflammatory responses and reduce the viability of cancer cells dependent on this pathway, such as in certain AML subtypes.[15][16]
Q3: How should I prepare this compound for in vitro experiments?
For most in vitro cell culture experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For final treatment, the DMSO stock should be diluted in a complete cell culture medium to the desired working concentration. Ensure the final concentration of DMSO in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Q4: What is a typical concentration range to use for cell culture experiments?
The effective concentration of Pacritinib varies significantly depending on the cell line and its underlying genetic mutations.
-
For FLT3-ITD positive AML cell lines like MV4-11 and MOLM-13, IC50 values are typically in the low nanomolar range (30-80 nM).[13][17]
-
For JAK2-V617F mutant cell lines , IC50 values can range from approximately 160 nM to over 1 µM.[7][16]
-
For other cell lines, such as those in glioblastoma or squamous cell lung cancer , effective concentrations may be in the low micromolar range (1-5 µM).[11][18]
It is crucial to perform a dose-response curve (e.g., from 10 nM to 10 µM) to determine the optimal IC50 for your specific cell line.
Section 2: Cell Line-Specific Responses to Pacritinib
The sensitivity of cancer cell lines to Pacritinib is highly dependent on their driver mutations. The tables below summarize the half-maximal inhibitory concentration (IC50) values for various cell lines from published studies.
Table 1: Pacritinib IC50 Values in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) | Reference(s) |
|---|---|---|---|---|
| MV4-11 | AML | FLT3-ITD | 33 - 47 | [7][13][17] |
| MOLM-13 | AML | FLT3-ITD | 61 - 73 | [13][16][17] |
| MOLM13-Res | AML | FLT3-ITD, D835Y | 173 | [17] |
| RS4;11 | AML | FLT3-wt | ~600 (for pFLT3) | [19] |
| CMK | AML | JAK3 mutation | 262 | [16] |
| Ba/F3-JAK2V617F | Pro-B Cell Line | JAK2-V617F | 160 | [7] |
| HEL | Erythroleukemia | JAK2-V617F | ~750 - 1500 | [16] |
| Karpas 1106P | Anaplastic Large Cell Lymphoma | NPM-ALK | 348 |[7] |
Table 2: Pacritinib IC50 Values in Solid Tumor Cell Lines
| Cell Line | Cancer Type | Endpoint Measured | IC50 (µM) | Reference(s) |
|---|---|---|---|---|
| SK-MES-1 | Squamous Cell Lung Cancer | Glucose Consumption | 2.3 | [18] |
| H520 | Squamous Cell Lung Cancer | Glucose Consumption | 2.1 | [18] |
| H596 | Squamous Cell Lung Cancer | Glucose Consumption | 4.0 | [18] |
| Patient-Derived BTICs | Glioblastoma | Cell Viability | Low Micromolar |[11][20] |
Section 3: Troubleshooting Guide
Q1: My cells are not responding to Pacritinib treatment. What are the possible reasons?
Lack of response can be due to several factors. Use the following workflow to troubleshoot the issue.
Caption: Troubleshooting workflow for lack of Pacritinib response.
Q2: I'm seeing high variability in my results between experiments. How can I improve consistency?
High variability often stems from inconsistencies in experimental procedures.
-
Cell Health and Passage Number: Ensure cells are healthy, free of contamination, and within a consistent, low passage number range. Senescent or overly dense cultures can respond differently.
-
Drug Preparation: Always prepare fresh dilutions of Pacritinib from a validated stock solution for each experiment. Avoid multiple freeze-thaw cycles of the main stock.
-
Seeding Density: Use a consistent cell seeding density across all wells and experiments. Allow cells to adhere and resume logarithmic growth for 24 hours before adding the drug.
-
Incubation Time: Use a fixed, optimized incubation time for drug treatment. A time-course experiment can help determine the optimal endpoint.
-
Assay Performance: Ensure all reagents are properly calibrated and that you are working within the linear range of your chosen assay (e.g., CellTiter-Glo, AlamarBlue).
Q3: How can I confirm that Pacritinib is inhibiting its intended target in my cells?
The most direct method is to perform a Western blot analysis to assess the phosphorylation status of the target kinase and its downstream effectors.
-
Treat your cells with Pacritinib at the determined IC50 and a higher concentration (e.g., 10x IC50) for a short period (e.g., 2-6 hours).[19]
-
Lyse the cells and perform a Western blot.
-
Probe the membrane with antibodies against the phosphorylated forms of the target proteins (e.g., p-JAK2, p-STAT3, p-FLT3, p-IRAK1) and their total protein counterparts as loading controls.
-
A significant decrease in the phosphorylated protein signal in Pacritinib-treated cells compared to the vehicle control confirms on-target activity.[12]
Q4: My cells seem resistant to Pacritinib. What are the known resistance mechanisms?
Resistance can be intrinsic or acquired.
-
Lack of Target Dependency: The cell line may not rely on JAK2, FLT3, or IRAK1 signaling for its survival. Confirm target expression and activity at baseline.
-
Drug Efflux: Overexpression of drug efflux pumps like P-glycoprotein (MDR1) can reduce intracellular drug concentration. Pacritinib is a known inhibitor of P-Glycoprotein, but this mechanism can still contribute to resistance.[3]
-
Bypass Signaling: Cells can activate alternative survival pathways to bypass the inhibited pathway. For instance, in some FLT3-inhibitor resistant AML cells, upregulation of JAK2 signaling has been observed. The dual JAK2/FLT3 activity of Pacritinib can help overcome this specific resistance mechanism.[21][22]
-
Secondary Mutations: While Pacritinib is effective against some FLT3 tyrosine kinase domain (TKD) mutations that confer resistance to other inhibitors, novel mutations could potentially arise that reduce binding affinity.[17]
Section 4: Key Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo®
This protocol determines the number of viable cells in culture based on quantitation of the ATP present.
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 90 µL of complete medium. For suspension cells, seed in 50 µL.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a 2x serial dilution of this compound in complete medium.
-
Treatment: Add 10 µL of the drug dilutions to the appropriate wells. Include wells for "vehicle control" (DMSO) and "no cells" (medium only) for background subtraction.
-
Incubation: Incubate for the desired treatment period (e.g., 48-72 hours).
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot Analysis of p-STAT3 and Total STAT3
This protocol assesses the on-target effect of Pacritinib on the JAK/STAT pathway.
-
Cell Culture and Treatment: Seed cells in 6-well plates to reach 70-80% confluency. Treat cells with vehicle (DMSO) or Pacritinib (e.g., at 1x and 10x IC50) for 2-6 hours.
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT3, and subsequently, a housekeeping protein like β-actin.[12]
Section 5: Signaling Pathway Visualizations
Caption: Pacritinib inhibits the JAK/STAT signaling pathway.
Caption: Pacritinib inhibits the FLT3 receptor signaling pathway.
Caption: Pacritinib inhibits IRAK1-mediated inflammatory signaling.
References
- 1. Facebook [cancer.gov]
- 2. This compound | C34H40N4O10 | CID 46216795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pacritinib | C28H32N4O3 | CID 46216796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Pacritinib? [synapse.patsnap.com]
- 6. Pacritinib Monograph for Professionals - Drugs.com [drugs.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Pacritinib is a potent ACVR1 inhibitor with significant anemia benefit in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The JAK2/STAT3 inhibitor pacritinib effectively inhibits patient-derived GBM brain tumor initiating cells in vitro and when used in combination with temozolomide increases survival in an orthotopic xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pacritinib (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. pnnl.gov [pnnl.gov]
- 16. Inhibition of interleukin-1 receptor-associated kinase-1 is a therapeutic strategy for acute myeloid leukemia subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical activity and a pilot phase I study of pacritinib, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pacritinib inhibits glucose consumption in squamous cell lung cancer cells by targeting FLT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. The JAK2/STAT3 inhibitor pacritinib effectively inhibits patient-derived GBM brain tumor initiating cells in vitro and when used in combination with temozolomide increases survival in an orthotopic xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. citeab.com [citeab.com]
- 22. researchgate.net [researchgate.net]
Improving the stability of Pacritinib Citrate in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Pacritinib Citrate in stock solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is the citrate salt form of Pacritinib, a potent and selective inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] Dysregulation of the JAK-STAT signaling pathway is a hallmark of several myeloproliferative neoplasms. Pacritinib inhibits JAK2, including the common JAK2V617F mutant, thereby blocking the downstream signaling cascade that contributes to aberrant cell growth and inflammation.[1]
Q2: What are the recommended solvents for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing this compound stock solutions.[4][5][6] this compound is sparingly soluble in aqueous solutions, and its solubility is pH-dependent.[7] It is considered to have low solubility in water.[7][8] Information regarding its solubility in other organic solvents like ethanol and methanol is limited, with some sources indicating it is insoluble or only slightly soluble.[6]
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
Proper storage is crucial to maintain the stability and activity of this compound.
-
Powder: Store the solid form of this compound at -20°C for long-term storage (up to 3 years).[9]
-
Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[10] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[10]
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound stock solutions.
Issue 1: this compound Precipitation in Stock or Working Solutions
Precipitation of this compound from a solution can lead to inaccurate dosing and unreliable experimental results.
Potential Causes and Solutions:
| Cause | Troubleshooting Steps |
| Exceeded Solubility Limit in DMSO | Do not exceed a concentration of 30 mg/mL in DMSO. If you observe precipitation, gently warm the solution to 60°C and use sonication to aid dissolution.[4] Always use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility. |
| Precipitation Upon Dilution in Aqueous Media | This is a common issue with compounds prepared in DMSO. To mitigate this: • Perform serial dilutions in DMSO first to lower the concentration before adding to your aqueous buffer or cell culture medium. • Ensure the final DMSO concentration in your aqueous working solution is low (typically <0.5%) to maintain solubility and minimize solvent toxicity to cells.[10] • Add the DMSO stock solution to the aqueous medium slowly while vortexing to facilitate mixing. |
| Buffer Composition and pH | This compound's solubility is pH-dependent.[7] The choice of buffer can influence its stability. While specific data on buffer compatibility is limited, be aware that high concentrations of certain buffer salts can promote precipitation when mixed with organic solvents.[11][12] If precipitation occurs in your working solution, consider preparing fresh buffer and ensuring the pH is within a range that favors solubility. |
Issue 2: Potential Degradation of this compound
While this compound is stable under recommended storage conditions, improper handling can lead to degradation.[13]
Prevention and Mitigation Strategies:
| Factor | Recommendations |
| Chemical Stability | This compound is metabolized in vivo primarily by CYP3A4, leading to oxidation and dealkylation products.[14][15] While specific in vitro degradation pathways like hydrolysis and oxidation are not extensively detailed in the provided search results, it is good practice to protect solutions from excessive light and air exposure. Store solutions in tightly sealed vials. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can degrade the compound. It is critical to aliquot stock solutions into single-use volumes to preserve their integrity.[10] |
| Contamination | To prevent microbial contamination, especially for cell-based assays, sterile filtration of the DMSO stock solution is recommended. |
Data and Protocols
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | 30 mg/mL (45.13 mM) | Warming to 60°C and sonication may be required. Use of fresh, anhydrous DMSO is recommended.[4] |
| Water | 0.0381 mg/mL | Low solubility.[8] |
| Aqueous Buffers | pH-dependent | Solubility is higher at lower pH.[7] |
| Ethanol | Insoluble or slightly soluble | [6] |
| Methanol | Not specified |
Experimental Protocol: Preparation of a Sterile 10 mM this compound Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a stable and sterile stock solution.
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade DMSO
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe
-
Sterile 0.22 µm syringe filter (PTFE or nylon membrane, DMSO-compatible)[16][17]
Procedure:
-
Preparation: In a sterile environment (e.g., a biological safety cabinet), allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, for 1 mL of a 10 mM solution, weigh out 6.647 mg (Molecular Weight: 664.71 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube to 60°C and sonicate for a few minutes to aid dissolution.[4]
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm DMSO-compatible syringe filter. Filter the solution into a sterile microcentrifuge tube. This step is crucial for cell culture applications to ensure sterility.[10][16]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[10]
Visualizations
JAK/STAT Signaling Pathway
This compound inhibits the JAK2 kinase, a critical component of the JAK/STAT signaling pathway. The diagram below illustrates the canonical pathway.
Caption: The JAK/STAT signaling cascade and the inhibitory action of this compound.
Experimental Workflow: Stock Solution Preparation
The following diagram outlines the key steps for preparing a stable and sterile stock solution of this compound.
Caption: A streamlined workflow for preparing this compound stock solutions.
References
- 1. This compound | C34H40N4O10 | CID 46216795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound |CAS 1228923-42-9|DC Chemicals [dcchemicals.com]
- 3. Pacritinib|cas 937272-79-2|DC Chemicals|Price|Buy [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pacritinib | JAK | FLT | Tyrosine Kinases | TargetMol [targetmol.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. captivatebio.com [captivatebio.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 13. This compound|1228923-42-9|MSDS [dcchemicals.com]
- 14. documentsdelivered.com [documentsdelivered.com]
- 15. Metabolism and Disposition of Pacritinib (SB1518), an Orally Active Janus Kinase 2 Inhibitor in Preclinical Species and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmtech.com [pharmtech.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Preclinical Showdown: Pacritinib Citrate Versus Ruxolitinib in Myelofibrosis Models
A detailed comparison of two prominent kinase inhibitors in preclinical studies reveals distinct mechanistic profiles and therapeutic potential in the treatment of myelofibrosis. This guide synthesizes available data on their efficacy, mechanisms of action, and provides insights into the experimental frameworks used to evaluate these compounds.
Myelofibrosis, a chronic myeloproliferative neoplasm, is characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. The discovery of dysregulated Janus kinase (JAK) signaling, particularly through the JAK2 V617F mutation, has paved the way for targeted therapies. Ruxolitinib, a potent JAK1/JAK2 inhibitor, was the first to gain approval for myelofibrosis, demonstrating significant clinical benefits.[1][2] However, dose-limiting myelosuppression remains a challenge.[1] Pacritinib, a novel kinase inhibitor, has emerged as an alternative with a distinct pharmacological profile, targeting JAK2 and FMS-like tyrosine kinase 3 (FLT3), while also showing activity against Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and Activin A receptor type 1 (ACVR1).[3][4][5] This guide provides a comparative analysis of pacritinib and ruxolitinib based on preclinical data from in vitro and in vivo models.
Mechanism of Action: A Tale of Two Kinase Inhibitors
Ruxolitinib primarily exerts its effects through the inhibition of JAK1 and JAK2, key mediators in the JAK-STAT signaling pathway.[6][7] This pathway is crucial for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune response.[6] By blocking JAK1 and JAK2, ruxolitinib effectively dampens the downstream signaling cascade, leading to reduced cell proliferation and cytokine production.[6]
Pacritinib, on the other hand, exhibits a more complex mechanism of action. It is a potent inhibitor of JAK2 and FLT3.[3][8] The inhibition of FLT3 is particularly relevant in a subset of myeloid malignancies.[3] Furthermore, pacritinib has been shown to inhibit IRAK1, a key component of the toll-like receptor signaling pathway involved in inflammation, and ACVR1, a regulator of hepcidin and iron metabolism, which may contribute to the anemia often seen in myelofibrosis.[4][9] This broader kinase inhibition profile suggests that pacritinib may offer therapeutic benefits through multiple pathways.
dot
References
- 1. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Pacritinib (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review of pacritinib in myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical potential of pacritinib in the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruxolitinib, an oral JAK1 and JAK2 inhibitor, in myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pacritinib to treat myelofibrosis patients with thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
Comparative analysis of Pacritinib Citrate and fedratinib in JAK2-mutant cell lines
A detailed comparative analysis of two prominent JAK2 inhibitors, Pacritinib Citrate and fedratinib, reveals distinct biochemical and cellular activities in JAK2-mutant cell lines. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their comparative efficacy, supported by experimental data, detailed protocols, and pathway visualizations to inform preclinical research and development.
The dysregulation of the Janus kinase (JAK) signaling pathway, particularly through mutations in JAK2 such as the common V617F mutation, is a critical driver in the pathogenesis of myeloproliferative neoplasms (MPNs). In the landscape of targeted therapies, this compound and fedratinib have emerged as key inhibitors of JAK2. While both drugs target the same key protein, their nuanced differences in kinase selectivity and cellular effects warrant a detailed comparative analysis to better understand their therapeutic potential and guide further research.
Quantitative Performance Analysis
A direct comparison of this compound and fedratinib reveals differences in their enzymatic and cellular potencies. The following tables summarize key quantitative data from head-to-head studies.
Table 1: Enzymatic and Cellular Inhibitory Potency (IC50)
| Inhibitor | Target | Enzymatic IC50 (nM) | Cellular IC50 (pSTAT5 in SET2 cells) (nM) |
| This compound | JAK2 | 53 | 429[1] |
| Fedratinib | JAK2 | 14 | 672[1] |
Data from Celik et al., 2023.[1]
Fedratinib demonstrates higher potency in enzymatic assays against JAK2, while pacritinib shows greater potency in cellular assays measuring the inhibition of downstream STAT5 phosphorylation in the SET2 cell line.[1]
Table 2: Comparative Cell Viability (IC50) in JAK2-V617F Mutant Cell Lines
| Cell Line | Pacritinib IC50 (nM) | Fedratinib IC50 (nM) |
| HEL | >1000 | >1000 |
| UKE-1 | ~250 | ~750 |
| SET2 | ~750 | >1000 |
| Ba/F3-EpoR-JAK2V617F | ~200 | ~400 |
Data from "Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms".[2]
In cell viability assays across multiple JAK2-V617F mutant cell lines, pacritinib generally demonstrates greater potency, with lower IC50 values compared to fedratinib, particularly in UKE-1 and Ba/F3-EpoR-JAK2V617F cells.[2]
Effects on Apoptosis and Cell Cycle
Pacritinib has been shown to be a potent inducer of apoptosis in JAK2-mutant cell lines. Studies indicate that pacritinib treatment leads to a stronger induction of apoptosis compared to fedratinib, especially in the UKE-1 cell line.[2] Pacritinib has also been demonstrated to cause cell cycle arrest.[3] In contrast, while fedratinib does induce apoptosis in cells with mutationally active JAK2, the effect appears to be less pronounced than that of pacritinib in direct comparisons.[2][4]
Signaling Pathway Analysis
Both this compound and fedratinib exert their therapeutic effects by inhibiting the constitutively active JAK2-STAT signaling pathway. The binding of these inhibitors to the ATP-binding site of the JAK2 kinase domain prevents the phosphorylation and subsequent activation of downstream STAT proteins, primarily STAT3 and STAT5. This blockade inhibits the transcription of genes involved in cell proliferation and survival, ultimately leading to reduced cell growth and induction of apoptosis.[5]
Figure 1: Simplified JAK-STAT Signaling Pathway and Inhibition
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
Materials:
-
JAK2-mutant cell lines (e.g., HEL, UKE-1, SET2)
-
Culture medium
-
This compound and fedratinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or fedratinib and incubate for the desired period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Figure 2: Workflow for MTT Cell Viability Assay
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
Treated and untreated JAK2-mutant cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound or fedratinib for a specified time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blotting for Phosphorylated JAK2 and STAT5
This technique is used to detect the levels of phosphorylated (active) JAK2 and STAT5.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-JAK2, anti-JAK2, anti-phospho-STAT5, anti-STAT5, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system. Densitometry can be used to quantify the protein bands.
Conclusion
This comparative analysis demonstrates that while both this compound and fedratinib are effective inhibitors of the JAK2-STAT pathway, they exhibit distinct profiles in terms of enzymatic and cellular potency, as well as their ability to induce apoptosis in JAK2-mutant cell lines. Pacritinib generally shows superior potency in cellular assays and is a more potent inducer of apoptosis. These findings provide a valuable resource for the research community to inform the design of future preclinical and clinical studies aimed at developing more effective therapies for MPNs and other JAK2-driven malignancies.
References
- 1. Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis [ash.confex.com]
- 2. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
Validating Pacritinib Citrate's Efficacy in Patient-Derived Xenograft (PDX) Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pacritinib Citrate's performance in preclinical models and outlines the potential for its evaluation in patient-derived xenograft (PDX) models. This document summarizes available experimental data, details relevant protocols, and visualizes key biological pathways and experimental workflows.
Pacritinib is a potent and orally bioavailable kinase inhibitor with dual activity against Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3)[1][2]. Dysregulation of the JAK-STAT signaling pathway is a hallmark of various hematologic malignancies, particularly myeloproliferative neoplasms (MPNs) like myelofibrosis[2]. Furthermore, FLT3 mutations are common in acute myeloid leukemia (AML) and are associated with a poor prognosis[2]. Pacritinib's ability to inhibit both wild-type and mutated forms of JAK2 and FLT3 makes it a promising therapeutic agent[1]. While clinical trials have demonstrated its efficacy in patients, particularly those with myelofibrosis and thrombocytopenia, robust preclinical validation in highly relevant models is crucial for further development and biomarker discovery[3][4].
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, have emerged as a superior preclinical tool. They recapitulate the heterogeneity and genetic complexity of the original tumor more faithfully than traditional cell line-derived xenograft (CDX) models[5][6]. This guide will delve into the available preclinical data for Pacritinib, primarily from CDX models due to a lack of published studies in PDX models, and provide a framework for its evaluation in the more clinically relevant PDX systems.
Comparative Efficacy of Pacritinib in Preclinical Models
While direct data on Pacritinib's efficacy in PDX models is not currently available in the public domain, a key study by Hart et al. (2011) provides significant insights from cell line-derived xenograft (CDX) models of AML harboring FLT3-ITD mutations. These findings offer a valuable benchmark for designing and interpreting future PDX studies.
Summary of Quantitative Data from a Cell Line-Derived Xenograft Study
The following table summarizes the in vivo efficacy of Pacritinib in inhibiting tumor growth in AML cell line-derived xenograft models.
| Cell Line | This compound Dose (free base equivalent) | Treatment Duration | Tumor Growth Inhibition (TGI) | Statistical Significance | Reference |
| MV4-11 | 37.5 mg/kg, daily | 21 days | 65% | p < 0.001 | [7] |
| MV4-11 | 75 mg/kg, daily | 21 days | 84% | p < 0.001 | [7] |
| MV4-11 | 150 mg/kg, daily | 21 days | 91% | p < 0.001 | [7] |
| MOLM-13 | 150 mg/kg, twice daily | 8 days | 94% | p < 0.001 | [7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of Pacritinib and the experimental design for its evaluation, the following diagrams are provided.
Caption: Pacritinib inhibits the JAK/STAT and FLT3 signaling pathways.
Caption: Experimental workflow for a PDX model-based drug efficacy study.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are the protocols for the cell line-derived xenograft study and a general protocol for establishing and utilizing PDX models for drug efficacy assessment.
Cell Line-Derived Xenograft (CDX) Model Protocol (Adapted from Hart et al., 2011)
-
Cell Lines: MV4-11 and MOLM-13 human AML cell lines, which harbor the FLT3-ITD mutation, were utilized[7].
-
Animal Model: Immunodeficient nude mice were used as hosts for the xenografts[7].
-
Tumor Implantation: 5 x 10^6 cells were subcutaneously injected into the flank of each mouse[7].
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound, formulated in a vehicle of methylcellulose/Tween 80, was administered orally at the doses specified in the table above[7]. The control group received the vehicle only.
-
Efficacy Evaluation: Tumor volume was measured regularly using calipers. At the end of the study, tumors were harvested for pharmacodynamic analysis, including immunoblotting to assess the phosphorylation status of STAT5, a downstream target of JAK2 and FLT3 signaling[7].
General Protocol for Establishing and Utilizing Patient-Derived Xenograft (PDX) Models
-
Patient Sample Collection: Fresh tumor tissue or bone marrow aspirate is obtained from consenting patients with hematologic malignancies[6].
-
Implantation: The patient sample is processed and implanted into highly immunodeficient mice (e.g., NSG mice) either subcutaneously or orthotopically (e.g., intravenously for leukemia models)[6][8].
-
Model Establishment and Expansion: Engraftment and tumor growth are monitored. Once the primary tumor (F0 generation) reaches a specific size, it is harvested and can be passaged into subsequent cohorts of mice (F1, F2, etc.) for expansion and cryopreservation[8].
-
Drug Efficacy Studies: Once a stable PDX model is established, cohorts of mice are randomized to receive this compound, a vehicle control, or a competitor drug (e.g., ruxolitinib or fedratinib)[9][10].
-
Endpoint Analysis: Efficacy is evaluated by measuring tumor burden (e.g., tumor volume for solid tumors, or percentage of human CD45+ cells in peripheral blood/bone marrow for leukemia models), overall survival, and by performing biomarker analysis on harvested tumor tissue to assess target engagement (e.g., inhibition of JAK2/STAT3 and FLT3 phosphorylation)[11].
Comparison with Alternative Therapies
Pacritinib's primary competitors in the clinical setting for myelofibrosis are other JAK inhibitors such as Ruxolitinib and Fedratinib. A key differentiating feature of Pacritinib is its potent inhibition of both JAK2 and FLT3, while having less of an effect on JAK1, which may contribute to its distinct clinical profile, including a lower incidence of myelosuppression[2][12].
-
Ruxolitinib: A JAK1/JAK2 inhibitor, approved for myelofibrosis and polycythemia vera. Its inhibition of JAK1 is thought to contribute to its immunosuppressive effects[9][13].
-
Fedratinib: A selective JAK2 inhibitor, also with activity against FLT3, approved for myelofibrosis[10].
Evaluating these inhibitors head-to-head with Pacritinib in PDX models derived from patients with specific genetic backgrounds (e.g., JAK2V617F, FLT3-ITD, or complex karyotypes) could provide invaluable data to guide personalized treatment strategies.
Conclusion and Future Directions
The available preclinical data from cell line-derived xenograft models demonstrate the potent anti-tumor activity of Pacritinib in AML with FLT3-ITD mutations[7]. However, to fully validate its efficacy and to identify predictive biomarkers, evaluation in patient-derived xenograft models is the logical and necessary next step. PDX models offer a more clinically relevant platform to study Pacritinib's activity in the context of the genomic heterogeneity seen in patients with myelofibrosis and AML.
Future studies should focus on establishing a panel of well-characterized PDX models from patients with myelofibrosis and AML, including those who are treatment-naïve and those who have relapsed or are refractory to other JAK inhibitors. Comparing the efficacy of Pacritinib with other approved therapies in these models will provide critical data to inform clinical trial design and ultimately improve patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical activity and a pilot phase I study of pacritinib, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patient-derived xenograft (PDX) models lead the way in targeted cancer therapy [researchfeatures.com]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. youtube.com [youtube.com]
- 6. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pacritinib (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ruxolitinib for the treatment of patients with steroid-refractory GVHD: an introduction to the REACH trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis [pubmed.ncbi.nlm.nih.gov]
- 11. Combination fedratinib and venetoclax has activity against human B-ALL with high FLT3 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hcp.jakafi.com [hcp.jakafi.com]
A Head-to-Head Comparison of Pacritinib Citrate with Other FLT3 Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Pacritinib Citrate and other prominent FMS-like tyrosine kinase 3 (FLT3) inhibitors used in research and clinical settings for hematologic malignancies. The focus is on preclinical performance metrics, mechanism of action, and available clinical insights, supported by experimental data.
Introduction and Mechanism of Action
Mutations in the FLT3 receptor tyrosine kinase are among the most common genetic alterations in Acute Myeloid Leukemia (AML), leading to constitutive activation of the receptor and downstream pro-proliferative signaling pathways. This makes FLT3 an attractive therapeutic target. FLT3 inhibitors are broadly classified into two types based on their binding mode to the kinase domain.
-
Type I inhibitors (e.g., Pacritinib, Gilteritinib, Midostaurin) bind to the active "DFG-in" conformation of the kinase, allowing them to inhibit both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations (e.g., D835Y).
-
Type II inhibitors (e.g., Quizartinib, Sorafenib) bind to the inactive "DFG-out" conformation, making them highly potent against FLT3-ITD but generally ineffective against TKD mutations that stabilize the active conformation.
Pacritinib is a distinctive oral tyrosine kinase inhibitor that targets both Janus Kinase 2 (JAK2) and FLT3. This dual activity may offer a broader therapeutic window, particularly in malignancies where both pathways are implicated or where JAK2 signaling emerges as a resistance mechanism to selective FLT3 inhibition.
Below is a diagram illustrating the FLT3 signaling pathway and the points of intervention by different classes of inhibitors.
Caption: FLT3 signaling pathway and inhibitor targets.
Preclinical Efficacy: A Quantitative Comparison
The in vitro potency of kinase inhibitors is a critical metric for evaluating their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of Pacritinib and other FLT3 inhibitors against various FLT3-mutated cell lines.
Table 1: Inhibitory Activity (IC50, nM) Against FLT3-ITD Harboring Cell Lines
| Inhibitor | Cell Line: MV4-11 | Cell Line: MOLM-13 / MOLM-14 | Reference(s) |
| Pacritinib | 33 - 47 | 67 - 73 | |
| Gilteritinib | 0.92 | 2.9 | |
| Quizartinib | 0.4 - 1.0 | 0.89 | |
| Midostaurin | <10 | Not Specified | |
| Sorafenib | ~5-20 (variable) | ~10-30 (variable) |
Note: IC50 values can vary based on experimental conditions (e.g., ATP concentration, cell density, assay type).
Table 2: Inhibitory Activity (IC50, nM) Against FLT3 Tyrosine Kinase Domain (TKD) Mutations
| Inhibitor | FLT3-D835Y | FLT3-ITD + D835Y | FLT3-ITD + F691L | Reference(s) |
| Pacritinib | 3.1 (kinase assay) | Data not available | Data not available | |
| Gilteritinib | 1.6 | 2.1 | 22 | |
| Quizartinib | 5.7 | 35 | Data not available | |
| Midostaurin | <10 | Data not available | Data not available | |
| Sorafenib | Ineffective | Ineffective | Ineffective |
Summary of Preclinical Findings:
-
Quizartinib and Gilteritinib demonstrate the highest potency against FLT3-ITD in cellular assays, with IC50 values in the sub-nanomolar to low nanomolar range.
-
Pacritinib shows potent activity against FLT3-ITD, with IC50 values in the mid-nanomolar range.
-
As a Type I inhibitor, Gilteritinib retains high potency against the D835Y TKD mutation, which confers resistance to Type II inhibitors.
-
Pacritinib , also a Type I inhibitor, demonstrates potent enzymatic inhibition of the FLT3-D835Y mutant.
-
Quizartinib and Sorafenib , as Type II inhibitors, show significantly reduced activity or are ineffective against TKD mutations.
Clinical Efficacy and Safety Profiles
Direct head-to-head clinical trials comparing Pacritinib with other FLT3 inhibitors are lacking. Efficacy must be inferred from separate trials, often in different patient populations.
-
Pacritinib: Primarily studied in myelofibrosis (MF), including in patients with severe thrombocytopenia. In the PERSIST-2 trial, Pacritinib was more effective than best available therapy (BAT), which included the JAK inhibitor ruxolitinib, at reducing spleen volume in MF patients with thrombocytopenia. Its dual JAK2/FLT3 inhibition is a key feature, though its clinical efficacy specifically for FLT3-mutated AML is less established.
-
Gilteritinib: Approved for relapsed or refractory (R/R) AML with a FLT3 mutation. It has demonstrated activity against both FLT3-ITD and FLT3-TKD mutations in clinical settings.
-
Quizartinib: A potent and selective FLT3 inhibitor that has shown a significant overall survival benefit when combined with standard chemotherapy in newly diagnosed FLT3-ITD-positive AML. Its primary dose-limiting toxicity is QT prolongation.
-
Midostaurin: A multi-kinase inhibitor approved for newly diagnosed FLT3-mutated AML in combination with chemotherapy. It targets both ITD and TKD mutations.
-
Sorafenib: A multi-kinase inhibitor used off-label in FLT3-ITD AML. It is not effective against TKD mutations and resistance often develops via acquisition of these mutations.
Experimental Protocols
Detailed protocols are essential for reproducing and comparing experimental findings. Below are generalized methodologies for key assays used to evaluate FLT3 inhibitors.
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Caption: Generalized workflow for an in vitro kinase assay.
Methodology:
-
Reagent Preparation: Recombinant FLT3 kinase (wild-type or mutant) is diluted in a kinase reaction buffer (e.g., HEPES, MgCl2, DTT). A peptide substrate and ATP are also prepared in the same buffer. The test inhibitor (e.g., Pacritinib) is serially diluted in DMSO and then further diluted in the reaction buffer.
-
Reaction: The kinase and inhibitor are pre-incubated for a short period (e.g., 15 minutes) at room temperature. The kinase reaction is initiated by adding the substrate/ATP mixture. The reaction proceeds for a set time (e.g., 60-120 minutes) at 37°C.
-
Detection: The reaction is stopped. The amount of product (ADP) generated is quantified using a detection system such as the ADP-Glo™ Kinase Assay, which measures luminescence.
-
Data Analysis: The signal is normalized to a vehicle control (DMSO). The normalized data is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.
Cell-Based Viability/Proliferation Assay
This assay determines the effect of an inhibitor on the proliferation and survival of cancer cell lines that are dependent on FLT3 signaling.
Methodology:
-
Cell Culture: Hematopoietic cells (e.g., MV4-11, MOLM-13) or engineered Ba/F3 cells expressing a specific FLT3 mutant are cultured in appropriate media (e.g., RPMI 1640 with 10% FBS).
-
Plating and Treatment: Cells are seeded into 96-well plates at a predetermined density. After a brief attachment or stabilization period, they are treated with a serial dilution of the inhibitor or DMSO as a vehicle control.
-
Incubation: The plates are incubated for a period of 72 hours to 6 days, allowing for multiple cell doubling times.
-
Viability Measurement: Cell viability is assessed using a colorimetric or luminescent method. Common reagents include MTT, which measures metabolic activity, or CellTiter-Glo®, which measures cellular ATP levels. The absorbance or luminescence is read using a microplate reader.
-
Data Analysis: The signal from treated wells is normalized to the vehicle control wells. A dose-response curve is generated to determine the IC50 value, representing the concentration at which the inhibitor reduces cell viability by 50%.
Conclusion
This compound is a potent dual inhibitor of JAK2 and FLT3. Preclinical data demonstrates its effectiveness against both FLT3-ITD and clinically relevant TKD mutations, a characteristic of Type I inhibitors. While direct clinical comparisons are unavailable, its preclinical profile places it alongside other Type I inhibitors like Gilteritinib in its ability to target mutations that confer resistance to Type II agents such as Quizartinib and Sorafenib. Its unique dual JAK2/FLT3 inhibition profile distinguishes it from other FLT3-targeted therapies and may provide a strategic advantage in overcoming certain resistance mechanisms or in treating myeloproliferative neoplasms where both signaling pathways are active. Further clinical investigation is needed to fully define its role in the treatment landscape of FLT3-mutated hematologic malignancies.
Reproducibility of Pacritinib Citrate's anti-proliferative effects across different laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative effects of pacritinib citrate across various preclinical studies, with a focus on the reproducibility of these findings in different laboratory settings. Pacritinib is an oral tyrosine kinase inhibitor that primarily targets Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3), key players in cell growth and proliferation.[1] Its efficacy in inhibiting uncontrolled cell growth is a cornerstone of its therapeutic potential in myeloproliferative neoplasms.[1] This document summarizes quantitative data from multiple studies, details common experimental protocols, and visualizes the key signaling pathways involved.
Comparative Anti-proliferative Activity of Pacritinib
The reproducibility of pacritinib's anti-proliferative effects is evidenced by the consistent half-maximal inhibitory concentration (IC50) values reported across different studies and various cancer cell lines. These studies, conducted in independent laboratories, demonstrate a consistent potent inhibitory effect of pacritinib on cell lines harboring mutations such as JAK2-V617F and FLT3-ITD, which are common in myelofibrosis and acute myeloid leukemia.
Below is a summary of IC50 values from various preclinical studies. The consistency of these values across different research groups supports the reproducibility of pacritinib's in vitro anti-proliferative activity.
| Cell Line | Relevant Mutation(s) | IC50 (nM) - Study 1 | IC50 (nM) - Study 2 | IC50 (nM) - Study 3 |
| JAK2-Dependent Lines | ||||
| HEL 92.1.7 | JAK2 V617F | Potent Inhibition (IC50 not specified)[2] | - | - |
| SET-2 | JAK2 V617F | Potent Inhibition (IC50 not specified)[2] | 220[3] | - |
| Ba/F3-JAK2 V617F | JAK2 V617F | - | - | - |
| FLT3-Dependent Lines | ||||
| MV4-11 | FLT3-ITD | 33[1] | 47[3][4] | - |
| MOLM13 | FLT3-ITD | 73[1] | 67[3][4] | - |
| MOLM13-Res | FLT3-ITD, D835Y | 173[1] | - | - |
| Ba/F3-FLT3-ITD | FLT3-ITD | 133[1] | - | - |
| FLT3 Wild-Type | ||||
| RS4;11 | FLT3-wt | - | 930[3] | - |
Note: Variations in IC50 values can be attributed to differences in experimental conditions such as cell density, incubation time, and the specific viability assay used.
Comparison with Other Kinase Inhibitors
Pacritinib's distinct kinase inhibition profile sets it apart from other JAK inhibitors. Notably, it spares JAK1, which may contribute to its less myelosuppressive effects compared to broader JAK inhibitors like ruxolitinib.[2]
| Inhibitor | Primary Targets | Key Distinctions |
| Pacritinib | JAK2, FLT3[1] | Spares JAK1, also inhibits IRAK1.[2][5] |
| Ruxolitinib | JAK1, JAK2[6] | Broader JAK inhibition, can lead to myelosuppression.[6] |
| Momelotinib | JAK1, JAK2 | - |
| Fedratinib | JAK2 | - |
A comparative study on T-cell differentiation and proliferation showed no statistically significant differences among ruxolitinib, momelotinib, and pacritinib in their inhibitory effects.[7][8]
Experimental Protocols
The following is a generalized protocol for assessing the anti-proliferative effects of this compound on a cancer cell line, based on methodologies reported in the cited literature.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cancer cell line.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell line of interest (e.g., MV4-11, MOLM13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to adhere and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range might be from 0.001 to 10 µM.
-
Include a vehicle control (DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of pacritinib.
-
Incubate the plate for 48-72 hours.
-
-
Cell Viability Assay (Example using MTT):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance from a well containing only medium.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the pacritinib concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Signaling Pathways and Experimental Workflows
The anti-proliferative effects of pacritinib are primarily mediated through its inhibition of the JAK/STAT and FLT3 signaling pathways. The following diagrams illustrate these mechanisms and a typical experimental workflow for assessing anti-proliferative activity.
Caption: Pacritinib inhibits the JAK/STAT signaling pathway.
Caption: Pacritinib inhibits the FLT3 signaling pathway.
Caption: Workflow for assessing anti-proliferative effects.
References
- 1. Preclinical activity and a pilot phase I study of pacritinib, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The odyssey of pacritinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pacritinib (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical potential of pacritinib in the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Preclinical Safety Profiles: Pacritinib Citrate Versus Other JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of Janus kinase (JAK) inhibitors has marked a significant advancement in the treatment of myeloproliferative neoplasms and autoimmune diseases. However, their clinical use is often accompanied by safety concerns, necessitating a thorough understanding of their preclinical toxicological profiles. This guide provides a comparative analysis of the safety profiles of Pacritinib Citrate and other prominent JAK inhibitors—Ruxolitinib, Baricitinib, and Tofacitinib—based on available animal study data. The information is intended to assist researchers and drug development professionals in making informed decisions.
Quantitative Toxicology Data Summary
The following tables summarize key quantitative findings from non-clinical toxicology studies of Pacritinib and other JAK inhibitors. These data are compiled from various sources and may not represent direct head-to-head comparisons due to differing study designs.
Table 1: General Toxicology Findings in Rodent Models
| Compound | Species (Strain) | Dose Levels | Key Findings | No-Observed-Adverse-Effect Level (NOAEL) |
| This compound | Data not available in provided search results | - | - | - |
| Ruxolitinib | Rat (Sprague-Dawley) | 10, 20, 60 mg/kg/day (2 years) | Lymphoid depletion, decreased extramedullary hematopoiesis in the spleen.[1] No increase in neoplastic findings.[1] | Not explicitly stated |
| Mouse (Tg.rasH2) | 15, 45, 125 mg/kg/day (6 months) | Increased inflammation in the nasal cavity.[1][2] No increase in neoplastic findings.[1] | Not explicitly stated | |
| Baricitinib | Rat (Sprague-Dawley) | Males: 1, 3, 8 mg/kg/day; Females: 3, 8, 25 mg/kg/day (94 weeks) | Dose-dependent increase in survival, decreased incidence of hematopoietic and mammary neoplasms.[3] | Not explicitly stated |
| Mouse (Tg.rasH2) | Males: 15, 40, 300 mg/kg; Females: 10, 30, 150 mg/kg (26 weeks) | Bone marrow hypocellularity and increased adipocytes.[3] No compound-related neoplasms.[3] | Not explicitly stated | |
| Tofacitinib | Rat (Wistar) | 5, 100, 300 mg/kg (acute) | No acute oral toxicity observed up to 300 mg/kg.[4] | 300 mg/kg (acute)[4] |
| Rat | - (2-year carcinogenicity) | Drug-related neoplasms: interstitial cell tumors (testis), benign thymomas (thymus), malignant hibernomas.[5] | Not explicitly stated | |
| Mouse (Tg.rasH2) | - (6-month carcinogenicity) | No drug-related neoplasms.[5] | Not explicitly stated |
Table 2: Reproductive and Developmental Toxicology
| Compound | Species | Key Findings | Exposure Margin vs. Human Dose |
| This compound | Data not available in provided search results | - | - |
| Ruxolitinib | Rat, Rabbit | Not teratogenic.[6] Increased post-implantation loss and/or reduced fetal weight at maternally toxic doses.[6][7] Did not impair fertility.[6][7] | - |
| Baricitinib | Rat, Rabbit | Reduced fetal body weights, increased embryolethality (rabbits), dose-related skeletal malformations at exposures equal to or greater than the maximum recommended human dose (MRHD).[8] | No developmental toxicity observed at exposures approximately at the MRHD.[8] |
| Tofacitinib | Rat, Rabbit | External, skeletal, and visceral malformations in rabbits; external and skeletal malformations in rats.[5] Reduced pup viability and weight gain in a pre/postnatal study.[5] | NOAEL for malformations in rabbits occurred at exposures within 10 times the maximum human exposure.[5] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing toxicological data. Below are generalized experimental protocols based on the cited studies.
Carcinogenicity Studies
-
Objective: To assess the carcinogenic potential of the JAK inhibitor following long-term administration.
-
Animal Models:
-
Drug Administration:
-
Endpoints Evaluated:
-
Survival and clinical observations.
-
Body weight and food consumption.
-
Gross pathology at necropsy.
-
Histopathological examination of a comprehensive list of tissues.
-
Incidence and type of neoplastic and non-neoplastic lesions.
-
General Repeat-Dose Toxicology Studies
-
Objective: To identify potential target organs of toxicity and to characterize the dose-response relationship for adverse effects following repeated administration.
-
Animal Models:
-
Drug Administration:
-
Endpoints Evaluated:
-
Clinical signs of toxicity.
-
Body weight, food/water consumption.
-
Ophthalmoscopy.
-
Electrocardiography (ECG).
-
Hematology and clinical chemistry.
-
Urinalysis.
-
Organ weights.
-
Gross and microscopic pathology.
-
Signaling Pathway and Experimental Workflow
JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors.[10][11] JAK inhibitors exert their effects by blocking one or more of the JAK family members (JAK1, JAK2, JAK3, and TYK2).[11]
Caption: Generalized JAK-STAT signaling pathway and the point of inhibition by JAK inhibitors.
Preclinical Toxicology Experimental Workflow
The following diagram illustrates a typical workflow for preclinical toxicology studies designed to assess the safety of a new drug candidate.
Caption: A typical experimental workflow for preclinical animal toxicology studies.
Concluding Remarks
The available preclinical data indicate that JAK inhibitors as a class can be associated with dose-related toxicities, primarily related to their mechanism of action, including effects on hematopoiesis and immune function.[6][7][9] Carcinogenicity studies for ruxolitinib, baricitinib, and tofacitinib in mice have not indicated a drug-related increase in neoplasms, although some neoplastic findings were observed in rats with tofacitinib.[1][3][5] Reproductive toxicology studies have revealed some risks of developmental abnormalities with baricitinib and tofacitinib.[5][8]
A significant gap in the publicly available literature is the lack of direct, head-to-head comparative toxicology studies between this compound and other JAK inhibitors under identical experimental conditions. Such studies would be invaluable for a more definitive comparison of their safety profiles. Researchers should consider the specific JAK selectivity profile of each inhibitor (e.g., Pacritinib's inhibition of JAK2/FLT3) when interpreting these findings and designing future non-clinical safety evaluation programs.[12] The information presented here should serve as a foundational guide, to be supplemented with further internal research and consultation of complete regulatory submission documents.
References
- 1. Results from oral gavage carcinogenicity studies of ruxolitinib in Tg.rasH2 mice and Sprague-Dawley (Crl:CD) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carcinogenicity assessment of baricitinib in Tg.rasH2 mice and Sprague-Dawley (Crl:CD) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Immunologic effects of chronic administration of tofacitinib, a Janus kinase inhibitor, in cynomolgus monkeys and rats - Comparison of juvenile and adult responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]
- 11. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The development, safety and efficacy of pacritinib for the treatment of myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Pacritinib Citrate's Activity Against Novel Kinase Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pacritinib Citrate's performance against its established and recently identified novel kinase targets. The information presented is supported by experimental data to assist researchers in evaluating its therapeutic potential and mechanism of action.
Introduction to this compound
This compound is an orally bioavailable kinase inhibitor.[1] It is recognized for its potent inhibition of Janus kinase 2 (JAK2), including the V617F mutant, and FMS-like tyrosine kinase 3 (FLT3).[2][3][4] Dysregulation of these kinases is implicated in various myeloproliferative neoplasms (MPNs), making them key therapeutic targets.[3][5] Pacritinib was granted accelerated approval by the FDA for treating intermediate or high-risk primary or secondary myelofibrosis in adult patients with low platelet counts.[2][4] Beyond its primary targets, recent studies have unveiled its activity against a broader spectrum of kinases, suggesting additional mechanisms for its clinical effects and potential for new therapeutic applications.[6][7]
Quantitative Analysis of Kinase Inhibition
The following table summarizes the inhibitory activity of Pacritinib against its primary and novel kinase targets, presenting the half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency.
| Kinase Target | Type | Pacritinib IC50 (nM) | Alternative Inhibitor | Alternative Inhibitor IC50 (nM) |
| Primary Targets | ||||
| JAK2 (Wild-Type) | Tyrosine Kinase | 23[8] | Ruxolitinib | 2.8[8] |
| JAK2V617F | Tyrosine Kinase | 19[8] | Ruxolitinib | - |
| FLT3 | Tyrosine Kinase | 22[8] | Quizartinib | - |
| FLT3-ITD | Tyrosine Kinase | 9[9] | Midostaurin | - |
| FLT3D835Y | Tyrosine Kinase | 3.1 - 6[8][9] | Midostaurin | - |
| Novel Targets | ||||
| IRAK1 | Serine/Threonine Kinase | 13.6[7][8] | - | - |
| CSF1R | Tyrosine Kinase | 46[7] | - | - |
| TYK2 | Tyrosine Kinase | 50[8] | Ruxolitinib | - |
| JAK3 | Tyrosine Kinase | 520[8] | Ruxolitinib | - |
| JAK1 | Tyrosine Kinase | >100 - 1280[8][10] | Ruxolitinib | 3.3[8] |
| ACVR1 | Serine/Threonine Kinase | Potent Inhibition (Specific IC50 not provided)[11] | Momelotinib | - |
| ROS1 | Tyrosine Kinase | Potent Inhibition (Specific IC50 not provided)[6] | - | - |
Data compiled from multiple preclinical studies. IC50 values can vary based on experimental conditions.
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the key signaling pathways affected by Pacritinib and a general workflow for assessing kinase inhibitor activity.
References
- 1. This compound | C34H40N4O10 | CID 46216795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Pacritinib? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. Phase 1/2 study of pacritinib, a next generation JAK2/FLT3 inhibitor, in myelofibrosis or other myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Inhibition of interleukin-1 receptor-associated kinase-1 is a therapeutic strategy for acute myeloid leukemia subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical activity and a pilot phase I study of pacritinib, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive kinase profile of pacritinib, a nonmyelosuppressive Janus kinase 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
Pacritinib Citrate in Myelofibrosis: A Comparative Meta-Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for Pacritinib Citrate in the treatment of myelofibrosis. It offers an objective comparison with other approved therapies, supported by experimental data from pivotal clinical trials.
Introduction to Myelofibrosis and JAK Inhibition
Myelofibrosis is a chronic myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly (enlarged spleen), and debilitating constitutional symptoms. A key driver of myelofibrosis is the dysregulation of the Janus kinase (JAK) signaling pathway, particularly JAK2. This has led to the development of JAK inhibitors as a primary therapeutic strategy. This compound is a kinase inhibitor with activity against wild-type JAK2, the mutant JAK2V617F, and FMS-like tyrosine kinase 3 (FLT3).
Mechanism of Action: The JAK/STAT Signaling Pathway
The JAK/STAT signaling pathway is crucial for hematopoiesis and immune response. In myelofibrosis, mutations, most commonly the JAK2V617F mutation, lead to constitutive activation of this pathway, resulting in uncontrolled cell growth and production of inflammatory cytokines. Pacritinib selectively inhibits JAK2, thereby blocking the downstream signaling cascade and mitigating the pathological effects.
Caption: JAK/STAT signaling pathway and the inhibitory action of Pacritinib.
Clinical Trial Workflow
The clinical development of Pacritinib for myelofibrosis has followed a standard phased approach, from initial dose-finding and safety studies to large-scale efficacy trials. The diagram below illustrates a typical workflow for such clinical trials.
Caption: A generalized workflow for a randomized controlled clinical trial.
Experimental Protocols of Key Clinical Trials
Detailed methodologies for the pivotal clinical trials of Pacritinib are outlined below.
PERSIST-1 (NCT01773187)
-
Study Design: A randomized, open-label, multicenter, Phase 3 trial.
-
Patient Population: 327 patients with myelofibrosis, regardless of their platelet count. Patients were Janus kinase inhibitor (JAKi)-naïve.
-
Intervention: Patients were randomized in a 2:1 ratio to receive either Pacritinib (400 mg once daily) or the best available therapy (BAT), which excluded other JAK inhibitors.
-
Primary Endpoint: The proportion of patients achieving a ≥35% reduction in spleen volume from baseline at week 24, as measured by magnetic resonance imaging (MRI) or computed tomography (CT).
-
Secondary Endpoints: The proportion of patients achieving a ≥50% reduction in Total Symptom Score (TSS) at week 24.
PERSIST-2 (NCT02055781)
-
Study Design: A randomized, controlled, open-label, multinational Phase 3 trial.
-
Patient Population: 311 patients with myelofibrosis and thrombocytopenia (platelet count ≤100,000/μL). Prior treatment with a JAK inhibitor was permitted.
-
Intervention: Patients were randomized 1:1:1 to receive Pacritinib 400 mg once daily, Pacritinib 200 mg twice daily, or BAT (which could include ruxolitinib).
-
Co-Primary Endpoints:
-
The proportion of patients achieving a ≥35% reduction in spleen volume from baseline at week 24.
-
The proportion of patients achieving a ≥50% reduction in TSS at week 24.
-
PAC203 (NCT03165734)
-
Study Design: A randomized, open-label, dose-finding Phase 2 trial.
-
Patient Population: 161 patients with advanced myelofibrosis who were previously treated with ruxolitinib and were either intolerant or resistant.
-
Intervention: Patients were randomized 1:1:1 to receive Pacritinib at one of three doses: 100 mg once daily, 100 mg twice daily, or 200 mg twice daily.
-
Primary Objective: To determine the recommended dose of Pacritinib for further study based on efficacy and safety data through week 24.
-
Efficacy Endpoints:
-
≥35% spleen volume reduction (SVR).
-
≥50% reduction in the 7-component TSS.
-
Comparative Efficacy Data
The following tables summarize the key efficacy outcomes from the pivotal trials of Pacritinib and its comparators, Ruxolitinib and Fedratinib.
Table 1: Spleen Volume Reduction (SVR ≥35%) at Week 24
| Clinical Trial | Treatment Arm | Patient Population | SVR ≥35% Rate | p-value vs. Control |
| PERSIST-1 | Pacritinib 400 mg QD | JAKi-Naïve (All Platelet Counts) | 19.1% | 0.0003[1] |
| Best Available Therapy (BAT) | JAKi-Naïve (All Platelet Counts) | 4.7%[2] | ||
| PERSIST-2 | Pacritinib 200 mg BID | Thrombocytopenia (≤100,000/μL) | 22%[3] | 0.001[3] |
| Best Available Therapy (BAT) | Thrombocytopenia (≤100,000/μL) | 3%[3] | ||
| PAC203 | Pacritinib 200 mg BID | Ruxolitinib-Experienced | 9.3% | N/A |
| COMFORT-I | Ruxolitinib | JAKi-Naïve | 41.9%[4] | <0.001 |
| Placebo | JAKi-Naïve | 0.7%[4] | ||
| JAKARTA | Fedratinib 400 mg | JAKi-Naïve | 47%[5][6] | <0.0001 |
| Placebo | JAKi-Naïve | 1%[5][6] |
Table 2: Total Symptom Score (TSS) Reduction (≥50%) at Week 24
| Clinical Trial | Treatment Arm | Patient Population | TSS ≥50% Rate | p-value vs. Control |
| PERSIST-1 | Pacritinib 400 mg QD | JAKi-Naïve (All Platelet Counts) | 24.5%[2] | <0.0001 |
| Best Available Therapy (BAT) | JAKi-Naïve (All Platelet Counts) | 6.5%[2] | ||
| PERSIST-2 | Pacritinib 200 mg BID | Thrombocytopenia (≤100,000/μL) | 32%[3] | 0.01[3] |
| Best Available Therapy (BAT) | Thrombocytopenia (≤100,000/μL) | 14%[3] | ||
| PAC203 | Pacritinib 200 mg BID | Ruxolitinib-Experienced | 7.4% | N/A |
| COMFORT-I | Ruxolitinib | JAKi-Naïve | 45.9%[4] | <0.001 |
| Placebo | JAKi-Naïve | 5.3%[4] | ||
| JAKARTA | Fedratinib 400 mg | JAKi-Naïve | 40%[5][6] | <0.0001 |
| Placebo | JAKi-Naïve | 9%[5][6] |
Safety and Tolerability
The safety profile of Pacritinib has been evaluated across its clinical development program. The most common adverse events are manageable.
Table 3: Key Adverse Events (Grade ≥3)
| Adverse Event | PERSIST-1 (Pacritinib 400 mg QD) | PERSIST-2 (Pacritinib 200 mg BID) | PAC203 (Pacritinib 200 mg BID) |
| Thrombocytopenia | 12%[1] | 32%[7] | Data not specified in a comparable format |
| Anemia | 17%[1] | 22%[7] | Data not specified in a comparable format |
| Diarrhea | 5%[1] | Data not specified in a comparable format | 3.1%[8] |
| Nausea | <1%[2] | Data not specified in a comparable format | 0.6%[8] |
Discussion
The clinical trial data demonstrate that Pacritinib is an effective treatment for patients with myelofibrosis, leading to significant reductions in spleen volume and improvements in symptom burden.[2][3] A notable advantage of Pacritinib is its efficacy in patients with thrombocytopenia, a patient population with limited treatment options.[3][7] The PERSIST-2 trial specifically enrolled patients with low platelet counts and showed a clear benefit of Pacritinib over the best available therapy.[3]
When compared to other approved JAK inhibitors, Ruxolitinib and Fedratinib, Pacritinib shows a distinct profile. While Ruxolitinib and Fedratinib have demonstrated higher rates of spleen volume and symptom score reduction in JAKi-naïve populations, these trials largely excluded patients with severe thrombocytopenia.[4][5][6] The PAC203 trial further supports the role of Pacritinib in a second-line setting for patients who have been previously treated with Ruxolitinib.
The safety profile of Pacritinib is generally manageable, with gastrointestinal and hematologic adverse events being the most common.[1][2][8] The incidence of severe thrombocytopenia and anemia requires careful monitoring and management.
Conclusion
This compound represents a valuable therapeutic option for patients with myelofibrosis, particularly those with significant thrombocytopenia. Its unique mechanism of action and demonstrated efficacy in a challenging patient population address a critical unmet medical need. Further research and real-world evidence will continue to define its optimal placement in the evolving treatment landscape of myelofibrosis.
References
- 1. Pacritinib versus best available therapy for the treatment of myelofibrosis irrespective of baseline cytopenias (PERSIST-1): an international, randomised, phase 3 trial [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. oncnursingnews.com [oncnursingnews.com]
- 4. A Double-Blind Placebo-Controlled Trial of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Updated results of the placebo-controlled, phase III JAKARTA trial of fedratinib in patients with intermediate-2 or high-risk myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Updated results of the placebo‐controlled, phase III JAKARTA trial of fedratinib in patients with intermediate‐2 or high‐risk myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. CTI BioPharma Announces Presentation of Data Supporting Pacritinib's Benefit in Myelofibrosis Patients with Severe Thrombocytopenia at the 61st American Society of Hematology Meeting [prnewswire.com]
Safety Operating Guide
Navigating the Safe Disposal of Pacritinib Citrate: A Guide for Laboratory Professionals
For researchers and scientists handling Pacritinib Citrate, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a procedural framework for the safe management of this compound waste, aligning with regulatory standards and promoting a secure laboratory environment.
Hazard Profile of this compound
This compound is classified with specific hazards that necessitate careful handling and disposal. Understanding these classifications is fundamental to implementing appropriate safety measures.
| Hazard Classification | Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | Very toxic to aquatic life with long lasting effects.[1][2] |
| Reproductive Toxicity | Category 1B | May damage fertility or the unborn child.[2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs through prolonged or repeated exposure.[2] |
Given its environmental and health hazards, this compound must not be disposed of with household garbage or discharged into the sewage system.[2]
Step-by-Step Disposal Protocol for this compound
Adherence to a stringent disposal protocol is mandatory to mitigate risks associated with this compound waste. The following steps provide a clear pathway for its responsible management.
1. Segregation and Collection:
-
Immediately segregate this compound waste from non-hazardous laboratory trash.
-
Use designated, clearly labeled, and sealed containers for collection.[3]
2. Waste Characterization:
-
All waste containing this compound, including contaminated personal protective equipment (PPE), empty vials, and solutions, should be treated as hazardous waste.
3. Consultation with Environmental Health and Safety (EHS):
-
Contact your institution's EHS department to determine the specific disposal requirements as per local, state, and federal regulations.[1][4][5] They will provide guidance on the proper procedures for hazardous pharmaceutical waste.[6]
4. Off-site Disposal:
-
Arrange for the collected waste to be transported by a licensed hazardous waste disposal company.
-
The primary recommended method for disposal of hazardous pharmaceutical waste is incineration at a permitted treatment facility.[7][8][9][10]
5. Documentation:
-
Maintain meticulous records of the disposed of this compound, including quantities and disposal dates, in accordance with institutional and regulatory requirements.
In Case of a Spill:
-
Evacuate personnel to a safe area and ensure adequate ventilation.[1][5]
-
Wear appropriate PPE, including gloves, safety goggles, and a suitable respirator.[1][5]
-
Prevent further leakage and keep the substance away from drains and water courses.[1][5]
-
Absorb spills with an inert, liquid-binding material such as diatomite or universal binders.[1][5]
-
Collect the contaminated material into a designated hazardous waste container for disposal.[1][3]
-
Decontaminate the affected surfaces and equipment, typically by scrubbing with alcohol.[1][5]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Disposal.
References
- 1. This compound|1228923-42-9|MSDS [dcchemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. targetmol.com [targetmol.com]
- 4. abmole.com [abmole.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. danielshealth.com [danielshealth.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. services.gov.krd [services.gov.krd]
Safeguarding Researchers: A Comprehensive Guide to Handling Pacritinib Citrate
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount, especially when working with potent compounds like Pacritinib Citrate. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment. By offering procedural, step-by-step guidance, this guide aims to be the preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
This compound is a kinase inhibitor that requires careful handling due to its potential biological activity. While a comprehensive hazard assessment is ongoing, it is prudent to treat this compound with a high degree of caution, adhering to protocols for handling potent or cytotoxic substances. The following guidelines are designed to minimize exposure and ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE) for Handling this compound
The appropriate level of personal protective equipment is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Nitrile gloves (single pair) - Laboratory coat |
| Weighing of Powder | - Double nitrile gloves - Disposable gown - Safety glasses with side shields or goggles - N95 or higher-rated respirator |
| Preparation of Stock Solutions | - Double nitrile gloves - Disposable gown - Safety glasses with side shields or goggles |
| In Vitro Experiments (Cell Culture) | - Nitrile gloves - Laboratory coat |
| Animal Dosing (Oral Gavage) | - Double nitrile gloves - Disposable gown - Safety glasses with side shields or goggles |
| Waste Disposal | - Double nitrile gloves - Disposable gown - Safety glasses with side shields or goggles |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
1.1. Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If the container is compromised, do not open it. Isolate the package in a fume hood and contact the supplier and your institution's Environmental Health and Safety (EHS) department.
-
1.2. Storage: Store this compound powder in a cool, dry, and well-ventilated area, away from incompatible materials. The solid compound is typically stored at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] Always refer to the supplier's specific storage recommendations.
Weighing and Solution Preparation
-
2.1. Designated Area: All weighing and solution preparation activities should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize the risk of inhalation exposure.
-
2.2. Weighing:
-
Don the appropriate PPE as outlined in the table above.
-
Use a dedicated set of weighing tools (spatula, weigh paper).
-
Carefully transfer the desired amount of powder to a tared weigh boat.
-
Clean the weighing area and tools with a damp wipe immediately after use.
-
-
2.3. Solution Preparation:
-
This compound is commonly dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.[1][2][3]
-
Slowly add the solvent to the weighed powder in a suitable container (e.g., a conical tube).
-
Vortex or sonicate as needed to ensure complete dissolution.
-
For in vivo studies, the DMSO stock solution can be further diluted in a suitable vehicle such as saline or corn oil. The final concentration of DMSO should be kept low to minimize toxicity to the animals.[4]
-
Experimental Procedures
-
3.1. In Vitro Studies: When handling solutions of this compound for cell culture experiments, standard aseptic techniques should be followed within a biological safety cabinet. Wear a lab coat and nitrile gloves.
-
3.2. Animal Dosing (Oral Gavage):
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Personnel must be properly trained in oral gavage techniques.
-
Wear double gloves, a disposable gown, and safety glasses.
-
Restrain the animal appropriately to ensure accurate dosing and minimize stress.
-
After administration, monitor the animal for any adverse reactions.
-
Decontamination
-
4.1. Surface Decontamination: In case of a spill, or for routine cleaning of work surfaces, use a detergent solution followed by 70% ethanol. For larger spills of powder, carefully cover the spill with absorbent material dampened with a detergent solution, and then wipe the area clean.
-
4.2. Equipment Decontamination: All equipment that has come into contact with this compound should be decontaminated. Reusable glassware should be washed thoroughly with a suitable laboratory detergent.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound should be treated as cytotoxic waste.
Waste Segregation
-
Solid Waste: All disposable PPE (gloves, gowns), weigh papers, and other contaminated solid materials should be placed in a designated, sealed, and labeled hazardous waste container. These containers are often purple-lidded to signify cytotoxic waste.[5][6]
-
Liquid Waste: Unused solutions of this compound and contaminated liquid media should be collected in a clearly labeled, leak-proof hazardous waste container. Do not pour this waste down the drain.
-
Sharps Waste: Needles, syringes, and any other contaminated sharps must be disposed of in a puncture-resistant sharps container specifically designated for cytotoxic waste.[5][7][8][9]
Waste Collection and Disposal
-
Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.
-
Ensure all waste containers are properly sealed and labeled with the contents ("this compound Waste") and the appropriate hazard symbols.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
Visualizing the Workflow
To provide a clear, at-a-glance overview of the safe handling and disposal process, the following workflow diagram has been created.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phytochemicals inhibit migration of triple negative breast cancer cells by targeting kinase signaling | springermedizin.de [springermedizin.de]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 8. Managing sharps contaminated with pharmaceutical waste – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 9. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
